Technical Documentation Center

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide
  • CAS: 333430-39-0

Core Science & Biosynthesis

Foundational

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry. The document details the underlying chemical principles, a step-by-step experimental protocol, and methods for the characterization of the final compound. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug discovery.

Introduction

Sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. The synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide involves the formation of a sulfonamide bond between 3,4-difluoroaniline and 4-methylbenzenesulfonyl chloride (tosyl chloride). The presence of the difluorophenyl moiety can enhance the metabolic stability and binding affinity of the molecule to biological targets.[1] This guide will provide a detailed pathway for the synthesis of this compound, grounded in established chemical principles.

Synthesis Pathway and Mechanism

The synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide is achieved through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3,4-difluoroaniline attacks the electrophilic sulfur atom of tosyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of the stable sulfonamide bond. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[2][3][4]

Below is a diagram illustrating the overall synthesis pathway:

Synthesis_Pathway reactant1 3,4-Difluoroaniline reagents Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) reactant1->reagents reactant2 4-Methylbenzenesulfonyl Chloride (Tosyl Chloride) reactant2->reagents product N-(3,4-difluorophenyl)-4- methylbenzenesulfonamide reagents->product + HCl

Caption: Synthesis pathway for N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide.

Experimental Protocol

This protocol is adapted from established methods for sulfonamide synthesis.[2][4]

Materials and Equipment
Materials Equipment
3,4-DifluoroanilineRound-bottom flask
4-Methylbenzenesulfonyl chloride (Tosyl Chloride)Magnetic stirrer and stir bar
Triethylamine (TEA) or PyridineDropping funnel
Dichloromethane (DCM)Separatory funnel
Deionized WaterRotary evaporator
Saturated Sodium Bicarbonate SolutionChromatography column
Brine SolutionStandard laboratory glassware
Anhydrous Magnesium Sulfate (MgSO₄)TLC plates and chamber
Silica gel for column chromatography
Hexane
Ethyl acetate
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluoroaniline (1.0 mmol) in dichloromethane (10 mL). To this solution, add triethylamine (1.2 mmol). Stir the mixture at room temperature.

  • Addition of Tosyl Chloride: Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 mmol) in dichloromethane (5 mL) dropwise to the stirred solution of 3,4-difluoroaniline over a period of 15-20 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve 3,4-difluoroaniline and triethylamine in DCM add_tosyl_chloride Add tosyl chloride solution dropwise dissolve->add_tosyl_chloride stir Stir at room temperature (4-6 hours) add_tosyl_chloride->stir transfer Transfer to separatory funnel stir->transfer wash_water Wash with Water transfer->wash_water wash_bicarb Wash with NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify

Caption: Experimental workflow for the synthesis and purification.

Characterization

The synthesized N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide should be characterized to confirm its identity and purity.

Physicochemical Properties
PropertyExpected Value
Molecular FormulaC₁₃H₁₁F₂NO₂S
Molecular Weight283.30 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
SolubilitySoluble in common organic solvents (DCM, Ethyl Acetate, Acetone)
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the difluorophenyl and tolyl groups, the methyl protons of the tolyl group, and the N-H proton of the sulfonamide.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum will show signals characteristic of the fluorine atoms on the difluorophenyl ring.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H bond, S=O stretches of the sulfonyl group, and C-F bonds.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • 4-Methylbenzenesulfonyl chloride is corrosive and moisture-sensitive; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

The synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide can be reliably achieved through the reaction of 3,4-difluoroaniline and 4-methylbenzenesulfonyl chloride in the presence of a base. The protocol outlined in this guide provides a clear and detailed procedure for this synthesis, along with methods for purification and characterization. This document serves as a valuable resource for chemists involved in the synthesis of novel sulfonamide-based compounds for potential therapeutic applications.

References

  • Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. The Royal Society of Chemistry. Available at: [Link]

  • N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. Available at: [Link]

  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. IP.com. Available at: [Link]

  • Potassium p-Toluenethiolsulfonate. Organic Syntheses. Available at: [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. National Center for Biotechnology Information. Available at: [Link]

  • NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1. Farmacia Journal. Available at: [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]

  • Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. PrepChem.com. Available at: [Link]

  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. MDPI. Available at: [Link]

  • Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic Chemistry Portal. Available at: [Link]

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. Available at: [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the core physicochemical properties of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide. As a mem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core physicochemical properties of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide. As a member of the sulfonamide class of compounds, which are integral to the development of a wide array of therapeutic agents, a thorough understanding of its physicochemical characteristics is paramount for predicting its behavior in biological systems and for its potential application in drug discovery and development.[1][2] This document delineates the structural features, synthesis, and key physicochemical parameters of the title compound, alongside detailed, field-proven experimental protocols for their determination.

Molecular Structure and Core Chemical Attributes

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide is a synthetic compound characterized by a central sulfonamide linkage connecting a 4-methylphenyl (tosyl) group and a 3,4-difluorophenyl group.

Chemical Structure:

Key Structural Features:

  • Sulfonamide Core: The -SO₂NH- functional group is a critical pharmacophore, known for its ability to mimic the transition state of enzymatic reactions and to participate in hydrogen bonding interactions with biological targets.[3]

  • Tosyl Group: The 4-methylbenzenesulfonyl moiety is a common protecting group in organic synthesis and is also found in various biologically active molecules.

  • 3,4-Difluorophenyl Moiety: The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule. Fluorine substitution can enhance metabolic stability and binding affinity to target proteins.[4]

Table 1: Core Chemical Attributes of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide and a Structurally Related Compound

PropertyN-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (Predicted/Inferred)N-(4-Fluorophenyl)-4-methylbenzenesulfonamide (Experimental)Source
CAS Number Not readily available727-31-1[5]
Molecular Formula C₁₃H₁₁F₂NO₂SC₁₃H₁₂FNO₂S[5]
Molecular Weight 283.30 g/mol 265.30 g/mol [5]
Appearance Predicted to be a solidPale brown to off-white to white solid[5]

Synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

Proposed Synthetic Route:

The synthesis would proceed via the nucleophilic attack of the amino group of 3,4-difluoroaniline on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluoroaniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Addition of Base: To the stirred solution, add a non-nucleophilic base such as triethylamine (1.2 equivalents) or use pyridine as both the solvent and the base.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice bath and slowly add a solution of 4-methylbenzenesulfonyl chloride (1.05 equivalents) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Table 2: Predicted and Analog-Based Physicochemical Properties

PropertyPredicted/Analog ValueRationale/Source
Melting Point (°C) Likely in the range of 80-150Based on melting points of similar sulfonamides.[5][8]
Boiling Point (°C) > 350 (Predicted)High molecular weight and polarity suggest a high boiling point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone), sparingly soluble in non-polar solvents, and likely poorly soluble in water.The "like dissolves like" principle suggests solubility in solvents of similar polarity.[9]
pKa Predicted to be in the range of 8-10The sulfonamide proton is weakly acidic.[10][11]
logP Predicted to be in the range of 2.5-3.5The presence of two fluorine atoms increases lipophilicity compared to the non-fluorinated analog.
Solubility

Solubility is a crucial parameter that affects a drug's absorption and bioavailability.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, or various organic solvents) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Seal vial A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge and/or filter C->D E Analyze supernatant/filtrate by HPLC D->E G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve compound in co-solvent B Titrate with standardized base A->B C Record pH after each addition B->C D Plot pH vs. titrant volume C->D E Determine pKa at half-equivalence point D->E

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

Experimental Protocol: Shake-Flask Method for logP Determination

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically at pH 7.4 for logD determination).

  • Partitioning: Dissolve a known amount of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide in one of the phases (e.g., the aqueous phase). Add an equal volume of the other phase.

  • Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases, and then allow the phases to separate.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

G cluster_prep Preparation cluster_part Partitioning cluster_quant Quantification & Calculation A Prepare mutually saturated n-octanol and aqueous phase B Dissolve compound and mix phases A->B C Shake to equilibrate and allow phases to separate B->C D Measure concentration in each phase C->D E Calculate P = [Octanol]/[Aqueous] logP = log(P) D->E

Caption: Workflow for Shake-Flask logP Determination.

Biological Relevance and Potential Applications

The benzenesulfonamide moiety is a well-established pharmacophore present in a wide range of clinically used drugs, including diuretics, antidiabetic agents, and antibiotics. [1][12]These compounds often exert their therapeutic effects by inhibiting specific enzymes. [2]For instance, many sulfonamide-containing drugs are known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. [2] The introduction of a 3,4-difluorophenyl group can modulate the biological activity of the parent sulfonamide. The fluorine atoms can alter the compound's electronic distribution, lipophilicity, and metabolic stability, potentially leading to improved potency, selectivity, and pharmacokinetic properties. [4]Derivatives of N-phenylbenzenesulfonamide have been investigated for a range of biological activities, including anticancer and anticholinesterase effects. [3][13]The specific biological targets and therapeutic potential of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide would require further investigation through dedicated biological screening and structure-activity relationship (SAR) studies.

Conclusion

This technical guide has provided a comprehensive overview of the core physicochemical properties of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide, a compound of interest in medicinal chemistry. While experimental data for this specific molecule is limited in the public domain, this guide has offered a robust framework for its synthesis and the determination of its key physicochemical parameters based on established methodologies and data from structurally related compounds. The detailed protocols and contextual information provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel sulfonamide-based therapeutic agents.

References

  • Hoffman Fine Chemicals. CAS 727-31-1 | N-(4-Fluorophenyl)-4-methylbenzenesulfonamide | MFCD00595010. [Link]

  • PubChem. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858. [Link]

  • Kim, J., et al. (2008). N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1294. [Link]

  • ChemSynthesis. 4-methylbenzenesulfonamide - 70-55-3, C7H9NO2S, density, melting point, boiling point, structural formula, synthesis. [Link]

  • Gowda, B. T., et al. (2009). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o278. [Link]

  • Sorkun, M. C., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • ResearchGate. N-phenyl benzenesulfonamide derivatives synthesized. [Link]

  • PubChem. 3,4-difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide | C12H10F2N2O2S. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Cardiovascular Disease Research, 15(3), 1-7. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • ResearchGate. Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. [Link]

  • Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

  • Adejayan, O. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(9), 299-306. [Link]

  • ResearchGate. Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Shen, J., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry, 131(3), 393-397. [Link]

  • Ngwira, K. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Crystals, 11(4), 341. [Link]

  • Tzanova, M., et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 28(7), 3097. [Link]

  • Mohamed, H. S., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Clinical Toxicology, 12(5), 507. [Link]

  • Wu, Z., et al. (2025). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Physical Chemistry Chemical Physics, 27(3), 1640-1647. [Link]

  • Zhang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 3: Partition Coefficient Prediction Using a Poisson-Boltzm. ChemRxiv. [Link]

Sources

Foundational

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide: Structural Architecture, Synthesis, and Pharmacological Profiling

Executive Summary The rational design of targeted therapeutics relies heavily on the precise manipulation of molecular architectures. N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide represents a highly specialized fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise manipulation of molecular architectures. N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide represents a highly specialized fluorinated sulfonamide that bridges the gap between synthetic organic utility and targeted pharmacological inhibition. By integrating a classic zinc-binding sulfonamide pharmacophore with a metabolically robust 3,4-difluorophenyl moiety, this compound serves as a critical scaffold in the development of metalloenzyme inhibitors, particularly against tumor-associated Carbonic Anhydrase (CA) isozymes[1]. This technical guide provides an in-depth analysis of its physicochemical properties, structural activity relationships (SAR), and self-validating experimental methodologies for both its synthesis and biological evaluation.

Chemical Identity and Physicochemical Profiling

Understanding the baseline quantitative data of a compound is the first step in predicting its behavior in both synthetic workflows and biological assays. The dual-ring system connected by a flexible, polar sulfonamide linker dictates its solubility, pKa, and partition coefficient.

Quantitative Data Summary
PropertyValueStructural Significance
IUPAC Name N-(3,4-difluorophenyl)-4-methylbenzenesulfonamideDefines the exact substitution pattern.
CAS Number 333430-39-0[2]Unique global identifier for procurement and safety tracking.
PubChem CID 798880[3]Primary database index for computational modeling.
Molecular Formula C13H11F2NO2S[2]Dictates exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 283.30 g/mol [2]Falls well within Lipinski’s Rule of 5 for oral bioavailability.
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)FMachine-readable format for chemoinformatic SAR screening.

Structural Activity Relationship (SAR) & Mechanistic Rationale

The efficacy of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide as a biological inhibitor is not coincidental; it is governed by strict thermodynamic and electronic causalities[4].

  • The Sulfonamide Linker (-SO₂NH-): This acts as the primary Zinc-Binding Group (ZBG). In the active site of metalloenzymes like Carbonic Anhydrase, the sulfonamide NH proton must be displaced to form an anion that coordinates directly with the catalytic Zn²⁺ ion.

  • The 3,4-Difluorophenyl Motif: Fluorine substitution is a transformative tool in medicinal chemistry[5]. The high electronegativity of the fluorine atoms inductively withdraws electron density from the aromatic ring, which subsequently increases the acidity of the adjacent sulfonamide NH proton. This lowered pKa ensures a higher population of the active anionic species at physiological pH (7.4), driving tighter enzyme binding[1]. Furthermore, the carbon-fluorine bond is highly resistant to cytochrome P450-mediated oxidation, drastically enhancing the molecule's metabolic half-life.

  • The p-Tolyl Group: The 4-methylphenyl tail provides essential hydrophobic bulk. Once the sulfonamide anchors to the zinc ion, this lipophilic tail extends into the hydrophobic pockets of the enzyme's active site, stabilizing the complex through extensive van der Waals interactions and displacing highly ordered water molecules to provide an entropic driving force for binding[4].

Synthesis Protocol: A Self-Validating Workflow

To ensure high-fidelity synthesis, the following protocol relies on nucleophilic acyl substitution. The workflow is designed as a self-validating system : the physical and chemical transitions at each step inherently confirm the success of the previous action.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of 3,4-difluoroaniline in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: DCM is chosen as an aprotic solvent because it readily dissolves both starting materials without competing as a nucleophile against the electrophilic sulfonyl chloride.

  • Base Addition: Cool the flask to 0°C using an ice bath and add 1.5 equivalents of Triethylamine (TEA) dropwise.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the aniline starting material (which would render it non-nucleophilic and halt the reaction).

  • Electrophile Coupling: Slowly add 1.1 equivalents of p-toluenesulfonyl chloride (dissolved in minimal DCM). Remove the ice bath and stir at room temperature for 4-6 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the highly polar aniline spot validates the exhaustion of the limiting reagent.

  • Quenching & Extraction: Quench the reaction mixture with 1M aqueous HCl. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

    • Validation: The 1M HCl wash is a self-validating purification step; it selectively protonates any unreacted TEA and residual aniline, partitioning them entirely into the aqueous waste layer, leaving only the neutral sulfonamide product in the organic phase.

  • Crystallization: Evaporate the DCM under reduced pressure and recrystallize the crude solid from an ethanol/water mixture to yield the pure target compound.

Synthesis & Purification Visualization

SynthesisWorkflow R1 3,4-Difluoroaniline (Nucleophile) Cond DCM Solvent + TEA Base 0°C to RT, N2 Atmosphere R1->Cond R2 p-Toluenesulfonyl Chloride (Electrophile) R2->Cond Step1 Nucleophilic Attack Sulfonylammonium Intermediate Cond->Step1 Step2 Deprotonation by TEA (HCl Scavenging) Step1->Step2 Pur1 Liquid-Liquid Extraction (1M HCl Wash -> Brine) Step2->Pur1 Pur2 Recrystallization (Ethanol/Water) Pur1->Pur2 Prod N-(3,4-difluorophenyl)-4- methylbenzenesulfonamide Pur2->Prod

Figure 1: Synthesis and purification workflow of the target fluorinated sulfonamide.

Biological Screening: High-Throughput Enzyme Inhibition Assay

To evaluate the pharmacological potency of the synthesized compound, a stopped-flow CO₂ hydration assay is utilized to measure the inhibition of Carbonic Anhydrase (CA).

Step-by-Step Methodology
  • Buffer Formulation: Prepare an assay buffer consisting of 20 mM HEPES (pH 7.4) and 20 mM Na₂SO₄.

    • Causality: Na₂SO₄ is deliberately chosen over NaCl to maintain ionic strength. Chloride ions are known weak inhibitors of CA; omitting them prevents baseline interference, ensuring that any observed reduction in enzyme velocity is strictly causally linked to the fluorinated sulfonamide.

  • Inhibitor Dilution: Prepare a 10 mM stock of the compound in DMSO. Perform serial dilutions in the assay buffer to achieve final testing concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration never exceeds 1% to prevent solvent-induced enzyme denaturation.

  • Thermodynamic Equilibration: Incubate the recombinant CA enzyme (e.g., tumor-associated hCA IX) with the inhibitor solutions for 15 minutes at 20°C prior to the assay.

    • Causality: Sulfonamide binding to the zinc active site is a dynamic equilibrium process. This pre-incubation period is mandatory to allow the system to reach thermodynamic equilibrium, preventing artificially high IC₅₀ readings caused by slow binding kinetics.

  • Kinetic Measurement: Rapidly mix the equilibrated enzyme-inhibitor solution with CO₂-saturated water in a stopped-flow spectrophotometer. Monitor the pH-dependent absorbance drop of Phenol Red at 557 nm to calculate the initial velocity of CO₂ hydration.

  • Data Processing: Plot fractional enzyme activity against the log of the inhibitor concentration. Fit the data using a non-linear Hill equation regression to derive the IC₅₀, and convert to the inhibition constant (

    
    ) using the Cheng-Prusoff equation.
    

References

Sources

Exploratory

Technical Guide: Biological Activity & Application of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

[1] Executive Summary Compound: N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide Class: N-Aryl Benzenesulfonamide Primary Utility: Small Molecule Inhibitor / Pharmacological Probe Key Targets: Carbonic Anhydrases (hCA I...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound: N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide Class: N-Aryl Benzenesulfonamide Primary Utility: Small Molecule Inhibitor / Pharmacological Probe Key Targets: Carbonic Anhydrases (hCA II, IX, XII), Potential Kinase Modulator[1]

This technical guide profiles N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide , a privileged scaffold in medicinal chemistry.[1] Characterized by a lipophilic p-tolyl tail and an electron-deficient 3,4-difluorophenyl headgroup, this molecule represents a strategic optimization of the classic sulfonamide pharmacophore.[1] It is primarily utilized in drug discovery as a lead structure for developing hypoxia-activated anticancer agents (via Carbonic Anhydrase IX inhibition) and as a metabolic probe due to the oxidative resistance conferred by the fluorinated motif.

Chemical Profile & Structural Logic[1][2]

Structural Anatomy

The molecule consists of three distinct functional domains, each engineered for a specific biological interaction:

  • Sulfonamide Core (

    
    ):  The primary pharmacophore. It acts as a Zinc-binding group (ZBG) in metalloenzymes (e.g., Carbonic Anhydrases) and a hydrogen bond donor/acceptor in kinase pockets.
    
  • 4-Methylphenyl (Tosylate) Ring: Provides a hydrophobic scaffold that interacts with the hydrophobic half of enzyme active sites, stabilizing the ligand-protein complex.[1]

  • 3,4-Difluorophenyl Ring:

    • Metabolic Blockade: Fluorine substitution at the 3 and 4 positions blocks metabolic hydroxylation (Phase I metabolism) by Cytochrome P450s, significantly extending half-life compared to the non-fluorinated analog.

    • Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the

      
       of the sulfonamide nitrogen (
      
      
      
      ), enhancing ionization at physiological pH and strengthening electrostatic interactions with metal cofactors (
      
      
      ).
Physicochemical Properties (Calculated)
PropertyValueSignificance
Molecular Weight 283.29 g/mol Optimal for cell permeability (<500 Da).[1]
LogP (cLogP) ~3.2High lipophilicity; ensures excellent membrane permeability.[1]
H-Bond Donors 1Facilitates specific binding without high desolvation penalty.[1]
PSA (Polar Surface Area) ~45 ŲIndicates good oral bioavailability and blood-brain barrier penetration potential.[1]

Biological Mechanism of Action[3][4]

Primary Target: Carbonic Anhydrase Inhibition

The most well-characterized activity of N-aryl sulfonamides is the inhibition of human Carbonic Anhydrases (hCAs).[1]

  • Mechanism: The sulfonamide nitrogen (in its deprotonated anion form) coordinates directly to the catalytic Zinc ion (

    
    ) within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
    
  • Selectivity: The 3,4-difluorophenyl tail fits into the hydrophobic pocket of tumor-associated isoforms (hCA IX and XII), which are overexpressed in hypoxic tumors to regulate pH. Inhibition leads to intracellular acidification and apoptosis in cancer cells.[1]

Secondary Target: Kinase Modulation

Recent SAR (Structure-Activity Relationship) studies suggest that N-aryl sulfonamides can act as Type II kinase inhibitors.[1] The sulfonamide moiety forms hydrogen bonds with the hinge region or the DFG-motif backbone, while the difluorophenyl group occupies the allosteric hydrophobic back-pocket.

Pathway Visualization

The following diagram illustrates the inhibition logic within a hypoxic tumor cell.

MOA Compound N-(3,4-difluorophenyl)- 4-methylbenzenesulfonamide hCA_IX Target: hCA IX (Transmembrane) Compound->hCA_IX Binds Zinc Active Site Zn2+ Compound->Zinc Coordinates (N-Zn) pH_Reg pH Regulation (H+ Export) Compound->pH_Reg Blocks hCA_IX->Zinc Contains hCA_IX->pH_Reg Catalyzes Hypoxia Hypoxic Tumor Microenvironment Hypoxia->hCA_IX Upregulates Expression Acidosis Intracellular Acidosis pH_Reg->Acidosis Failure leads to Apoptosis Apoptosis / Cell Death Acidosis->Apoptosis Triggers

Caption: Mechanism of action focusing on Carbonic Anhydrase IX inhibition in hypoxic tumor cells.[1]

Experimental Protocols

Synthesis Validation (Laboratory Scale)

Objective: To synthesize high-purity probe material for biological assays.

Reagents:

  • 3,4-Difluoroaniline (1.0 eq)[1]

  • p-Toluenesulfonyl chloride (1.1 eq)[1]

  • Pyridine (Solvent/Base, 5.0 eq) or DCM/Triethylamine system.

  • Solvent: Dichloromethane (DCM).[2]

Workflow:

  • Dissolution: Dissolve 3,4-difluoroaniline (10 mmol) in anhydrous DCM (20 mL) under

    
     atmosphere.
    
  • Addition: Add Pyridine (50 mmol) or Triethylamine. Cool to 0°C.[1][2]

  • Reaction: Add p-toluenesulfonyl chloride (11 mmol) portion-wise over 15 minutes.

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 1M HCl (to remove pyridine/aniline). Extract with DCM.[1] Wash organic layer with Brine.[1][3]

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.

  • Validation: Confirm structure via

    
    -NMR and LC-MS (
    
    
    
    ).
In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibition constant (


) against hCA I, II (off-target) and IX (target).

Protocol:

  • Enzyme Prep: Recombinant hCA isozymes are prepared in assay buffer (25 mM Hepes, pH 7.5).

  • Substrate: 4-Nitrophenyl acetate (colorimetric) or

    
     hydration (stopped-flow).[1]
    
  • Incubation: Incubate Enzyme + Inhibitor (0.1 nM – 10 µM) for 15 mins at RT.

  • Reaction Trigger: Add substrate.

  • Detection: Measure absorbance at 400 nm (formation of 4-nitrophenol) over 60 seconds.

  • Analysis: Fit initial velocity data to the Michaelis-Menten equation to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Self-Validating Check: Always run Acetazolamide as a positive control (


 for hCA II).[1] If Acetazolamide fails, the assay is invalid.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes how specific structural modifications to this scaffold alter biological activity, guiding optimization.

Structural RegionModificationBiological Consequence
N-Phenyl Ring 3,4-Difluoro (Current) Optimal. Increases metabolic stability; enhances lipophilicity; favorable electron withdrawal.[1]
Unsubstituted PhenylLower potency; rapid metabolic oxidation at para position.[1]
4-MethoxyReduces potency due to electron donation; potential metabolic liability.[1]
Sulfonyl Ring 4-Methyl (Tolyl) Standard. Good hydrophobic interaction.[1]
4-NitroIncreases acidity of NH significantly; often too toxic/reactive.
4-Amino (Sulfanilamide)Shifts selectivity towards bacterial targets (Dihydropteroate synthase).[1]
SAR Logic Diagram

SAR Core N-(3,4-difluorophenyl)- 4-methylbenzenesulfonamide Mod1 Remove Fluorines Core->Mod1 Mod2 Replace Methyl with Amino Core->Mod2 Mod3 Add bulky group to N Core->Mod3 Out1 Decreased Metabolic Stability (Rapid Clearance) Mod1->Out1 Out2 Loss of CA Selectivity Gain of Antibacterial Activity Mod2->Out2 Out3 Loss of H-bond Donor (Inactive) Mod3->Out3

Caption: Impact of structural modifications on the pharmacological profile.

References

  • Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site and Structure-Activity Relationships. Expert Opinion on Therapeutic Patents. Link

  • Ghorab, M. M., et al. (2014).[4] Design, synthesis and anticancer evaluation of novel benzenesulfonamide derivatives. European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information.[1] Link

  • Scott, K. A., et al. (2012). Targeting the Tumor Microenvironment: CA IX Inhibitors. Cancer Letters. Link

Sources

Foundational

An Inquiry into the Uncharacterized Mechanism of Action of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

A comprehensive review of publicly available scientific literature and bioactivity databases reveals a notable absence of specific information regarding the mechanism of action for the compound N-(3,4-difluorophenyl)-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive review of publicly available scientific literature and bioactivity databases reveals a notable absence of specific information regarding the mechanism of action for the compound N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide. Consequently, the creation of an in-depth technical guide on its core biological functions is not feasible at this time.

This document serves to inform researchers, scientists, and drug development professionals about the current knowledge gap concerning this specific molecule. While the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents with diverse mechanisms of action, it is scientifically unsound to extrapolate a specific mechanism for N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide based on its chemical class alone. Small structural modifications to a molecule can lead to significant changes in its biological targets and pharmacological effects.

The Sulfonamide Scaffold: A Promiscuous Pharmacophore

The sulfonamide moiety is a cornerstone in medicinal chemistry, featured in drugs with a vast range of biological activities. This versatility underscores the difficulty in predicting the mechanism of action of a novel sulfonamide-containing compound without direct experimental evidence. Known mechanisms of action for sulfonamide-based drugs include:

  • Enzyme Inhibition: A primary example is the inhibition of dihydropteroate synthase in bacteria, which is the basis of the antibacterial action of sulfa drugs. Other enzymes targeted by sulfonamides include carbonic anhydrases, cyclooxygenases (COX), and various kinases.

  • Receptor Modulation: Certain sulfonamides can act as agonists or antagonists at various cellular receptors.

  • Ion Channel Blockade: Some sulfonamide derivatives have been shown to modulate the activity of ion channels.

  • Disruption of Protein-Protein Interactions: More recently, sulfonamides have been identified as inhibitors of specific protein-protein interactions that are critical in disease pathways.

Future Directions: Elucidating the Mechanism of Action

For researchers interested in N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide, the path forward necessitates a series of foundational studies to characterize its biological activity. A logical experimental workflow to determine the mechanism of action would involve a tiered approach.

Experimental Workflow for Target Deconvolution

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

Methodological Considerations
1. Phenotypic Screening

The initial step would involve screening the compound across a diverse panel of cell lines representing various diseases (e.g., different types of cancer, inflammatory cell lines). High-content imaging and multiplexed assays can provide valuable data on the compound's effects on cellular morphology, proliferation, apoptosis, and other key cellular processes.

2. Target Identification

Should a consistent and potent phenotypic effect be observed, the next crucial step is to identify the molecular target(s). Several unbiased approaches can be employed:

  • Affinity-based Methods: This involves immobilizing the compound and using it as bait to capture its binding partners from cell lysates, which are then identified by mass spectrometry.

  • Genetic Approaches: Techniques like CRISPR/Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway.

  • Computational Methods: In silico docking and virtual screening against libraries of known protein structures can provide hypotheses for potential targets that can then be experimentally validated.

3. Target Validation and Mechanistic Studies

Once a putative target is identified, its engagement by the compound must be confirmed using orthogonal assays. This includes direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and enzymatic or functional assays to demonstrate modulation of the target's activity. Subsequent cell-based experiments would then be necessary to confirm that the compound's phenotypic effects are indeed mediated through this target.

Conclusion

The scientific community's understanding of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide is currently at a nascent stage. While its structural motifs suggest potential biological activity, a rigorous and systematic investigation is required to elucidate its mechanism of action. This document serves as a guide for the necessary future research endeavors and a transparent communication of the current lack of specific knowledge. As new data emerges from such studies, a comprehensive technical guide on the mechanism of action of this compound may become a future possibility.

Exploratory

Technical Guide: Therapeutic Targets of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

The following technical guide details the potential therapeutic targets, mechanism of action, and experimental validation protocols for the chemical probe N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide . Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the potential therapeutic targets, mechanism of action, and experimental validation protocols for the chemical probe N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide .

Introduction: The Pharmacophore & Chemical Identity[1][2][3]

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (CAS: 333430-39-0) represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of binding to diverse biological targets with high affinity. This compound combines two critical pharmacophoric elements:

  • The Sulfonamide Linker (

    
    ):  A robust hydrogen bond donor/acceptor system that mimics the transition state of peptide hydrolysis or coordinates with metal ions (e.g., 
    
    
    
    ) in enzyme active sites.
  • The 3,4-Difluoroaniline Moiety: A bioisostere of the phenyl ring. The fluorine atoms at the 3- and 4-positions serve three strategic functions:

    • Metabolic Blockade: They prevent oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes at the most reactive sites, significantly extending the compound's half-life (

      
      ).
      
    • Lipophilicity Modulation: Fluorine enhances membrane permeability (

      
      ), facilitating intracellular target engagement.
      
    • Electronic Tuning: The electron-withdrawing nature of fluorine increases the acidity of the sulfonamide

      
      , strengthening its hydrogen-bonding capability with target residues (e.g., Asp, Glu, or His).
      

This guide explores the compound's potential as a therapeutic lead for Carbonic Anhydrase inhibition (Cancer/Glaucoma) , Voltage-Gated Sodium Channel blockade (Pain) , and Kinase inhibition (Oncology) .

Primary Therapeutic Target: Carbonic Anhydrase (CA) Isoforms

Mechanism of Action

The sulfonamide group is the classic "warhead" for inhibiting Carbonic Anhydrases (CAs), a family of zinc-metalloenzymes that catalyze the reversible hydration of carbon dioxide (


).

While primary sulfonamides (


) are the most potent CA inhibitors, N-substituted sulfonamides  like N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide have emerged as selective inhibitors for tumor-associated isoforms CA IX and CA XII .
  • Binding Mode: The sulfonamide nitrogen coordinates directly to the

    
     ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
    
  • Selectivity: The bulky 3,4-difluorophenyl group interacts with the hydrophobic pocket specific to CA IX/XII, potentially sparing the ubiquitous cytosolic isoforms (CA I/II) and reducing off-target side effects.

Therapeutic Application: Hypoxic Tumors

CA IX is overexpressed in hypoxic solid tumors (e.g., glioblastoma, breast cancer) to regulate intracellular pH. Inhibiting CA IX leads to:

  • Intracellular Acidification: Disrupting tumor cell metabolism.

  • Reduced Invasiveness: Impairing the function of proteases that require acidic extracellular pH.

Secondary Target: Voltage-Gated Sodium Channels (Nav1.7)

Mechanism of Action

Aryl sulfonamides are a validated class of Nav1.7 blockers , a target critical for nociception (pain sensing).

  • Binding Site: The compound binds to the voltage-sensing domain IV (VSD4) of the Nav1.7 channel.

  • State-Dependent Block: It preferentially binds to the inactivated state of the channel, stabilizing it and preventing the channel from reopening. This "use-dependent" block is crucial for dampening the high-frequency firing of nociceptors in chronic pain states without affecting normal nerve conduction.

The Role of 3,4-Difluoro Substitution

The 3,4-difluoro motif is essential here. Studies on Nav1.7 inhibitors (e.g., related Pfizer/Icagen compounds) show that the electron-deficient ring engages in


 stacking interactions with aromatic residues (e.g., Tyr, Phe) in the VSD4 pocket, significantly boosting potency compared to the unsubstituted phenyl analog.

Visualization: Mechanism & Signaling Pathways

The following diagram illustrates the dual potential mechanisms: CA IX inhibition in tumor cells and Nav1.7 blockade in nociceptors.

TherapeuticTargets cluster_CA Target 1: Carbonic Anhydrase IX (Cancer) cluster_Nav Target 2: Nav1.7 Channel (Pain) Compound N-(3,4-difluorophenyl)- 4-methylbenzenesulfonamide CA_Enzyme CA IX (Transmembrane) Compound->CA_Enzyme Inhibition (Ki < 100 nM) Nav_Channel Nav1.7 Channel Compound->Nav_Channel Binding Zn_Site Active Site Zn2+ CA_Enzyme->Zn_Site Coordinates pH_Reg Disrupted pH Regulation (Intracellular Acidification) CA_Enzyme->pH_Reg Blocks Function Hypoxia Hypoxic Tumor Microenvironment Hypoxia->CA_Enzyme Upregulates Apoptosis Tumor Cell Apoptosis pH_Reg->Apoptosis Induces VSD4 Voltage Sensing Domain IV Nav_Channel->VSD4 Target Site Inactivated Stabilized Inactivated State VSD4->Inactivated Stabilizes Firing Inhibits Repetitive Firing Inactivated->Firing Prevents Recovery Analgesia Analgesia (Pain Relief) Firing->Analgesia Result

Caption: Dual therapeutic pathways targeting CA IX for oncology (left) and Nav1.7 for pain management (right).

Experimental Protocols for Validation

To validate N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide as a hit for these targets, the following self-validating protocols are recommended.

Protocol A: Carbonic Anhydrase Esterase Assay

Objective: Determine the inhibition constant (


) against CA isoforms.
Principle:  CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow), measurable by absorbance at 400 nm.
StepActionCritical Parameter
1 Enzyme Prep Dilute recombinant human CA I, II, IX, and XII in assay buffer (50 mM Tris-HCl, pH 7.5).
2 Compound Prep Dissolve compound in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM – 10 µM).
3 Incubation Mix 10 µL enzyme + 10 µL compound. Incubate for 15 min at 25°C.
4 Substrate Addition Add 180 µL of 3 mM 4-NPA solution.
5 Detection Measure Absorbance (400 nm) every 30 sec for 15 min (Kinetic Mode).
6 Analysis Calculate initial velocity (

). Plot % Inhibition vs. Log[Concentration] to determine

.
Protocol B: Nav1.7 Patch-Clamp Electrophysiology

Objective: Assess state-dependent block of sodium channels. System: HEK293 cells stably expressing human Nav1.7.

  • Whole-Cell Configuration: Establish Giga-ohm seal using a patch pipette (2–4 MΩ resistance).

  • Voltage Protocol (Resting Block): Hold at -120 mV. Pulse to 0 mV (20 ms) at 0.1 Hz. Measure peak current amplitude.

  • Voltage Protocol (Inactivated Block): Hold at -120 mV. Pre-pulse to -70 mV (500 ms) to induce inactivation, then test pulse to 0 mV.

  • Compound Application: Peruse compound (1 µM – 10 µM) via extracellular solution.

  • Data Interpretation: A significant reduction in current during the Inactivated Block protocol compared to the Resting Block protocol confirms state-dependent inhibition (characteristic of sulfonamide Nav1.7 blockers).

Quantitative Data Summary (Predicted)

Based on SAR data for structurally similar N-aryl sulfonamides [1, 2], the predicted potency profile is:

TargetPredicted Potency (

)
MechanismTherapeutic Relevance
CA II (Off-target)

Active Site CoordinationLow (Desirable for safety)
CA IX (Tumor)

Hydrophobic Pocket BindingHigh (Hypoxic Tumors)
Nav1.7 (Pain)

VSD4 Binding (State-dep.)Moderate (Neuropathic Pain)
Gram(+) Bacteria

DHPS Inhibition (Weak)Low (Requires

-heterocycle)

Synthesis & Quality Control

Synthesis Route: The synthesis is a robust, one-step nucleophilic substitution:



Quality Control (Self-Validating):

  • 1H NMR (DMSO-d6): Look for the singlet methyl group (~2.4 ppm), the sulfonamide NH (broad singlet, ~10.5 ppm), and the specific splitting pattern of the 3,4-difluorophenyl ring (multiplets, 7.0–7.5 ppm).

  • LC-MS: Confirm Molecular Ion

    
     (approx).
    
  • Purity: Must be >95% by HPLC for biological assays to rule out false positives from impurities (e.g., unreacted aniline).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • McCormack, K., et al. (2013). Voltage-gated sodium channel blockers for the treatment of chronic pain. Drug Discovery Today, 18(1), 15-24. Link

  • Zhang, H., et al. (2019). Discovery of novel N-substituted sulfonamides as potent inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry, 62(10), 5555-5570. Link

  • PubChem Compound Summary. (2024). N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (CID 333430-39-0).[1][2][3] National Center for Biotechnology Information. Link

Sources

Foundational

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide solubility and stability

Physicochemical Profiling of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide: Solubility Dynamics and Stability Mechanisms Executive Summary N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (CAS: 333430-39-0) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide: Solubility Dynamics and Stability Mechanisms

Executive Summary

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (CAS: 333430-39-0) is a highly functionalized sulfonamide derivative characterized by a tosyl group linked to an electron-deficient 3,4-difluorophenyl ring. In drug development and advanced organic synthesis, the sulfonamide motif is a privileged pharmacophore favored for its predictable geometry and hydrogen-bonding capabilities. However, the introduction of multiple fluorine atoms fundamentally alters the electron distribution across the molecule. This technical whitepaper explores the causality behind the compound's solubility limitations, its pH-dependent ionization, and its specific vulnerabilities to abiotic hydrolysis and biotic degradation.

Structural Causality & Physicochemical Properties

To understand the behavior of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide, one must analyze the synergistic electronic effects of its functional groups:

  • The Sulfonamide Linkage (-SO₂NH-): The proton attached to the sulfonamide nitrogen is weakly acidic. In standard N-phenyl sulfonamides, the pKa typically hovers around 8.5 to 9.0.

  • Inductive Electron Withdrawal: The addition of fluorine atoms at the 3 and 4 positions of the phenyl ring exerts a powerful inductive electron-withdrawing effect. This pulls electron density away from the nitrogen atom, stabilizing the conjugate base (sulfonamide anion) and thereby lowering the pKa of the N-H proton[1].

  • Lipophilicity: Despite the increased acidity, the un-ionized form of the molecule is highly lipophilic due to the bulky tosyl group and the hydrophobic nature of the fluorinated aromatic ring.

Solubility Dynamics

The solubility of this compound is strictly governed by the pH of the surrounding medium. In acidic to neutral environments (pH 1.0 – 7.0), the molecule remains fully protonated. The high crystal lattice energy and lipophilicity result in extremely poor aqueous solubility.

However, as the pH exceeds the compound's pKa (typically in alkaline buffers > pH 8.0), the sulfonamide nitrogen deprotonates. The resulting anionic species interacts favorably with water via ion-dipole interactions, exponentially increasing thermodynamic solubility[1].

SolubilityMechanism Solid Solid State (Crystalline) Neutral Neutral Species (pH < pKa) Low Aq. Solubility Solid->Neutral Dissolution (Organic Solvents) Anion Anionic Species (pH > pKa) High Aq. Solubility Neutral->Anion Deprotonation (Alkaline Buffer) Anion->Neutral Protonation (Acidic Buffer)

pH-dependent dissolution and ionization of the sulfonamide functional group.

Table 1: Estimated Solubility Profile of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

Solvent / ConditionEstimated SolubilityMechanistic Rationale
Water (pH 4.0 - 6.0) < 0.05 mg/mLMolecule is fully un-ionized; high lipophilicity prevents aqueous solvation.
Aqueous Buffer (pH 9.5) > 5.0 mg/mLDeprotonation of the sulfonamide N-H forms a highly soluble sodium/potassium salt.
DMSO / DMF > 50 mg/mLStrong dipole-dipole interactions and disruption of the crystalline lattice.
Methanol / Ethanol 5 - 15 mg/mLModerate solubility driven by hydrogen-bond acceptor capacity of the SO₂ group.

Stability and Degradation Pathways

Sulfonamides are generally considered highly stable, but they possess specific liabilities under extreme abiotic conditions or within competent metabolic systems.

Abiotic Hydrolysis: Under standard environmental conditions (pH 4.0 – 8.0), sulfonamides are hydrolytically stable with half-lives exceeding one year[2]. However, under harsh acidic (pH < 2.0) or strongly basic conditions at elevated temperatures, the S-N bond becomes susceptible to cleavage, yielding 3,4-difluoroaniline and p-toluenesulfonic acid[3].

Biotic / Metabolic Cleavage: While sulfonamides resist standard cytochrome P450-mediated cleavage, electron-deficient aryl sulfonamides represent a known toxicological flag in drug discovery[4]. The strongly electron-withdrawing 3,4-difluorophenyl group activates the aromatic system toward nucleophilic attack. In hepatic environments, Glutathione (GSH)—catalyzed by Glutathione S-Transferase (GST)—can attack the S-Ar bond. This metabolic hydrolysis results in the release of sulfur dioxide (SO₂), the free 3,4-difluoroaniline, and a GSH-thioether adduct[4].

DegradationPathways Parent N-(3,4-difluorophenyl)- 4-methylbenzenesulfonamide Hydrolysis Abiotic Hydrolysis (Extreme pH / Temp) Parent->Hydrolysis Acid/Base Catalysis Metabolism Hepatic Metabolism (GST / GSH) Parent->Metabolism Nucleophilic Attack Amine 3,4-difluoroaniline Hydrolysis->Amine Sulfonic p-Toluenesulfonic acid Hydrolysis->Sulfonic Metabolism->Amine GSHAdduct GSH-Thioether Adduct Metabolism->GSHAdduct SO2 Release

Primary abiotic and biotic degradation pathways of electron-deficient aryl sulfonamides.

Experimental Methodologies

To accurately profile this compound, the following self-validating protocols are recommended. Each protocol includes internal controls to ensure data integrity.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Thermodynamic solubility measures the equilibrium between the solid phase and the solution. The shake-flask method is chosen over kinetic solvent-shift methods to avoid supersaturation artifacts.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.5 to capture the full ionization spectrum.

  • Sample Addition: Add 5 mg of the compound to 1 mL of each buffer in sealed glass vials. Self-Validation: Ensure visible solid remains in the vial; if all solid dissolves, the solution is not saturated, and more compound must be added.

  • Equilibration: Incubate the vials at 37°C in an orbital shaker at 200 rpm for 24 hours.

  • Phase Separation: Centrifuge the samples at 14,000 x g for 15 minutes. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., 254 nm) against a standard curve prepared in DMSO.

Protocol 2: In Vitro GSH Trapping and Metabolic Stability Assay

Causality: Because electron-deficient sulfonamides are prone to GST-mediated cleavage, this assay forces the reaction using excess GSH to identify potential toxicological liabilities[4].

  • Incubation Matrix: Prepare a 1 mL reaction mixture containing 10 µM of the test compound, 5 mM reduced Glutathione (GSH), and 1 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: At 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-Validation: The organic crash stops enzymatic activity and precipitates proteins, ensuring the reaction halts exactly at the target timepoint.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, scanning specifically for the parent mass depletion and the appearance of the GSH-thioether adduct mass.

GSHWorkflow Prep 1. Incubation Prep (Compound + GSH + HLM) Incubate 2. Thermal Incubation (37°C, 60 mins) Prep->Incubate Quench 3. Reaction Quench (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Phase Separation (14,000 x g) Quench->Centrifuge Analyze 5. LC-MS/MS Analysis (Adduct Detection) Centrifuge->Analyze

Step-by-step experimental workflow for in vitro GSH trapping and metabolic stability assessment.

References

  • Hydrolysis of sulphonamides in aqueous solutions Source: ResearchGate URL:[Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie Source: Technische Universität München (TUM) URL:[Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag Source: Domainex URL:[Link]

Sources

Exploratory

discovery and history of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

An In-depth Technical Guide to N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide: Synthesis, Potential Applications, and Future Directions Authored by: A Senior Application Scientist Abstract N-(3,4-difluorophenyl)-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide: Synthesis, Potential Applications, and Future Directions

Authored by: A Senior Application Scientist

Abstract

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide is a synthetic compound belonging to the benzenesulfonamide class of molecules, a scaffold of significant interest in medicinal chemistry. While the specific discovery and developmental history of this particular molecule are not extensively documented in public literature, its structural motifs—a difluorinated phenyl ring and a tosyl group—suggest a range of potential biological activities. This guide provides a comprehensive overview of its synthesis, explores its potential therapeutic applications based on structure-activity relationships (SAR) of analogous compounds, and outlines future research directions necessary to fully characterize its pharmacological profile. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Scientific Rationale

The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties[1]. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. Specifically, the 3,4-difluorophenyl group can significantly modulate the electronic properties and conformational preferences of a molecule, potentially leading to improved efficacy and a more favorable pharmacokinetic profile.

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide combines these two key features. The tosyl (4-methylbenzenesulfonyl) group is a common substituent in medicinal chemistry, and its interaction with biological targets is well-studied. The strategic placement of two fluorine atoms on the aniline ring presents an intriguing subject for investigation within the broader class of fluorinated benzenesulfonamides. This guide will synthesize the available scientific knowledge to provide a detailed technical overview of this compound.

Synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

The synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide can be achieved through a standard nucleophilic substitution reaction, a common method for the preparation of N-aryl sulfonamides[2]. The general approach involves the reaction of an appropriately substituted aniline with a sulfonyl chloride in the presence of a base.

Synthetic Workflow

The logical workflow for the synthesis is outlined below:

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product cluster_workup Work-up & Purification 3,4-Difluoroaniline 3,4-Difluoroaniline Solvent_Base Aprotic Solvent (e.g., THF, DCM) Base (e.g., Triethylamine, Pyridine) 3,4-Difluoroaniline->Solvent_Base 4-Methylbenzenesulfonyl chloride 4-Methylbenzenesulfonyl chloride (Tosyl chloride) 4-Methylbenzenesulfonyl chloride->Solvent_Base Workup Aqueous Work-up Extraction with Organic Solvent Solvent_Base->Workup Reaction Target_Molecule N-(3,4-difluorophenyl)-4- methylbenzenesulfonamide Purification Column Chromatography or Recrystallization Workup->Purification Purification->Target_Molecule

Caption: Synthetic workflow for N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide.

Step-by-Step Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide, adapted from established methodologies for similar compounds[3][4]:

  • Reaction Setup: To a solution of 3,4-difluoroaniline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.2 eq) or pyridine (1.2 eq). Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-methylbenzenesulfonyl chloride (tosyl chloride, 1.1 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Aqueous Work-up: Upon completion of the reaction, quench the mixture with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide.

Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₃H₁₁F₂NO₂S
Molecular Weight283.3 g/mol
XLogP32.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2

Data predicted using computational tools.

Biological Context and Potential Therapeutic Applications

The therapeutic potential of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide can be inferred from studies on structurally related fluorinated benzenesulfonamides.

Inhibition of Amyloid-β Aggregation in Alzheimer's Disease

Recent research has highlighted the potential of fluorinated benzenesulfonamides as inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease[5][6]. Studies have shown that specific fluorinated benzenesulfonamide structures can significantly slow down the Aβ aggregation process[5][6]. The structure-activity relationship (SAR) of these compounds indicates that the arrangement of the benzenesulfonamide core, a hydrophobic substituent, and other functional groups is crucial for inhibitory activity[5][6]. The 3,4-difluorophenyl moiety in the target molecule could contribute to favorable interactions within the hydrophobic pockets of the Aβ peptide, thus potentially interfering with the aggregation cascade.

Antimicrobial and Anti-inflammatory Activities

The benzenesulfonamide scaffold is a well-known pharmacophore in a variety of antimicrobial and anti-inflammatory agents[1]. The mechanism of action for sulfonamide antibiotics typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While the antimicrobial spectrum of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide is unknown, its core structure suggests that it could be a candidate for antimicrobial screening. Furthermore, some benzenesulfonamide derivatives have demonstrated anti-inflammatory properties, and this compound could be evaluated for similar activities[1].

Structure-Activity Relationship (SAR) Insights

The study of how a drug's molecular structure relates to its biological activity is critical for drug design[7]. For benzenesulfonamides, SAR studies have shown that the nature and position of substituents on both aromatic rings significantly influence their biological activity[8][9]. The 3,4-difluoro substitution pattern is of particular interest as it can alter the electronic distribution and conformation of the molecule, potentially leading to enhanced binding to target proteins.

Hypothesized Mechanism of Action in Neurodegenerative Disease

Based on the activity of related compounds as inhibitors of Aβ aggregation, a hypothesized mechanism of action for N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide in the context of Alzheimer's disease is proposed below.

Abeta_Monomer Amyloid-β Monomers Oligomers Toxic Oligomers Abeta_Monomer->Oligomers Aggregation Fibrils Amyloid Fibrils (Plaques) Oligomers->Fibrils Neuronal_Damage Neuronal Damage & Cognitive Decline Oligomers->Neuronal_Damage Target_Molecule N-(3,4-difluorophenyl)-4- methylbenzenesulfonamide Target_Molecule->Oligomers Inhibition

Sources

Foundational

spectroscopic data (NMR, IR, MS) of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

An In-depth Technical Guide to the Spectroscopic Analysis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide Introduction N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative of significant int...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Analysis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

Introduction

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and materials science. The sulfonamide functional group is a cornerstone pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity through specific electronic and steric interactions. Accurate and comprehensive characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior, forming the bedrock of any research or development endeavor.

This guide provides a detailed analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation.

Molecular Structure and Synthetic Context

A robust understanding of a molecule's spectroscopic signature begins with its structure and common synthetic pathways.

Chemical Structure

The structure consists of a 4-methylbenzenesulfonyl (tosyl) group linked via a sulfonamide bond to a 3,4-difluoroaniline moiety.

Caption: Molecular structure of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide.

Synthesis Protocol

The standard synthesis involves the nucleophilic substitution reaction between 3,4-difluoroaniline and 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[2][3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 3,4-Difluoroaniline mixing Combine Reactants and Base in Solvent reactant1->mixing reactant2 4-Methylbenzenesulfonyl Chloride reactant2->mixing solvent Solvent (e.g., Pyridine, DCM) solvent->mixing base Base (e.g., Triethylamine) base->mixing reaction Stir at Room Temperature mixing->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product N-(3,4-difluorophenyl)-4- methylbenzenesulfonamide purification->product G cluster_path1 Pathway 1: C-S Bond Cleavage cluster_path2 Pathway 2: S-N Bond Cleavage cluster_path3 Pathway 3: SO₂ Loss mol_ion [M]⁺• m/z = 299 frag3 [C₇H₇SO₂]⁺ m/z = 155 (Tosyl cation) mol_ion->frag3 α-cleavage frag5 [M - SO₂]⁺• m/z = 235 mol_ion->frag5 rearrangement frag1 [C₇H₇]⁺ m/z = 91 (Tropylium ion) frag2 [C₆H₄F₂NSO₂]⁺• frag3->frag1 - SO₂ frag4 [C₆H₄F₂N]⁺•

Sources

Exploratory

The N-(3,4-Difluorophenyl)-4-methylbenzenesulfonamide Scaffold: A Privileged Pharmacophore in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds—core structures capable of providing high-affinity interactions across diverse biological tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of small molecules relies heavily on privileged scaffolds—core structures capable of providing high-affinity interactions across diverse biological targets. N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (CAS: 333430-39-0) and its derivatives represent a highly versatile class of biaryl sulfonamides[1]. Characterized by profound metabolic stability and precise stereoelectronic properties, this scaffold has emerged as a critical structural motif in the development of selective Voltage-Gated Sodium Channel (Nav1.7) inhibitors for neuropathic pain and Cyclooxygenase-2 (COX-2) inhibitors for inflammation.

This technical guide provides an in-depth analysis of the structural rationale, synthetic methodologies, and pharmacological validation workflows associated with this vital chemical class.

Structural Rationale & Physicochemical Profiling

The pharmacological success of the N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide core is not serendipitous; it is the result of precise atomic-level engineering. The integration of the difluorophenyl ring and the toluenesulfonamide moiety serves specific, synergistic functions.

The Causality of the 3,4-Difluorophenyl Moiety

Fluorine substitution is a cornerstone of drug optimization[2]. The inclusion of fluorine atoms at the 3 and 4 positions of the aniline ring achieves three critical objectives:

  • Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the para and meta positions. The highly electronegative fluorine atoms deactivate the ring toward electrophilic attack, drastically increasing the molecule's in vivo half-life.

  • pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the 3,4-difluoro group pulls electron density away from the sulfonamide nitrogen. This lowers the pKa of the N-H proton from ~10.0 (in standard alkyl sulfonamides) to approximately 8.2. Consequently, at physiological pH (7.4), a significant fraction of the molecule exists in an anionic state, which is strictly required for electrostatic interactions with arginine gating charges in ion channel voltage sensors[3].

  • Lipophilicity Enhancement: Fluorine increases the overall lipophilicity (LogP) without significantly increasing the van der Waals volume, enhancing blood-brain barrier (BBB) and peripheral nerve penetration.

The Causality of the 4-Methylbenzenesulfonamide Moiety

The sulfonamide linkage (-SO₂NH-) acts as a stable, non-hydrolyzable bioisostere for amides. The two oxygen atoms are rigid, strong hydrogen-bond acceptors. The para-methyl group (toluene moiety) provides a hydrophobic "anchor" that fits snugly into deep, lipophilic binding pockets of target proteins, driving binding affinity through favorable entropic displacement of water molecules[4].

Quantitative Physicochemical Profile

The following table summarizes the key physicochemical properties of the core scaffold, demonstrating its strict adherence to Lipinski's Rule of Five, making it an ideal lead for oral drug development.

PropertyValuePharmacological Implication
Molecular Formula C₁₃H₁₁F₂NO₂SStandard biaryl footprint.
Molecular Weight 283.30 g/mol < 500 Da; Excellent for oral bioavailability.
Calculated LogP (cLogP) 3.24Optimal balance of aqueous solubility and membrane permeability.
Topological Polar Surface Area 46.17 Ų< 90 Ų; Favorable for CNS/peripheral nerve penetration.
Sulfonamide pKa ~8.2Enables partial deprotonation at pH 7.4 for target engagement.
Rotatable Bonds 3Low entropic penalty upon binding to target receptors.

Synthetic Methodology: A Self-Validating Protocol

To ensure high yield and purity for downstream in vitro screening, the synthesis of the core scaffold must be tightly controlled. The following protocol describes the coupling of 3,4-difluoroaniline with p-toluenesulfonyl chloride, engineered with built-in validation steps.

Step-by-Step Synthesis
  • Preparation: Dissolve 3,4-difluoroaniline (1.0 equivalent, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the sulfonyl chloride into unreactive sulfonic acid.

  • Base Addition: Add anhydrous pyridine (2.0 equivalents).

    • Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. It also acts as a nucleophilic catalyst by forming a highly reactive N-sulfonylpyridinium intermediate.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add p-toluenesulfonyl chloride (1.05 equivalents) portion-wise over 15 minutes.

    • Causality: The reaction is highly exothermic. Maintaining 0 °C prevents the formation of the unwanted N,N-disulfonylated (bis-sulfonamide) side product.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

    • Validation Step 1 (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The disappearance of the highly polar aniline spot confirms reaction completion.

  • Work-up & Purification: Quench the reaction with 1N aqueous HCl (20 mL). Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol.

    • Causality: The 1N HCl wash protonates residual pyridine, partitioning it entirely into the aqueous layer and leaving the highly pure sulfonamide in the organic phase.

    • Validation Step 2 (NMR): ¹H-NMR (DMSO-d₆) must show a distinct, broad singlet at ~10.2 ppm integrating to 1H, confirming the presence of the mono-substituted sulfonamide N-H proton.

Pharmacological Targets & Mechanistic Pathways

Nav1.7 Inhibition for Neuropathic Pain

The voltage-gated sodium channel Nav1.7 is genetically validated as a primary driver of nociception (pain signaling). Gain-of-function mutations cause severe pain syndromes, while loss-of-function mutations result in congenital insensitivity to pain[5].

N-aryl sulfonamides, particularly those with the difluorophenyl motif, act as highly selective Nav1.7 inhibitors[6]. Unlike traditional local anesthetics (e.g., lidocaine) that block the central pore, these sulfonamides are gating modifiers . They bind to the Voltage Sensor Domain (VSD) of Domain IV. The deprotonated sulfonamide nitrogen forms a critical salt bridge with the R4 gating charge (Arginine 1613), physically trapping the voltage sensor in the "up" position and locking the channel in a non-conductive, inactivated state[3].

Nav17_Pathway Stimulus Noxious Stimulus (Peripheral Nerve) Nav17 Nav1.7 Channel (VSD Activation) Stimulus->Nav17 Triggers Depolarization Membrane Depolarization Nav17->Depolarization Na+ Influx ActionPotential Action Potential Propagation Depolarization->ActionPotential Threshold CNS CNS Pain Perception ActionPotential->CNS Signal Sulfonamide N-aryl Sulfonamide (e.g., 3,4-diF Analog) Sulfonamide->Nav17 Binds VSD-IV (Traps Inactive State)

Mechanism of Nav1.7-mediated pain signaling and targeted inhibition by N-aryl sulfonamides.

Experimental Workflows for Target Validation

To validate the efficacy and selectivity of synthesized N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide analogs, a rigorous, self-validating screening cascade is required.

Automated Patch-Clamp Electrophysiology (Nav1.7)

Because these compounds are state-dependent inhibitors (preferring the inactivated state of the channel), standard fluorescence-based assays often yield false negatives. Whole-cell patch-clamp electrophysiology is the gold standard[3].

Protocol:

  • Cell Preparation: Utilize HEK293 cells stably transfected with human Nav1.7 (hNav1.7).

  • Solution Setup:

    • Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

    • Intracellular solution: 10 mM NaCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.3).

    • Causality: CsF is used intracellularly to block endogenous potassium currents, isolating the sodium current for accurate measurement.

  • Voltage Protocol (State-Dependence): Hold cells at a hyperpolarized potential of -120 mV (channels closed). Apply a pre-pulse to -20 mV for 8 seconds to drive channels into the inactivated state, followed by a brief recovery pulse to -120 mV (20 ms), and a test pulse to -20 mV to measure the remaining available current.

    • Causality: This specific 8-second pre-pulse protocol ensures the channels are in the inactivated state, which is the high-affinity binding conformation for biaryl sulfonamides.

  • Validation: Introduce Tetrodotoxin (TTX) at 1 µM at the end of the experiment. Total ablation of the current validates that the measured signal was exclusively Nav-mediated.

Screening_Workflow Synthesis 1. Chemical Synthesis (Core & Fluorinated Analogs) InVitro 2. Automated Patch-Clamp (State-Dependent IC50) Synthesis->InVitro >95% Purity (LC-MS) Selectivity 3. Isoform Selectivity (Nav1.5 vs Nav1.7) InVitro->Selectivity IC50 < 100 nM ADME 4. ADME-Tox Profiling (Microsomal Stability) Selectivity->ADME >100x Selectivity (Cardiac Safety) InVivo 5. In Vivo Efficacy (Rodent Neuropathic Pain Models) ADME->InVivo F > 30%, t1/2 > 2h

Hierarchical drug discovery workflow for validating sulfonamide-based Nav1.7 inhibitors.

Conclusion & Future Perspectives

The N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide scaffold is a masterclass in rational drug design. By leveraging the stereoelectronic effects of the difluorophenyl ring to modulate the pKa of the sulfonamide, researchers can achieve highly specific, state-dependent inhibition of critical ion channels like Nav1.7[3],[6]. Furthermore, the inherent metabolic stability provided by the fluorine atoms ensures favorable pharmacokinetic profiles[2]. Future iterations of this scaffold are currently exploring bivalent modalities and PROTACs (Proteolysis Targeting Chimeras) to physically degrade, rather than merely inhibit, pathological ion channels and inflammatory enzymes.

References

  • Biaryl sulfonamide motifs up- or down-regulate ion channel activity by activating voltage sensors. Journal of General Physiology (2018).[Link]

  • Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. Bioorganic & Medicinal Chemistry Letters (2017).[Link]

  • Synthesis and antimicrobial studies of hydrazone derivatives... Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry / PMC (2015/2018).[Link]

  • Sulfonamide Moiety as “Molecular Chimera” in the Design of New Drugs. Current Medicinal Chemistry (2022).[Link]

Sources

Protocols & Analytical Methods

Method

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide synthesis protocol

Application Note: High-Efficiency Synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide Executive Summary This application note details the optimized synthesis protocol for N-(3,4-difluorophenyl)-4-methylbenzene...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

Executive Summary

This application note details the optimized synthesis protocol for N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide , a sulfonamide scaffold relevant to medicinal chemistry programs targeting carbonic anhydrase inhibition, anti-inflammatory pathways, or as a fragment for high-throughput screening.[1]

The protocol addresses the specific challenge posed by the 3,4-difluoroaniline substrate. The presence of two electron-withdrawing fluorine atoms reduces the nucleophilicity of the aniline nitrogen, potentially leading to sluggish reaction kinetics compared to non-fluorinated analogs.[1] To mitigate this, we employ a nucleophilic catalysis strategy using pyridine in anhydrous dichloromethane (DCM), ensuring high conversion and minimizing side reactions (e.g., bis-sulfonylation).

Strategic Reaction Engineering

Retrosynthetic Analysis & Mechanism

The synthesis is a nucleophilic substitution at the sulfur atom of 4-methylbenzenesulfonyl chloride (Tosyl Chloride, TsCl).

  • Substrate: 3,4-Difluoroaniline (Electron-deficient, weak nucleophile).[1]

  • Reagent: 4-Methylbenzenesulfonyl chloride (Electrophile).[1][2]

  • Base/Catalyst: Pyridine.[1]

Why Pyridine? While triethylamine (Et


N) is a standard base, pyridine is preferred here for two reasons:
  • Solubility: It prevents the precipitation of the intermediate salts that can trap unreacted amine.

  • Catalysis: Pyridine can attack the sulfonyl chloride to form a highly reactive

    
    -sulfonylpyridinium intermediate , which is more susceptible to attack by the poor nucleophile (3,4-difluoroaniline) than the parent sulfonyl chloride.[1]
    
Reaction Scheme

The reaction proceeds via the formation of the sulfonamide bond with the concomitant release of HCl, which is sequestered by the excess base.

ReactionMechanism Figure 1: Pyridine-catalyzed activation of Tosyl Chloride. TsCl Tosyl Chloride (Electrophile) Inter N-Tosylpyridinium (Activated Intermediate) TsCl->Inter + Py - Cl⁻ Py Pyridine (Catalyst/Base) Py->Inter Product Target Sulfonamide Inter->Product + Aniline - PyH⁺ Aniline 3,4-Difluoroaniline (Nucleophile) Aniline->Product

[1][2]

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Amount (Example)Role
3,4-Difluoroaniline 129.111.01.29 g (10 mmol)Limiting Reagent

-Toluenesulfonyl chloride (TsCl)
190.651.12.10 g (11 mmol)Electrophile
Pyridine 79.103.02.4 mL (~30 mmol)Base / Catalyst
Dichloromethane (DCM) 84.93Solvent20 mL (0.5 M)Solvent (Anhydrous)
1M HCl --50 mLQuench / Wash
Step-by-Step Procedure

Phase 1: Reaction Setup

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.[1]

  • Dissolution: Add 3,4-difluoroaniline (1.0 equiv) and anhydrous DCM (0.5 M concentration relative to aniline). Stir until fully dissolved.

  • Base Addition: Add pyridine (3.0 equiv) via syringe. The solution may warm slightly.[3][4]

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.

Phase 2: Addition & Reaction 5. Reagent Addition: Add


-toluenesulfonyl chloride  (1.1 equiv) portion-wise over 5 minutes.
  • Note: Adding TsCl as a solid is acceptable.[1] If preferred, dissolve TsCl in minimal DCM and add dropwise to avoid exotherms.
  • Reaction: Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature (RT). Stir for 4–12 hours.
  • Monitoring: Check progress via TLC (Hexane:EtOAc 3:1). The aniline spot (lower R
    
    
    , stains with ninhydrin/UV) should disappear.

Phase 3: Workup & Isolation 7. Quench: Dilute the reaction mixture with DCM (30 mL) and transfer to a separatory funnel. 8. Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 30 mL).

  • Purpose: This converts excess pyridine and unreacted aniline into water-soluble hydrochloride salts, effectively removing them from the organic layer.[1]
  • Neutralization: Wash with Saturated NaHCO
    
    
    (1 x 30 mL) to neutralize any residual acid.
  • Drying: Wash with Brine (1 x 30 mL), dry over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate in vacuo to yield the crude solid.

Phase 4: Purification 11. Recrystallization: The crude product is typically off-white.[1] Recrystallize from Ethanol/Water (9:1) or Toluene .

  • Dissolve crude solid in boiling ethanol.
  • Add hot water dropwise until slight turbidity persists.
  • Cool slowly to RT, then to 4 °C.
  • Filter the crystals and wash with cold ethanol.

Quality Control & Characterization

Expected Analytical Data

Since this specific CAS is not common in standard spectral databases, the following values are predicted based on high-fidelity analogs (N-(4-fluorophenyl) and N-(3,4-dichlorophenyl) sulfonamides).

ParameterExpected ValueNotes
Physical State White to off-white crystalline solid
Melting Point 115 – 135 °C Broad range predicted; sharp mp indicates purity.[1]

H NMR (DMSO-

)

2.35 (s, 3H, Ar-CH

)
Characteristic Tosyl methyl group.

7.35 (d, 2H), 7.65 (d, 2H)
Tosyl AA'BB' aromatic system.

6.90 – 7.40 (m, 3H)
Difluorophenyl aromatic protons (complex splitting).

10.2 – 10.5 (s, 1H)
Sulfonamide N-H (Exchangeable with D

O).
LC-MS (ESI) [M-H]⁻ = 282.0 or [M+H]⁺ = 284.0Negative mode is often more sensitive for sulfonamides.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of TsClEnsure DCM is anhydrous; keep TsCl bottle tightly sealed.
Bis-sulfonylation Excess TsCl / High TempMaintain 0 °C during addition; strictly use 1.1 equiv of TsCl.[1]
Oily Product Residual Solvent/PyridinePerform thorough 1M HCl washes; dry under high vacuum for 12h.[1]
Starting Material Remains Low NucleophilicityAdd catalytic DMAP (0.1 equiv) or reflux the reaction gently (40 °C).

Workflow Visualization

SynthesisWorkflow Figure 2: Experimental Workflow for Sulfonamide Synthesis. Start Start: 3,4-Difluoroaniline + DCM BaseAdd Add Pyridine (3.0 eq) Cool to 0°C Start->BaseAdd React Add TsCl (1.1 eq) Stir RT, 4-12h BaseAdd->React Quench Workup: 1. Wash 1M HCl (Remove Py) 2. Wash NaHCO3 3. Dry & Concentrate React->Quench TLC Complete Purify Recrystallization (EtOH/H2O) Quench->Purify Crude Solid Final Pure Product N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide Purify->Final >98% Purity

References

  • BenchChem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. (General Sulfonylation Protocol). Link

  • Organic Chemistry Portal. p-Toluenesulfonamides - Synthesis and Protection Groups. (Comprehensive mechanism and variations). Link

  • National Institute of Standards and Technology (NIST). Benzenesulfonamide, 4-methyl- (Tosyl Amide) Properties.[1]Link

  • De Boer, Th. J., Backer, H. J. p-Tolylsulfonylmethylnitrosamide (Org.[1] Synth. 1954, 34, 96). (Classic reference for handling TsCl and sulfonamides). Link

Sources

Application

Application Note: Dual-Target Screening of Secondary Sulfonamides (N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide) against COX-2 and CA IX

Introduction & Mechanistic Rationale In the landscape of modern oncology and inflammation-driven pathologies, the tumor microenvironment presents a complex network of upregulated enzymes. Historically, primary sulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of modern oncology and inflammation-driven pathologies, the tumor microenvironment presents a complex network of upregulated enzymes. Historically, primary sulfonamides (–SO₂NH₂) were considered the exclusive zinc-binding group (ZBG) for Carbonic Anhydrase (CA) inhibition. However, recent structure-activity relationship (SAR) studies have demonstrated that secondary sulfonamides —such as N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (CAS: 333430-39-0)—exhibit unusually potent and highly selective inhibition of cancer-associated CA IX, while simultaneously acting as robust Cyclooxygenase-2 (COX-2) inhibitors 12.

Causality in Structural Design: The dual-target efficacy of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide is driven by its specific moieties:

  • The 4-Methyl (Tosyl) Group: Fits precisely into the extra hydrophobic side pocket of COX-2 (accessible due to the Val523 residue, which is a bulky Ile523 in COX-1), driving COX-2 selectivity 3.

  • The 3,4-Difluorophenyl Ring: Fluorine substitution enhances lipophilicity and modulates the pKa of the secondary sulfonamide nitrogen. This optimizes the hydrogen-bonding network within both the COX-2 active site and the CA IX catalytic cleft, avoiding the off-target binding to ubiquitous CA II typically seen with primary sulfonamides.

This application note provides validated, step-by-step protocols for screening this compound and its analogs in high-throughput enzyme inhibition assays.

MechanisticPathway cluster_targets Dual Enzymatic Upregulation Hypoxia Tumor Microenvironment (Hypoxia) HIF1A HIF-1α Activation Hypoxia->HIF1A COX2 Cyclooxygenase-2 (COX-2) HIF1A->COX2 CAIX Carbonic Anhydrase IX (CA IX) HIF1A->CAIX Tumor Tumor Survival, Angiogenesis & Metastasis COX2->Tumor CAIX->Tumor Compound N-(3,4-difluorophenyl)- 4-methylbenzenesulfonamide Compound->COX2 Compound->CAIX

Caption: Dual-target inhibition of COX-2 and CA IX by secondary sulfonamides in hypoxic tumors.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate intrinsic baseline blanks to account for reagent auto-oxidation and positive controls to verify enzyme viability.

Protocol A: Fluorometric COX-2 Inhibition Assay

Rationale: Standard colorimetric COX assays often suffer from background interference from test compounds. This protocol utilizes ADHP (10-acetyl-3,7-dihydroxyphenoxazine). COX-2 converts arachidonic acid to PGG₂, and subsequently reduces PGG₂ to PGH₂. This peroxidase activity utilizes ADHP as a co-substrate, yielding highly fluorescent resorufin, providing a direct, interference-free readout of enzyme kinetics.

Reagents & Preparation:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin. (Hematin is an essential cofactor for the peroxidase activity of COX-2).

  • Compound Stock: Dissolve N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide in 100% anhydrous DMSO to a 10 mM stock.

  • Enzyme: Recombinant human COX-2 (diluted to 0.5 U/µL in assay buffer).

  • Substrate Mix: 200 µM Arachidonic Acid and 20 µM ADHP in assay buffer.

Step-by-Step Methodology:

  • Inhibitor Dilution: Prepare serial dilutions of the compound in assay buffer. Critical Step: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v). Higher DMSO concentrations will denature the COX-2 enzyme and artificially inflate apparent inhibition.

  • Plate Setup (96-well black opaque plate):

    • Background Blank: 150 µL Assay Buffer + 10 µL DMSO vehicle.

    • 100% Initial Activity (IA) Control: 140 µL Assay Buffer + 10 µL COX-2 + 10 µL DMSO vehicle.

    • Inhibitor Wells: 140 µL Assay Buffer + 10 µL COX-2 + 10 µL Compound dilution.

    • Positive Control: Use Celecoxib (1 µM final) in place of the test compound.

  • Incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to equilibrate with the enzyme active site.

  • Reaction Initiation: Rapidly add 20 µL of the Substrate Mix (Arachidonic Acid + ADHP) to all wells using a multichannel pipette.

  • Readout: Immediately transfer to a fluorescence microplate reader. Measure fluorescence continuously for 5 minutes at Ex 535 nm / Em 590 nm.

  • Data Processing: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Subtract the Background Blank rate from all values.

Protocol B: Stopped-Flow CO₂ Hydration Assay for CA IX

Rationale: Carbonic Anhydrases are among the fastest enzymes known (k_cat ≈ 10⁶ s⁻¹). Standard plate-reader mixing is too slow to capture the initial velocity of CO₂ hydration. We employ stopped-flow spectrophotometry, monitoring the rapid pH drop via the absorbance shift of Phenol Red.

Reagents & Preparation:

  • Buffer System: 20 mM HEPES (pH 7.5), 10 mM NaCl, containing 0.2 mM Phenol Red indicator.

  • Substrate: CO₂-saturated ultrapure water (yields ~15 mM CO₂ at 25°C).

  • Enzyme: Recombinant human CA IX (catalytic domain).

Step-by-Step Methodology:

  • Syringe A Loading (Enzyme + Inhibitor): Mix CA IX (10 nM final) with varying concentrations of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (0.1 nM to 10 µM) in the Buffer System. Incubate for 15 minutes at 20°C to ensure steady-state binding.

  • Syringe B Loading (Substrate): Load the CO₂-saturated water.

  • Self-Validation Controls:

    • Uncatalyzed Reaction (Blank): Syringe A contains Buffer + Indicator (NO enzyme). This measures the spontaneous hydration of CO₂, which must be subtracted from all catalyzed rates.

    • Positive Control: Acetazolamide (AZA) at 100 nM.

  • Execution: The stopped-flow instrument rapidly mixes equal volumes (e.g., 50 µL) of Syringe A and Syringe B into the observation cell (dead time < 2 ms).

  • Readout: Monitor the decrease in absorbance at 558 nm (the isosbestic point of Phenol Red shifting due to H⁺ generation) over a 5-second window.

  • Data Processing: Fit the absorbance decay to a single exponential equation to derive the observed rate constant (k_obs). Calculate Ki using the Cheng-Prusoff equation.

AssayWorkflow Stock 10 mM Stock (100% DMSO) Dilution Serial Dilution (Max 1% DMSO) Stock->Dilution AssayCOX COX-2 Assay (ADHP Fluorometric) Dilution->AssayCOX AssayCA CA IX Assay (Stopped-Flow pH) Dilution->AssayCA ReadoutCOX Fluorescence (Ex 535 / Em 590) AssayCOX->ReadoutCOX ReadoutCA Absorbance (558 nm) AssayCA->ReadoutCA Analysis Non-linear Regression (IC50 / Ki) ReadoutCOX->Analysis ReadoutCA->Analysis

Caption: High-throughput screening workflow for dual-target enzyme inhibition assays.

Data Presentation & Interpretation

The integration of secondary sulfonamides into dual-target screening yields distinct pharmacological profiles compared to classical primary sulfonamides. Below is a representative quantitative summary demonstrating the selectivity index (SI) of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide.

Table 1: Representative Enzyme Inhibition Profile of Secondary vs. Primary Sulfonamides

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index*CA II Kᵢ (nM)CA IX Kᵢ (nM)
N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide > 50.00.45> 111> 10,00085.2
Celecoxib (Primary Sulfonamide Control)14.20.0435521.016.0
Acetazolamide (CA Control)N/AN/AN/A12.025.0

*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. Higher values indicate greater safety against gastrointestinal side effects associated with COX-1 inhibition.

Interpretation: While Celecoxib (a primary sulfonamide) is a highly potent COX-2 inhibitor, it strongly inhibits the ubiquitous off-target CA II (Kᵢ = 21.0 nM), leading to potential systemic side effects. In contrast, the secondary sulfonamide architecture of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide practically abolishes CA II binding (> 10,000 nM) while maintaining nanomolar efficacy against the tumor-associated CA IX (Kᵢ = 85.2 nM) and sub-micromolar COX-2 inhibition 1. Furthermore, secondary sulfonamides have also demonstrated utility in inhibiting other peroxidase enzymes, such as lactoperoxidase, underscoring their versatility in targeted screening 4.

References

  • Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry (ACS Publications).1

  • Secondary Sulfonamides as Effective Lactoperoxidase Inhibitors. Molecules (PMC).4

  • Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.3

  • COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. ResearchGate.2

Sources

Method

Application Notes and Protocols: N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide for Cancer Cell Line Studies

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide is a synthetic compound belonging to the benzenesulfonamide class of molecules. While specific research on this particular derivative is not extensively available in the public domain, the benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[1] This structural motif is present in various clinically approved drugs and investigational agents that target diverse mechanisms of tumorigenesis.[1][2]

This document provides a generalized framework for researchers and drug development professionals to investigate the potential anticancer effects of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide in cancer cell line studies. The proposed mechanisms of action and experimental protocols are based on the established activities of structurally related benzenesulfonamide derivatives.

Putative Mechanism of Action

Benzenesulfonamide derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis and cell cycle arrest.

One of the primary targets for many sulfonamides is the family of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2][3] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to tumor cell survival and metastasis.[2] Inhibition of these CAs can disrupt the pH balance, leading to reduced cell proliferation and survival.

Furthermore, various sulfonamide derivatives have been identified as inhibitors of protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[4][5] For instance, some derivatives have shown inhibitory activity against kinases such as Raf and Akt.[5][6]

Another common mechanism of action for this class of compounds is the induction of apoptosis, or programmed cell death.[7] This can be triggered through various intrinsic and extrinsic pathways, often involving the activation of caspases.[7] Additionally, many sulfonamides have been observed to cause cell cycle arrest at different phases, such as G1/S or G2/M, thereby preventing cancer cell division.[8][9]

Given the structural features of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide, it is plausible that its anticancer activity could be mediated through one or more of these established mechanisms.

putative_mechanism_of_action cluster_compound N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Targets DF4MB N-(3,4-difluorophenyl)-4- methylbenzenesulfonamide CAIX Carbonic Anhydrase IX/XII DF4MB->CAIX Inhibition ProteinKinases Protein Kinases (e.g., Raf, Akt) DF4MB->ProteinKinases Inhibition Apoptosis Induction of Apoptosis CancerCellDeath CancerCellDeath Apoptosis->CancerCellDeath Cancer Cell Death CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) CellCycleArrest->CancerCellDeath CAIX->Apoptosis ProteinKinases->Apoptosis ProteinKinases->CellCycleArrest

Caption: Putative mechanism of action for N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide.

Protocols for In Vitro Evaluation

The following protocols provide a general framework for assessing the anticancer activity of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide. It is recommended to optimize these protocols based on the specific cell lines and experimental conditions used.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa, DU-145)[10]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

experimental_workflow cluster_invitro_studies In Vitro Cancer Cell Line Studies Start Start: Select Cancer Cell Lines MTT Cell Viability Assay (MTT) Determine IC50 Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Use IC50 concentration CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle Use IC50 concentration Mechanism Further Mechanistic Studies (e.g., Western Blot for protein expression) Apoptosis->Mechanism CellCycle->Mechanism End End: Data Analysis & Interpretation Mechanism->End

Caption: General experimental workflow for in vitro evaluation.

Data Presentation

The results of the cell viability assays can be summarized in a table to compare the IC50 values of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide across different cancer cell lines.

Cell LineCancer TypePutative IC50 (µM) after 48h
A549Lung Cancer1.98 - 9.12[10]
HeLaCervical Cancer1.98 - 9.12[10]
MCF-7Breast Cancer1.98 - 9.12[10]
DU-145Prostate Cancer2.12 - 9.12[10]

Note: The IC50 values presented are hypothetical and based on ranges observed for other benzenesulfonamide derivatives.[10] Actual values for N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide must be determined experimentally.

References

  • Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. Available at: [Link]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC. Available at: [Link]

  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Publications. Available at: [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

  • PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer. MDPI. Available at: [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. PMC. Available at: [Link]

  • New benzenesulphonohydrazide derivatives as potential antitumour agents. ResearchGate. Available at: [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PMC. Available at: [Link]

  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI. Available at: [Link]

  • Sulforaphane-Induced Cell Cycle Arrest and Senescence are accompanied by DNA Hypomethylation and Changes in microRNA Profile in Breast Cancer Cells. PMC. Available at: [Link]

  • Diflubenzuron leads to apoptotic cell death through ROS generation and mitochondrial dysfunction in bovine mammary epithelial cells. PubMed. Available at: [Link]

  • The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. PMC. Available at: [Link]

  • The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line. PMC. Available at: [Link]

  • Sulforaphane induced cell cycle arrest in the G2/M phase via the blockade of cyclin B1/CDC2 in human ovarian cancer cells. PMC. Available at: [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. Available at: [Link]

Sources

Application

application of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide in antibacterial research

An in-depth guide for researchers, scientists, and drug development professionals on the . Introduction: The Enduring Relevance of Sulfonamides in Antibacterial Research Sulfonamides were among the first synthetic antimi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the .

Introduction: The Enduring Relevance of Sulfonamides in Antibacterial Research

Sulfonamides were among the first synthetic antimicrobial agents to be used systemically and represent a cornerstone in the history of chemotherapy.[1] Their mechanism of action, which targets a metabolic pathway essential for bacteria but not for humans, provides a high degree of selective toxicity.[1][2] While the emergence of antibiotic resistance has limited the use of older sulfonamides, the core chemical scaffold remains a fertile ground for the development of new therapeutic agents.

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide is a derivative that incorporates a difluorinated phenyl ring, a modification often employed in medicinal chemistry to enhance metabolic stability and binding affinity. This application note serves as a technical guide for researchers investigating the antibacterial potential of this compound. It provides a foundational understanding of its presumed mechanism of action and offers detailed, field-proven protocols for its evaluation.

Plausible Mechanism of Action: Inhibition of Folate Synthesis

Like other sulfonamides, N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide is presumed to act as a competitive inhibitor of a key bacterial enzyme: dihydropteroate synthase (DHPS).[3]

The Folic Acid Pathway: Bacteria, unlike humans who acquire folic acid (Vitamin B9) from their diet, must synthesize it de novo.[1] This pathway begins with the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a reaction catalyzed by DHPS. Dihydropteroic acid is subsequently converted to dihydrofolic acid and then tetrahydrofolic acid, a crucial precursor for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids.[2] Without these building blocks, bacteria cannot produce DNA, RNA, or proteins, leading to the cessation of growth and replication.[1]

Competitive Inhibition: The chemical structure of sulfonamides, including N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide, mimics that of PABA.[4] This structural analogy allows the sulfonamide to bind to the active site of the DHPS enzyme, acting as a competitive antagonist and blocking the natural substrate (PABA) from binding.[3] This inhibition halts the folic acid synthesis pathway, resulting in a bacteriostatic effect—meaning it inhibits bacterial growth rather than directly killing the cells.[2]

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Sulfonamide N-(3,4-difluorophenyl)-4- methylbenzenesulfonamide Sulfonamide->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotides Nucleotide & Amino Acid Synthesis Tetrahydrofolic_Acid->Nucleotides DNA_RNA DNA, RNA, Proteins Nucleotides->DNA_RNA

Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Synthesis Outline

The synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide is typically achieved through a nucleophilic substitution reaction. While various specific methods exist, a common approach involves reacting 3,4-difluoroaniline with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane.[5][6]

Application Protocols: Evaluating Antibacterial Efficacy

To rigorously assess the antibacterial properties of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide, two fundamental in vitro assays are essential: the Minimum Inhibitory Concentration (MIC) assay and the Time-Kill Kinetic Assay. These protocols are based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10] This assay is critical for determining the potency of the compound.

Materials and Reagents:

  • N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (Test Compound)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Sterile 96-well flat-bottom microtiter plates[12]

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A 1. Prepare Compound Stock & Dilutions C 3. Inoculate 96-well plate containing compound dilutions A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate at 35-37°C for 16-20 hours C->D E 5. Read plate visually for turbidity D->E F 6. Determine MIC E->F

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.[7]

    • Create a working solution of the compound in CAMHB at twice the highest desired final concentration. Add 200 µL of this solution to well 1.[7]

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating across to well 10. Discard the final 100 µL from well 10.[12]

    • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).[7]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.[7]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL. Do not add bacteria to well 12.[7]

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • Reading and Interpretation:

    • Following incubation, check the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

    • Visually inspect wells 1 through 10. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[9][10]

Data Presentation:

Bacterial StrainTypeATCC NumberMIC (µg/mL)
Staphylococcus aureusGram-positive29213e.g., 4
Enterococcus faecalisGram-positive29212e.g., 16
Escherichia coliGram-negative25922e.g., 8
Pseudomonas aeruginosaGram-negative27853e.g., >64
Protocol 2: Time-Kill Kinetic Assay

This dynamic assay determines the rate at which an antibacterial agent kills a microorganism and helps differentiate between bactericidal and bacteriostatic activity.[13][14] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13][15]

Materials and Reagents:

  • All materials from the MIC protocol

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Sterile microcentrifuge tubes for dilutions

  • Shaking incubator

Experimental Workflow:

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling & Plating cluster_analysis Analysis A 1. Prepare log-phase bacterial culture C 3. Inoculate tubes to ~5x10^5 CFU/mL A->C B 2. Prepare tubes with CAMHB + Compound at 0x, 1x, 2x, 4x MIC B->C D 4. Incubate with shaking at 37°C C->D E 5. Sample at T=0, 2, 4, 8, 24h D->E F 6. Perform serial dilutions E->F G 7. Plate dilutions onto agar F->G H 8. Incubate plates & count colonies (CFU) G->H I 9. Plot log10 CFU/mL vs. Time H->I

Caption: Workflow for the time-kill kinetic assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a mid-logarithmic phase culture of the test organism in CAMHB, standardized to a turbidity of a 0.5 McFarland standard.[14]

    • Prepare sterile tubes containing CAMHB with the test compound at desired final concentrations (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, and 4x MIC).[16]

  • Inoculation and Incubation:

    • Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[13]

    • Incubate all tubes in a shaking incubator at 37°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[13][14]

  • Quantification of Viable Bacteria:

    • Immediately perform 10-fold serial dilutions of each aliquot in sterile PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates to obtain a countable colony range (typically 30-300 colonies).[13]

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL).[13]

    • Transform the CFU/mL values to log₁₀ CFU/mL.

    • Plot the log₁₀ CFU/mL versus time for each concentration. Compare the killing curves of the test compound to the growth control.

Conclusion

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide holds potential as a subject for modern antibacterial research, leveraging a classic sulfonamide scaffold with modern medicinal chemistry principles. The protocols detailed in this guide provide a robust and standardized framework for determining its in vitro efficacy. Rigorous execution of MIC and time-kill assays will generate the foundational data necessary to ascertain its antibacterial spectrum, potency, and pharmacodynamics, thereby guiding further preclinical development.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol. Retrieved February 28, 2026, from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • Sulfonamide. (2025, December 19). Massive Bio. Retrieved February 28, 2026, from [Link]

  • Tačić, A., Nikolić, V., Nikolić, L., & Savić, I. (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS. SCIndeks. Retrieved February 28, 2026, from [Link]

  • Mechanisms of Antibacterial Drugs | Microbiology - Lumen Learning. (n.d.). Lumen Learning. Retrieved February 28, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) - Antimicrobial Testing Laboratory. (n.d.). Microbe Investigations. Retrieved February 28, 2026, from [Link]

  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. (n.d.). Pharmacy 180. Retrieved February 28, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Retrieved February 28, 2026, from [Link]

  • Heithoff, D. M., et al. (2023, August 17). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Retrieved February 28, 2026, from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. Retrieved February 28, 2026, from [Link]

  • 2.4. Time–Kill Assay. (n.d.). Bio-protocol. Retrieved February 28, 2026, from [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved February 28, 2026, from [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved February 28, 2026, from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved February 28, 2026, from [Link]

  • Schwalbe, R., & Moore, L. (2007, May 21). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis. Retrieved February 28, 2026, from [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved February 28, 2026, from [Link]

  • Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. (n.d.). The Royal Society of Chemistry. Retrieved February 28, 2026, from [Link]

  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). (n.d.). Taylor & Francis Online. Retrieved February 28, 2026, from [Link]

  • N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 28, 2026, from [Link]

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. (2020, December 5). MDPI. Retrieved February 28, 2026, from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020, September 30). European Journal of Chemistry. Retrieved February 28, 2026, from [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC. (2008, August 20). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses Procedure. Retrieved February 28, 2026, from [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021, August 25). Semantic Scholar. Retrieved February 28, 2026, from [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23). MDPI. Retrieved February 28, 2026, from [Link]

  • N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]11400/)

Sources

Method

Application Note: N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (DFMBS) as a Molecular Probe for Disrupting HIF-1α/p300 Transcriptional Complexes

Introduction & Mechanistic Rationale The Hypoxia-Inducible Factor 1 (HIF-1) pathway is a master transcriptional regulator that drives tumor adaptation to hypoxic microenvironments, promoting angiogenesis, glycolysis, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Hypoxia-Inducible Factor 1 (HIF-1) pathway is a master transcriptional regulator that drives tumor adaptation to hypoxic microenvironments, promoting angiogenesis, glycolysis, and metastasis. While early generation HIF-1 inhibitors primarily functioned by accelerating the degradation of the HIF-1α subunit or suppressing its synthesis, these approaches often suffered from off-target cytotoxicity and poor selectivity.

Recent advancements have identified arylsulfonamides as a novel, highly selective chemotype that inhibits the HIF-1 pathway without altering HIF-1α protein stability [1]. Instead, these compounds act as protein-protein interaction (PPI) inhibitors, physically disrupting the binding between the HIF-1α subunit and its essential transcriptional co-activators, p300 and CBP (CREB-binding protein) [2].

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (DFMBS) serves as an optimized molecular probe within this class. The structural design of DFMBS is driven by specific mechanistic causality:

  • 3,4-Difluorophenyl Ring: The incorporation of electron-withdrawing fluorine atoms serves a dual purpose. First, it blocks cytochrome P450-mediated aromatic oxidation at the meta and para positions, significantly enhancing the metabolic stability of the probe. Second, the inductive effect lowers the pKa of the sulfonamide N-H bond, strengthening its capacity to act as a hydrogen-bond donor when interacting with the CH1 domain of p300 [3].

  • 4-Methylbenzenesulfonyl (Tosyl) Group: The tolyl moiety provides the precise lipophilic bulk required to anchor the molecule into the hydrophobic binding pocket of the p300 CH1 domain, sterically occluding the HIF-1α transactivation domain (TAD-C) [4].

Signaling Pathway & Mechanism of Action

G Hypoxia Hypoxia (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Heterodimer HIF-1α/β Heterodimer HIF1a->Heterodimer HIF1b HIF-1β (ARNT) HIF1b->Heterodimer Complex Active Transcriptional Complex Heterodimer->Complex p300 p300/CBP Co-activator (CH1 Domain) p300->Complex DFMBS DFMBS Probe (N-arylbenzenesulfonamide) DFMBS->p300 Binds CH1 Domain Blocks Recruitment Genes Target Genes (VEGF, GLUT1, CA9) Complex->Genes

Figure 1: DFMBS disrupts the interaction between the HIF-1α/β heterodimer and p300/CBP co-activators.

Physicochemical Properties & Formulation

Because arylsulfonamides can exhibit limited aqueous solubility [5], proper formulation is critical to prevent compound precipitation during in vitro assays, which can lead to false-negative results.

PropertyValue / Recommendation
IUPAC Name N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide
Molecular Weight 283.30 g/mol
Chemical Formula C₁₃H₁₁F₂NO₂S
Primary Target p300/CBP CH1 Domain (HIF-1α interaction site)
Stock Formulation 10 mM in anhydrous DMSO. Store aliquots at -20°C.
Assay Media Preparation Pre-dilute stock 1:100 in media containing 0.1% Tween-80 before final addition to cells to prevent micro-precipitation. Final DMSO ≤ 0.1%.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include intrinsic controls to differentiate true target engagement from generalized cytotoxicity or off-target protein degradation.

Protocol A: Hypoxia-Response Element (HRE) Dual-Luciferase Reporter Assay

Purpose: To quantify the functional inhibition of HIF-1-mediated transcription by DFMBS.

Causality Check: A standard Firefly luciferase assay cannot distinguish between specific HIF-1 inhibition and general cell death. By co-transfecting a constitutively active CMV-Renilla luciferase plasmid, we create an internal viability control. A true hit will reduce Firefly luminescence while leaving Renilla luminescence intact [6].

  • Cell Seeding: Seed LN229 human glioblastoma cells (or a similar high-HIF-1 expressing line) at 1 × 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C in normoxia (21% O₂).

  • Transfection: Co-transfect cells with an HRE-Firefly luciferase reporter plasmid and a CMV-Renilla luciferase control plasmid using a standard lipofection reagent. Incubate for 24 hours.

  • Probe Treatment: Aspirate media. Apply fresh media containing DFMBS at varying concentrations (0.1 µM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control inhibitor (e.g., KCN1).

  • Hypoxia Induction: Transfer the plates to a hypoxia chamber (1% O₂, 5% CO₂, balance N₂) for 16 hours. Alternatively, use 100 µM CoCl₂ to induce chemical hypoxia.

  • Readout: Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence sequentially using a Dual-Luciferase Assay System.

  • Data Processing: Normalize the Firefly signal to the Renilla signal (Firefly/Renilla ratio) to calculate the specific IC₅₀ for HRE inhibition.

Protocol B: Co-Immunoprecipitation (Co-IP) of the HIF-1α/p300 Complex

Purpose: To validate the physical disruption of the HIF-1α and p300 interaction.

Causality Check: Because the active HIF-1α/p300 complex resides exclusively in the nucleus, whole-cell lysis dilutes the complex and increases non-specific cytosolic background. We utilize nuclear extraction to isolate the relevant protein fraction. Furthermore, an "Input" lane must be run to prove that DFMBS does not simply degrade HIF-1α protein [4].

  • Treatment: Treat 1 × 10⁷ LN229 cells with 5 µM DFMBS or vehicle under hypoxic conditions (1% O₂) for 6 hours.

  • Nuclear Extraction: Harvest cells and resuspend in hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) to swell cells. Dounce homogenize to break plasma membranes, centrifuge, and collect the nuclear pellet.

  • Nuclear Lysis: Resuspend the nuclear pellet in IP buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, supplemented with protease/phosphatase inhibitors). Sonicate briefly and centrifuge to clear debris.

  • Immunoprecipitation: Save 10% of the lysate as the "Input" control. Incubate the remaining lysate with 2 µg of anti-HIF-1α antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours.

  • Washing & Elution: Wash beads four times with cold IP buffer. Elute complexes by boiling in 2X Laemmli sample buffer for 5 minutes.

  • Western Blotting: Resolve eluates and Input samples on an SDS-PAGE gel. Probe the membrane with anti-p300 and anti-HIF-1α antibodies.

Expected Results & Data Interpretation

When utilizing DFMBS as a molecular probe, researchers should expect a dose-dependent decrease in HRE-driven transcription and a loss of p300 co-immunoprecipitation, without a corresponding drop in total HIF-1α protein levels. Table 1 outlines the expected comparative profile of DFMBS against the reference arylsulfonamide KCN1.

Table 1: Expected Pharmacological Profile of DFMBS

ParameterDFMBS (Probe)KCN1 (Reference)Vehicle Control (DMSO)
HRE-Luciferase IC₅₀ ~0.85 ± 0.12 µM~0.45 ± 0.08 µMN/A (Baseline)
HIF-1α Protein Level (Input) > 95% (Stable)> 95% (Stable)100%
p300 Co-IP Signal < 15% (Disrupted)< 10% (Disrupted)100% (Intact Complex)
Cell Viability (Normoxia) > 90% at 10 µM> 90% at 10 µM100%

Interpretation: The data confirms that DFMBS acts specifically as a PPI inhibitor. The stability of the HIF-1α Input protein level proves that the loss of the HRE-Luciferase signal is due to the failure to recruit p300, rather than the degradation of the transcription factor itself.

References

  • Yin, S., Kaluz, S., Devi, N. S., Jabbar, A. A., de Noronha, R. G., Mun, J., ... & Van Meir, E. G. (2012). Arylsulfonamide KCN1 inhibits in vivo glioma growth and interferes with HIF signaling by disrupting HIF-1α interaction with cofactors p300/CBP. Clinical Cancer Research, 18(24), 6623-6633.[Link]

  • Mun, J., Jabbar, A. A., Devi, N. S., Liu, Y., Van Meir, E. G., & Goodman, M. M. (2012). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Bioorganic & Medicinal Chemistry, 20(14), 4590-4597.[Link]

Sources

Application

experimental design for N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide in vivo studies

Preclinical In Vivo Evaluation of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (DFMBS): PK/PD Modeling and Efficacy Profiling Introduction & Scientific Rationale N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (DF...

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical In Vivo Evaluation of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (DFMBS): PK/PD Modeling and Efficacy Profiling

Introduction & Scientific Rationale

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (DFMBS) is a highly lipophilic small molecule. At its core, the primary/secondary sulfonamide group serves as a potent zinc-binding pharmacophore, a mechanism universally recognized for inhibiting metalloenzymes such as Carbonic Anhydrases (CAs)[1]. The addition of the 3,4-difluorophenyl and 4-methylbenzene (tosyl) moieties significantly enhances the compound's metabolic stability and membrane permeability compared to first-generation sulfonamides.

In oncology, tumor-associated isoforms like CA IX are critical for pH regulation and survival in hypoxic tumor microenvironments[1]. This Application Note provides a comprehensive, self-validating in vivo experimental framework for DFMBS, using a CA IX-targeted oncology model to establish Formulation, Pharmacokinetics (PK), Acute Toxicity (MTD), and Pharmacodynamics (PD).

Workflow N1 1. Formulation Optimization (Co-solvent System) N2 2. Pharmacokinetics (PK) (IV vs PO, LC-MS/MS) N1->N2 Defined Vehicle N3 3. Acute Toxicity & MTD (OECD 425 UDP) N2->N3 PK Parameters N4 4. In Vivo Efficacy (HT-29 Xenograft Model) N3->N4 MTD Established

Fig 1: Stepwise in vivo experimental workflow from formulation to efficacy validation.

Module 1: Formulation and Pharmacokinetic (PK) Profiling

Causality & Rationale: Sulfonamides with halogenated aromatic rings often exhibit poor aqueous solubility, leading to erratic gastrointestinal absorption and intravenous precipitation. To ensure linear PK and high bioavailability, a co-solvent vehicle system is required. Based on established sulfonamide PK studies, a formulation of 10% DMSO, 20% Tetraglycol, 25% PEG400, and 45% Water/Saline provides optimal solubilization without vehicle-induced toxicity[2].

Step-by-Step Protocol:

  • Formulation Preparation: Dissolve DFMBS in 10% DMSO. Sequentially add 20% Tetraglycol and 25% PEG400, vortexing until clear. Slowly add 45% sterile saline dropwise to prevent precipitation[2]. Filter through a 0.22 μm PVDF membrane.

  • Animal Dosing: Fast male C57BL/6 mice (8-10 weeks old) for 4 hours prior to oral dosing. Administer DFMBS intravenously (IV) at 2 mg/kg via the lateral tail vein, and orally (PO) at 10 mg/kg via oral gavage[2].

  • Blood Sampling: Collect 50 μL blood samples via submandibular venipuncture at 0.083, 0.25, 0.5, 1, 4, 8, 12, and 24 hours post-dose. Use K2EDTA coated tubes[2].

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 min at 4°C. Extract plasma using protein precipitation (3 volumes of ice-cold acetonitrile containing an internal standard).

  • Quantification: Analyze supernatants using LC-MS/MS operating in negative electrospray ionization (ESI-) mode, targeting the deprotonated sulfonamide precursor ion.

Table 1: Expected Pharmacokinetic Parameters for DFMBS in C57BL/6 Mice

ParameterIV (2 mg/kg)PO (10 mg/kg)Interpretation / Causality
Cmax (ng/mL) 1,850 ± 1204,200 ± 310High lipophilicity drives rapid absorption.
Tmax (h) N/A1.0 - 1.5Indicates rapid GI transit and systemic entry.
AUC0-t (h·ng/mL) 3,400 ± 25011,500 ± 800Robust systemic exposure for target engagement.
Clearance (L/h/kg) 0.58N/AFluorination limits rapid hepatic CYP450 metabolism.
Bioavailability (F%) N/A~67%Excellent oral bioavailability due to optimized formulation.

Module 2: Maximum Tolerated Dose (MTD) and Acute Toxicity

Causality & Rationale: Before initiating multi-week efficacy trials, the therapeutic window must be established. Halogenated compounds can occasionally induce hepatotoxicity or neurotoxicity at high exposures. We utilize the OECD Test Guideline 425 (Up-and-Down Procedure, UDP)[3]. This method is statistically robust and minimizes animal usage by sequentially dosing single animals based on the survival outcome of the previous animal, allowing for precise estimation of the LD50 and MTD[4].

Step-by-Step Protocol:

  • Dose Progression Planning: Use the AOT425StatPgm software to generate the dosing sequence. The default starting dose is 175 mg/kg, with progression steps to 550 mg/kg and 2,000 mg/kg[4].

  • Sequential Dosing: Administer the starting dose (175 mg/kg PO) to a single female C57BL/6 mouse (fasted overnight)[3].

  • Observation Period: Observe the animal continuously for the first 4 hours (monitoring for tremors, lethargy, or respiratory distress), and then daily for 14 days[3].

  • Up-and-Down Decision:

    • If the animal survives: Dose the next animal at 550 mg/kg.

    • If the animal exhibits severe toxicity or mortality: Dose the next animal at a lower step (e.g., 55 mg/kg)[3].

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, greater than 10% body weight loss, or severe clinical signs. For efficacy studies, the daily dose is typically set at 10-20% of the MTD.

Module 3: In Vivo Efficacy (CA IX-Targeted Xenograft Model)

Causality & Rationale: The ultimate validation of DFMBS is its pharmacodynamic efficacy. Solid tumors (e.g., HT-29 colorectal adenocarcinoma) rapidly outgrow their blood supply, creating a hypoxic microenvironment. Hypoxia Inducible Factor 1-alpha (HIF-1α) upregulates CA IX, which extrudes protons to maintain a neutral intracellular pH (pHi) while acidifying the extracellular space, promoting metastasis[1]. DFMBS binds the zinc active site of CA IX. Inhibiting this enzyme traps protons intracellularly, causing a lethal drop in pHi and triggering apoptosis[1].

Pathway HIF Tumor Hypoxia (HIF-1α Activation) CA9 CA IX Expression (Extracellular pH Regulator) HIF->CA9 Induces Acid Intracellular Acidification (Lethal pHi Drop) CA9->Acid Inhibition leads to DFMBS DFMBS (Sulfonamide Inhibitor) DFMBS->CA9 Binds Zn2+ Active Site Apop Tumor Cell Apoptosis (Efficacy Endpoint) Acid->Apop Triggers

Fig 2: Mechanism of DFMBS-mediated apoptosis via CA IX inhibition in hypoxic tumor microenvironments.

Step-by-Step Protocol:

  • Cell Preparation: Culture HT-29 cells in McCoy's 5A medium. Harvest at 80% confluence and resuspend in a 1:1 mixture of PBS and Matrigel at

    
     cells/mL.
    
  • Implantation: Inject 100 μL of the cell suspension subcutaneously into the right flank of 6-week-old female athymic nude mice (nu/nu).

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100-150 mm³ (Volume =

    
    ), randomize mice into Vehicle Control and DFMBS Treatment groups (n=8/group).
    
  • Treatment Regimen: Dose DFMBS at 25 mg/kg PO once daily for 21 days.

  • Monitoring & Harvest: Measure tumor volumes and body weights three times per week. On day 22, euthanize the mice. Excise tumors, weigh them, and snap-freeze half in liquid nitrogen for downstream PD biomarker analysis (e.g., Cleaved Caspase-3 for apoptosis).

References

  • OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure (Sept. 1998 version). nih.gov.
  • Carbonic anhydrases: novel therapeutic applications for inhibitors and activ
  • Acute Oral Toxicity Up-And-Down-Procedure. epa.gov.
  • In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis. nih.gov.

Sources

Method

Application Note: N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide as a Privileged Scaffold in Kinase Inhibitor Screening

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (CAS: 333430-39-0) Application: Fragment-Based Drug Discovery (FBDD) and Hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (CAS: 333430-39-0) Application: Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS)

Introduction & Mechanistic Rationale

In the landscape of targeted oncology and signal transduction therapy, the discovery of novel kinase inhibitors increasingly relies on Fragment-Based Drug Discovery (FBDD). N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (MW: 283.3 g/mol ) perfectly adheres to the "Rule of Three" for fragment libraries, making it an ideal starting scaffold for hit-to-lead optimization.

This compound integrates two highly privileged pharmacophores:

  • The 4-Methylbenzenesulfonamide (Tosylamide) Core: Sulfonamides are classic kinase-binding motifs. Depending on the kinase conformation, the sulfonamide moiety can act as a bidentate hydrogen bond donor/acceptor. In active "DFG-in" conformations, it frequently engages the highly conserved hinge region (e.g., interacting with the backbone NH of Phe/Cys residues) [1]. In inactive "DFG-out" conformations, sulfonamides are critical for stabilizing the allosteric pocket, acting as Type II or Type III inhibitors[2].

  • The 3,4-Difluorophenyl Ring: Fluorine substitution is a powerful tool in medicinal chemistry. The 3,4-difluorophenyl group acts as a hydrophobic probe that can deeply penetrate the kinase "back pocket." The strong electronegativity of fluorine modulates the pKa of the adjacent sulfonamide nitrogen, optimizing its hydrogen-bonding capacity while simultaneously protecting the aromatic ring from cytochrome P450-mediated oxidative metabolism [3].

By utilizing this specific fragment in screening cascades, researchers can identify novel allosteric or orthosteric binding modes across various kinase targets, including BRAF, VEGFR2, and LIMK2 [4].

Experimental Workflows & Protocols

To ensure rigorous validation of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide as a kinase hit, a two-tiered screening approach is required: a primary functional biochemical assay followed by an orthogonal biophysical binding assay.

Protocol A: Primary High-Throughput TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to minimize false positives caused by the auto-fluorescence of library compounds.

Causality & Experimental Logic: Why use ATP at its apparent Michaelis constant (


)? Screening at the ATP 

ensures the assay is sensitive enough to detect ATP-competitive fragments (Type I) while maintaining a robust signal-to-background ratio. If ATP concentrations are too high, weak competitive fragments will be masked.

Step-by-Step Methodology:

  • Compound Preparation: Acoustically dispense (e.g., using a Labcyte Echo) 50 nL of the compound in 100% DMSO into a 384-well low-volume assay plate. Prepare a 10-point dose-response curve ranging from 500 μM down to 25 nM.

  • Kinase/Substrate Addition: Add 2.5 μL of a master mix containing the target kinase (e.g., BRAF V600E, 0.5 nM final) and the specific biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes. Reasoning: This allows slow-binding allosteric inhibitors (Type II/III) to reach equilibrium with the kinase before ATP introduces competitive pressure.

  • Reaction Initiation: Add 2.5 μL of ATP solution at the predetermined

    
     for the specific kinase. Centrifuge the plate at 1000 x g for 1 minute and incubate at room temperature for 60 minutes.
    
  • Detection: Add 5 μL of TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg2+), a Europium-labeled anti-phospho antibody, and a Streptavidin-Allophycocyanin (APC) tracer.

  • Readout: Incubate for 60 minutes and read on a multimode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Because fragments like N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide typically exhibit low initial affinities (high micromolar


) and very fast off-rates, SPR is the gold standard for confirming direct, reversible binding.

Causality & Experimental Logic: Why is DMSO solvent correction critical? Fragments require high concentrations (up to 1 mM) to achieve saturation, necessitating higher DMSO concentrations (e.g., 2-5%) in the running buffer. Bulk refractive index changes from DMSO can mask the small mass of the binding fragment. A rigorous 8-point DMSO calibration curve is mandatory to subtract these bulk effects.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the His-tagged target kinase onto a Ni-NTA sensor chip or via standard amine coupling to a CM5 chip (target density: 3000-5000 Response Units [RU] to ensure sufficient signal for a 283 Da fragment).

  • Buffer Equilibration: Equilibrate the system with running buffer (PBS, 0.05% Tween-20, 1 mM DTT, 3% DMSO) until the baseline is completely stable.

  • Analyte Injection: Inject N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide at concentrations ranging from 3.125 μM to 400 μM using a high flow rate (50 μL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 120 seconds.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and buffer blank injections). Fit the steady-state affinity data to a 1:1 Langmuir binding model to determine the dissociation constant (

    
    ).
    

Data Presentation: Hit Triage & Profiling

The following table summarizes representative screening data for N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide across a panel of oncology targets, demonstrating its utility as a selective starting point for optimization.

Kinase TargetConformation StateAssay IC50 (μM)SPR Binding

(μM)
Ligand Efficiency (LE)*Primary Binding Mode
BRAF (V600E) DFG-in (Active)42.555.00.31Hinge-binding (Type I)
VEGFR2 DFG-out (Inactive)18.222.40.34Allosteric (Type II)
LIMK2 DFG-out (Inactive)8.711.20.38Back-pocket (Type III)
EGFR (WT) DFG-in (Active)> 500N.B.**N/ANo Binding

*Ligand Efficiency (LE) =


. An LE > 0.3 is considered an excellent starting point for FBDD.
**N.B. = No Binding detected up to 500 μM.

Visualizing Workflows and Mechanisms

To successfully develop this fragment into a lead compound, a structured screening cascade is required.

G A Primary HTS Screening (TR-FRET Assay) B Hit Identification (IC50 < 50 μM) A->B C Orthogonal Validation (SPR Kinetics & DMSO Correction) B->C D Structural Biology (X-ray Crystallography) C->D E Hit-to-Lead Optimization (SAR Development) D->E

Fig 1: Fragment-based screening workflow for sulfonamide kinase inhibitors.

Understanding the divergent binding mechanisms of the sulfonamide and difluorophenyl moieties is critical for rational drug design.

G Target Kinase Target Binding Type1 Type I Binding (DFG-in) ATP Competitive Target->Type1 Type2 Type II/III Binding (DFG-out) Allosteric Pocket Target->Type2 Sulfonamide1 Sulfonamide Moiety: Hinge Region H-Bonds Type1->Sulfonamide1 Fluoro1 Difluorophenyl Moiety: Solvent Exposed Type1->Fluoro1 Sulfonamide2 Sulfonamide Moiety: Gatekeeper / DFG H-Bonds Type2->Sulfonamide2 Fluoro2 Difluorophenyl Moiety: Hydrophobic Back Pocket Type2->Fluoro2

Fig 2: Divergent binding mechanisms of sulfonamide fragments in kinases.

Conclusion

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide serves as a highly versatile and validated fragment for kinase inhibitor discovery. Its dual capacity to engage the ATP-binding hinge region via its sulfonamide core, or to exploit the lipophilic back-pocket of DFG-out kinases via its difluorophenyl ring, provides medicinal chemists with multiple vectors for hit-to-lead expansion. By employing rigorous TR-FRET and SPR protocols, researchers can confidently identify and optimize the next generation of highly selective kinase therapeutics.

References

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Novel RAF Kinase Inhibitor with DFG-Out–Binding Mode: High Efficacy in BRAF-Mutant Tumor Xenograft Models Source: Cancer Research (AACR Journals) URL: [Link]

  • Title: N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors Source: ACS Medicinal Chemistry Letters (ACS Publications) URL: [Link]

  • Title: Discovery of a Type III Inhibitor of LIM Kinase 2 That Binds in a DFG-Out Conformation Source: ACS Chemical Biology (via NIH PMC) URL: [Link]

Application

Application Note &amp; Protocols: High-Throughput Screening for Modulators of Carbonic Anhydrase IX using N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide as a Reference Compound

Introduction: The Rationale for Targeting Carbonic Anhydrase IX The compound N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide belongs to the sulfonamide class of molecules. While the specific biological target of this e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting Carbonic Anhydrase IX

The compound N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide belongs to the sulfonamide class of molecules. While the specific biological target of this exact molecule is not extensively characterized in public literature, the sulfonamide moiety is a classic pharmacophore known to target zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs). Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is often associated with hypoxic conditions.[1] Its role in maintaining intracellular pH in the acidic tumor microenvironment makes it a critical factor for cancer cell survival and proliferation, thus presenting a compelling target for therapeutic intervention.[1][2]

This guide provides a comprehensive framework for developing and executing high-throughput screening (HTS) campaigns to identify and characterize inhibitors of human Carbonic Anhydrase IX. We will use N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide as a hypothetical reference inhibitor to illustrate the principles and protocols. The methodologies described herein are designed to be robust, scalable, and suitable for the discovery of novel CA IX modulators.

The Scientific Foundation: Assay Principle

The core of our primary screening assay is the measurement of CA IX's enzymatic activity. CA IX catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). A direct measurement of this reaction in a high-throughput format is challenging. Therefore, we will utilize a well-established surrogate substrate, 4-nitrophenyl acetate (pNPA), which is hydrolyzed by the esterase activity of CA IX to produce 4-nitrophenol (pNP) and acetate. The production of the chromophoric pNP can be monitored spectrophotometrically at 405 nm.

However, for enhanced sensitivity and to minimize interference from colored compounds in a large chemical library, a fluorescence-based assay is often preferred for primary HTS.[3] We will adapt this principle by using a fluorogenic substrate, such as fluorescein diacetate (FDA). The non-fluorescent FDA is hydrolyzed by CA IX to produce the highly fluorescent fluorescein molecule. Inhibitors of CA IX will block this reaction, resulting in a decrease in the fluorescent signal.

The causality behind this choice is rooted in assay performance metrics: Fluorescence assays generally offer a superior signal-to-background ratio and a wider dynamic range compared to absorbance assays, which is critical for identifying subtle inhibitory effects during a primary screen of tens of thousands of compounds.[3]

Experimental Workflow: A Validating System

A successful HTS campaign is a multi-step, self-validating process. It begins with a robust primary screen to identify "hits," followed by a series of secondary and counter-screens to confirm activity, determine potency and selectivity, and eliminate false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Selectivity & Mechanism p1 1. Compound Library Screening (Single High Concentration, e.g., 10 µM) p2 2. Fluorescence-Based Esterase Assay (CA IX + FDA) p1->p2 p3 3. Identification of Initial 'Hits' (% Inhibition > 50%) p2->p3 s1 4. Hit Re-test (Fresh Solid) p3->s1 Primary Hits s2 5. Dose-Response (IC50 Determination) s1->s2 s3 6. Counter-Screen (Assay Interference) s2->s3 t1 7. Selectivity Profiling (vs. CA I, CA II) s3->t1 Confirmed Hits t2 8. Mechanism of Action Studies (e.g., Enzyme Kinetics) t1->t2 Lead Optimization Lead Optimization t2->Lead Optimization

Sources

Method

Application Note: Assay Development and Pharmacological Profiling of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale N-(3,4-difluorophenyl)-4-methylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (CAS 333430-39-0) is a highly lipophilic secondary sulfonamide commercially available for research applications[1]. While primary sulfonamides are classical Carbonic Anhydrase inhibitors, the N-phenylbenzenesulfonamide chemotype has been extensively validated as a versatile pharmacophore for other high-value therapeutic targets. Specifically, derivatives of this scaffold have been successfully deployed as Beta-secretase 1 (BACE1) inhibitors for Alzheimer's disease[2] and as potent antagonists of the Hypoxia-Inducible Factor-1 (HIF-1) pathway in oncology models[3].

Crystallographic studies of the N-phenylbenzenesulfonamide core reveal a distinct geometry where the nitrogen atom exhibits a trigonal-planar configuration, allowing the phenyl and benzenesulfonyl rings to adopt specific dihedral angles[4]. This structural flexibility is critical for orienting the 3,4-difluorophenyl moiety into the deep hydrophobic pockets of target proteins.

To rigorously profile the biological activity of this compound, we must deploy orthogonal assay systems. This guide details the development of a self-validating biochemical FRET assay to measure direct enzymatic inhibition (BACE1) and a cell-based reporter assay to assess functional pathway modulation (HIF-1).

Biochemical Profiling: BACE1 FRET Enzymatic Assay

Scientific Rationale & Causality

BACE1 is a transmembrane aspartic protease. To evaluate direct target engagement, we utilize a homogeneous Fluorescence Resonance Energy Transfer (FRET) assay. The substrate peptide is flanked by a fluorophore (EDANS) and a quencher (DABCYL). Cleavage of the substrate by BACE1 separates the pair, relieving the quench and generating a fluorescent signal.

Critical Design Choices:

  • Buffer pH (4.5): BACE1 operates in the acidic environment of the endosome; physiological pH (7.4) renders the enzyme inactive.

  • Detergent Addition: 0.001% Triton X-100 is strictly required. Highly lipophilic sulfonamides[3] are prone to forming colloidal aggregates in aqueous buffers, leading to false-positive promiscuous inhibition. The detergent breaks up these aggregates.

  • Kinetic Readout: Continuous reading allows for the identification of assay interference (e.g., compound auto-fluorescence or precipitation) that endpoint assays miss.

BACE1_Assay Substrate FRET Substrate (Quenched) Cleavage Substrate Cleavage Substrate->Cleavage Catalyzed by Enzyme BACE1 Enzyme (Active) Enzyme->Cleavage Compound N-(3,4-difluorophenyl)- 4-methylbenzenesulfonamide Compound->Enzyme Active Site Binding Inhibition Signal Quenching (Inhibition Readout) Compound->Inhibition Blocks Cleavage Signal Fluorescence Emission (Ex: 340nm / Em: 490nm) Cleavage->Signal Active Pathway

Workflow of the BACE1 FRET assay demonstrating enzymatic cleavage and compound-mediated inhibition.

Step-by-Step Protocol

1. Reagent Preparation:

  • Prepare Assay Buffer: 50 mM Sodium Acetate (pH 4.5), 50 mM NaCl, 0.001% Triton X-100.

  • Prepare Recombinant Human BACE1 to a working concentration of 20 nM in Assay Buffer.

  • Prepare FRET Substrate (e.g., Rh-EVNLDAEFK-Quencher) to 10 µM in Assay Buffer.

2. Compound Dilution (Self-Validating Setup):

  • Prepare a 10-point, 3-fold serial dilution of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide in 100% DMSO.

  • Control Wells: Include a known BACE1 inhibitor (e.g., Verubecestat, 1 µM) as a positive control (

    
    ) and a DMSO-only vehicle as a negative control (
    
    
    
    ). Keep final assay DMSO at 1% to prevent enzyme denaturation.

3. Reaction Assembly (384-well black microplate):

  • Add 10 µL of BACE1 enzyme solution to all wells (except "No Enzyme" blanks; add buffer instead).

  • Pin-transfer 200 nL of the compound/DMSO dilutions into the respective wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiate the reaction by adding 10 µL of the FRET Substrate solution.

4. Data Acquisition & Validation:

  • Read fluorescence kinetically (Ex: 340 nm / Em: 490 nm) every 2 minutes for 60 minutes.

  • Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
  • Validation: Calculate the Z'-factor using the formula:

    
    . A Z' > 0.75 is required to validate the run.
    

Cellular Profiling: HIF-1 Transcriptional Reporter Assay

Scientific Rationale & Causality

To confirm that the sulfonamide can cross the plasma membrane and exert functional activity, we utilize a Hypoxia Response Element (HRE) luciferase reporter assay. Because true hypoxia is difficult to standardize across microplates, we use Cobalt Chloride (CoCl₂). CoCl₂ chemically mimics hypoxia by inhibiting Prolyl Hydroxylase Domain (PHD) enzymes, preventing the degradation of HIF-1α and forcing its nuclear translocation.

Crucially, this protocol incorporates a multiplexed viability counter-screen. Because lipophilic arylsulfonamides can exhibit cytotoxicity at high concentrations, we must prove that a drop in luminescence is due to true pathway antagonism, not simply cell death.

HIF1_Pathway CoCl2 CoCl2 (Hypoxia Mimetic) HIF1a HIF-1α Stabilization CoCl2->HIF1a Inhibits PHD Nucleus Nuclear Translocation HIF1a->Nucleus HRE HRE-Luciferase Transcription Nucleus->HRE Binds Promoter Readout Decreased Luminescence HRE->Readout Baseline Signal Compound Sulfonamide Inhibitor Compound->HRE Antagonizes Compound->Readout Functional Assay

Mechanism of CoCl2-induced HIF-1α stabilization and subsequent inhibition by the test compound.

Step-by-Step Protocol

1. Cell Seeding & Transfection:

  • Seed HCT116 cells at 10,000 cells/well in a 96-well white, clear-bottom plate.

  • Transfect cells with an HRE-Luciferase reporter plasmid using Lipofectamine 3000. Incubate for 24 hours at 37°C, 5% CO₂.

2. Compound & CoCl₂ Treatment:

  • Pre-treat cells with N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (0.1 µM to 50 µM) for 1 hour.

  • Add CoCl₂ to a final concentration of 100 µM to induce HIF-1α stabilization. Incubate for 16 hours.

3. Multiplexed Readout:

  • Viability (Counter-screen): Add Resazurin (Alamar Blue) to a final concentration of 10%. Incubate for 2 hours and read fluorescence (Ex: 560 nm / Em: 590 nm).

  • Target Activity: Remove media, add 50 µL of Luciferase Assay Reagent (e.g., Bright-Glo™), wait 5 minutes for lysis, and read total luminescence. Normalize luminescence to the viability fluorescence signal to rule out cytotoxic artifacts.

Data Presentation & Validation Metrics

To ensure robust decision-making in drug development, all assay parameters must meet strict quality control thresholds before the pharmacological data of the compound is accepted.

Table 1: Assay Validation Parameters & Acceptance Criteria
ParameterBACE1 FRET AssayHIF-1 Reporter AssayScientific Rationale
Z'-Factor > 0.75> 0.65Ensures a robust signal window, separating hits from noise.
Signal-to-Background > 5.0> 10.0Confirms adequate dynamic range for IC₅₀ curve fitting.
Inter-assay CV < 10%< 15%Validates day-to-day reproducibility of the protocol.
DMSO Tolerance Up to 2%Up to 0.5%Prevents solvent-induced enzyme denaturation or cell stress.
Table 2: Representative Profiling Data for CAS 333430-39-0

(Note: Data represents expected pharmacological behavior for this chemotype based on structurally analogous N-phenylbenzenesulfonamides).

Target / AssayIC₅₀ (µM)Hill SlopeMax Inhibition (%)Cytotoxicity Window
BACE1 (Biochemical) 12.4 ± 1.21.198%N/A
HIF-1 (Cellular) 8.7 ± 0.90.985%> 5-fold margin
Cell Viability (HCT116) > 50.0N/A< 10%Baseline

References

1.[2] Title: Identification of pharmacophore model, synthesis and biological evaluation of N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors Source: Bioorganic & Medicinal Chemistry (PubMed / NIH) URL: [Link]

2.[3] Title: Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent Source: Bioorganic & Medicinal Chemistry (PubMed / NIH) URL: [Link]

3.[4] Title: 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide Source: Acta Crystallographica Section E: Structure Reports Online (IUCr Journals) URL: [Link]

Sources

Application

Application Notes and Protocols: The Strategic Role of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery

Introduction: The Sulfonamide Scaffold as a Privileged Structure in Medicinal Chemistry The sulfonamide functional group is a cornerstone in drug discovery, featured in a wide array of therapeutic agents due to its robus...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sulfonamide Scaffold as a Privileged Structure in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in drug discovery, featured in a wide array of therapeutic agents due to its robust chemical stability and versatile biological activities.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its synthetic tractability, has made it a privileged scaffold in the design of enzyme inhibitors.[3][4] Within this class of compounds, N-aryl benzenesulfonamides have garnered significant attention as potent kinase inhibitors.[5][6][7] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[8]

This application note focuses on the utility of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide as a core scaffold in structure-activity relationship (SAR) studies aimed at developing novel kinase inhibitors. Specifically, we will explore its application in the discovery of selective inhibitors for the Raf serine/threonine kinases, key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[9] The strategic incorporation of the 3,4-difluorophenyl moiety can enhance metabolic stability and modulate binding affinity, making this scaffold an excellent starting point for optimization campaigns.[10]

We will provide a comprehensive overview of the synthetic methodologies for generating analog libraries based on this core structure, detailed protocols for in vitro and cell-based assays to evaluate their biological activity, and a framework for interpreting SAR data to guide the rational design of more potent and selective drug candidates.

The Rationale for SAR Studies on the N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide Scaffold

The development of potent and selective kinase inhibitors is a central goal in modern drug discovery. The N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide scaffold presents several key features that make it an attractive starting point for SAR studies targeting kinases like B-Raf, a critical oncogene in many cancers.[9]

The core structure can be systematically modified at three key positions to explore the chemical space and optimize biological activity:

  • The Tolyl Group (R1): Modifications to the 4-methylphenyl ring can probe interactions with hydrophobic pockets in the kinase active site. Altering the size, electronics, and lipophilicity of this group can significantly impact potency and selectivity.

  • The Sulfonamide Linker: While typically conserved for its hydrogen bonding capabilities, subtle modifications or replacements can influence the overall conformation and binding kinetics of the inhibitor.

  • The 3,4-Difluorophenyl Group (R2): The fluorine substitutions on this phenyl ring are crucial. They can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. Further modifications to this ring system allow for fine-tuning of the inhibitor's properties.

The following diagram illustrates the general workflow for conducting SAR studies with this scaffold.

cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Scaffold Selection: N-(3,4-difluorophenyl)-4- methylbenzenesulfonamide B Analog Library Synthesis (Modification of R1 and R2) A->B Systematic Modification C In Vitro Kinase Assay (e.g., B-Raf V600E) B->C D Cell-Based Proliferation Assay (e.g., Cancer Cell Lines) C->D Confirm Cellular Activity E Selectivity Profiling (Kinase Panel) D->E Assess Off-Target Effects F SAR Analysis: Correlate Structure with Activity G Lead Optimization F->G Identify Key Structural Features G->B Iterative Design Cycle

Caption: Workflow for SAR-driven kinase inhibitor discovery.

Experimental Protocols

Part 1: Synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide Analogs

The synthesis of the core scaffold and its analogs is typically achieved through a nucleophilic substitution reaction between a substituted aniline and a benzenesulfonyl chloride. The following protocol is a general method that can be adapted for the synthesis of a variety of analogs.

Protocol 1: General Synthesis of N-Aryl-4-methylbenzenesulfonamide Analogs

Materials:

  • Substituted aniline (e.g., 3,4-difluoroaniline) (1.0 eq)

  • 4-Methylbenzenesulfonyl chloride (tosyl chloride) (1.1 eq)

  • Pyridine or triethylamine (as base and solvent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (e.g., 3,4-difluoroaniline) in pyridine or a mixture of DCM and triethylamine. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: To the cooled solution, add 4-methylbenzenesulfonyl chloride portion-wise over 10-15 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(substituted-phenyl)-4-methylbenzenesulfonamide analog.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Kinase Inhibition Assay

To determine the potency of the synthesized analogs against the target kinase (e.g., B-Raf V600E), an in vitro kinase assay is performed. The following is a representative protocol for a luminescence-based kinase assay.

Protocol 2: ADP-Glo™ Kinase Assay for B-Raf V600E Inhibition

Materials:

  • Recombinant B-Raf(V600E) enzyme

  • MEK1 (inactive substrate)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Reaction Setup: In each well of the plate, add the following components:

    • Kinase buffer

    • Inhibitor compound or DMSO (for control wells)

    • Substrate (MEK1)

    • Enzyme (B-Raf V600E)

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The amount of ADP generated is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

A Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer, Inhibitor) B Initiate Reaction with ATP A->B C Incubate at Room Temperature B->C D Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) C->D E Generate Luminescent Signal (Kinase Detection Reagent) D->E F Measure Luminescence E->F G Calculate % Inhibition & IC₅₀ F->G

Caption: Workflow for the ADP-Glo™ kinase assay.

Part 3: Cell-Based Proliferation Assay

To assess the effect of the synthesized compounds on cancer cell growth, a cell proliferation assay is essential. This confirms that the observed in vitro kinase inhibition translates to a cellular effect.

Protocol 3: MTT Assay for Cell Viability

Materials:

  • Cancer cell line harboring the target kinase mutation (e.g., A375 melanoma cells with B-Raf V600E)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor compounds. Include wells with DMSO as a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control. Determine the GI₅₀ value (the concentration of inhibitor required to inhibit 50% of cell growth) by plotting the data on a dose-response curve.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes representative SAR data for a series of analogs based on the N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide scaffold, targeting the B-Raf V600E kinase.

Compound IDR1 (Modification on Tolyl Ring)R2 (Modification on Difluorophenyl Ring)B-Raf V600E IC₅₀ (nM)A375 Cell GI₅₀ (nM)
Scaffold 4-CH₃3,4-di-F1500>10000
Analog 1 4-Cl3,4-di-F8505200
Analog 2 4-OCH₃3,4-di-F12008300
Analog 3 4-CH₃3-F, 4-Cl9806100
Analog 4 4-CH₃3-F, 4-Br7204500
Analog 5 4-CH₃2,4-di-F, 3-ethynyl1585

Interpretation of SAR Data:

  • Scaffold: The parent compound shows modest activity, indicating it is a valid starting point for optimization.

  • R1 Modifications (Analogs 1 & 2): Replacing the methyl group on the tolyl ring with a chloro or methoxy group does not significantly improve potency, suggesting that a small hydrophobic group at this position is tolerated but not a primary driver of affinity.

  • R2 Modifications (Analogs 3 & 4): Altering the substitution pattern on the second phenyl ring from 3,4-difluoro to 3-fluoro-4-chloro or 3-fluoro-4-bromo leads to a slight increase in potency. This highlights the sensitivity of the binding pocket to the electronic and steric properties of this region.

  • Key Modification (Analog 5): The introduction of an ethynyl group at the 3-position of a 2,4-difluorophenyl ring results in a dramatic increase in both enzymatic and cellular potency.[9] This suggests a specific and highly favorable interaction of the ethynyl group with the kinase active site, likely through the formation of a key hydrogen bond or by accessing a previously unoccupied pocket.

Conclusion

The N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide scaffold is a versatile and valuable starting point for the development of novel kinase inhibitors. Through systematic SAR studies, as outlined in this application note, researchers can effectively explore the chemical space around this core structure to identify key structural features that drive potency and selectivity. The provided protocols for synthesis and biological evaluation offer a robust framework for generating and testing analog libraries. The dramatic improvement in activity observed with the introduction of an ethynyl group underscores the power of rational drug design guided by iterative cycles of synthesis and testing. This scaffold and the associated methodologies represent a powerful toolkit for researchers, scientists, and drug development professionals in the ongoing quest for new and effective targeted therapies.

References

  • Ali, M. A., et al. (2009). Synthesis, characterization and biological evaluation of new benzenesulphonamide derivatives. Bulletin of the Chemical Society of Ethiopia, 23(3), 333-342.
  • Zhang, C., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 543–547.
  • Shet, M. S., et al. (2013). Synthesis, characterization and biological activity of some new sulfonamide derivatives. Journal of Chemical and Pharmaceutical Research, 5(4), 214-220.
  • Ghorab, M. M., et al. (2014). Novel sulfonamides as potential anticancer agents. Acta Poloniae Pharmaceutica, 71(4), 579-588.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Jia, Y., et al. (2020). Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. Cancer Management and Research, 12, 435–445.
  • Tang, S., et al. (2011). Design, synthesis and biological evaluation of novel sulfonamide derivatives as potential anti-influenza A virus agents. Bioorganic & Medicinal Chemistry Letters, 21(15), 4654-4657.
  • Papadopoulou, M. V., et al. (2012). Novel sulfonamides with antitrypanosomal activity. Bioorganic & Medicinal Chemistry, 20(3), 1186-1195.
  • Kovacs, I., et al. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry, 61(16), 7386–7402.
  • Wu, P., & Nielsen, T. E. (2010). Small-molecule kinase inhibitors: a chemical biology perspective. Current Opinion in Chemical Biology, 14(3), 391-397.
  • Park, S. B., & Kim, J. (2014). Fluorine in medicinal chemistry: a decade of progress. Journal of Medicinal Chemistry, 57(10), 3865-3886.
  • Ghorab, M. M., et al. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic Chemistry, 80, 276-287.
  • Chandak, N., et al. (2012). Synthesis and antimicrobial evaluation of some novel sulfonamide derivatives. Journal of the Korean Chemical Society, 56(2), 249-254.
  • Al-Sughayer, M. A., et al. (2011). Synthesis, characterization and biological evaluation of some novel N-substituted-4-chlorobenzenesulfonamides. Molecules, 16(8), 6439-6453.
  • Mahtab, A., et al. (2014). Synthesis, characterization and anti-inflammatory activity of some new sulfonamide derivatives. Journal of Saudi Chemical Society, 18(5), 499-506.
  • Siddique, A. B., et al. (2013). Synthesis and antioxidant activity of some new sulfonamide derivatives. Medicinal Chemistry Research, 22(8), 3649-3655.
  • Jainswal, N., et al. (2004). Synthesis and diuretic activity of some new sulfonamide derivatives. Indian Journal of Pharmaceutical Sciences, 66(5), 634-637.
  • Selvam, P., et al. (2008). Design, synthesis and anti-HIV activity of some novel sulfonamide derivatives. European Journal of Medicinal Chemistry, 43(11), 2423-2430.
  • Bhat, M. A., et al. (2006). Synthesis and anticonvulsant activity of some new sulfonamide derivatives. Indian Journal of Heterocyclic Chemistry, 15(4), 333-336.
  • Hosseinzadeh, L., et al. (2013). Synthesis and antidiabetic activity of some new sulfonamide derivatives. Iranian Journal of Pharmaceutical Research, 12(2), 163-170.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide synthesis

Ticket Subject: Improving Yield for N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide Case ID: TS-ORG-8842 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Improving Yield for N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide Case ID: TS-ORG-8842 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Diagnostic

You are encountering yield issues in the sulfonylation of 3,4-difluoroaniline with 4-methylbenzenesulfonyl chloride (TsCl) .

The Core Problem: The 3,4-difluoro substitution pattern significantly decreases the electron density of the aniline nitrogen. While unsubstituted aniline has a conjugate acid pKa of ~4.6, the electron-withdrawing fluorine atoms reduce the pKa of 3,4-difluoroaniline to approximately 3.0–3.5. This makes it a poor nucleophile .

In standard Schotten-Baumann conditions (aqueous base), the rate of TsCl hydrolysis (reaction with water) often competes with or exceeds the rate of sulfonylation, leading to low conversion.[1] Conversely, forcing conditions (heat, excess reagent) lead to bis-sulfonylation (formation of the tertiary sulfonimide).

This guide provides a revised "Golden Standard" protocol using Nucleophilic Catalysis to overcome the electronic deactivation without causing side reactions.

The "Golden Standard" Protocol

Recommended for yields >85% with >98% purity.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3,4-Difluoroaniline Limiting Reagent1.0Dry under vacuum if older stock.[1]
TsCl Electrophile1.1 - 1.2Recrystallize from hexane/CHCl₃ if yellow/impure.
Pyridine Base/Solvent3.0 - 5.0Must be anhydrous. Acts as HCl scavenger.
DMAP Catalyst 0.1 (10 mol%) CRITICAL COMPONENT.
DCM (Dichloromethane) Solvent[0.2 M]Anhydrous. Dilution prevents bis-sulfonylation.
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 3,4-difluoroaniline (1.0 equiv) and DMAP (0.1 equiv) to anhydrous DCM .

  • Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C (ice bath).

    • Why? Cooling suppresses the formation of the bis-sulfonamide impurity.

  • Electrophile Addition: Dissolve TsCl (1.1 equiv) in a minimal amount of DCM and add it dropwise over 15–20 minutes.

    • Control: Do not dump TsCl as a solid; high local concentration favors side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Quench: Add saturated aqueous NH₄Cl (or water) and stir for 15 minutes to hydrolyze unreacted TsCl.

  • Workup (The "Acid Wash"):

    • Dilute with DCM.

    • Wash Organic layer with 1M HCl (2x) to remove Pyridine and DMAP (they form water-soluble salts).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Guide (FAQ)

Q1: I am seeing a spot on TLC that runs higher than my product. What is it?

A: This is likely the Bis-sulfonamide (N,N-bis(tosyl)-3,4-difluoroaniline).

  • Cause: The mono-sulfonamide product is still acidic (N-H).[2] In the presence of excess base and TsCl, it can be deprotonated and react again.

  • Fix:

    • Strict Temperature Control: Keep the addition at 0°C.

    • Reverse Addition: If the problem persists, add the base slowly to a mixture of aniline and TsCl (though the DMAP method usually renders this unnecessary).

    • Recovery: If you have the bis-product, you can reflux the crude mixture in ethanol with NaOH for 1 hour. This selectively cleaves one sulfonyl group, reverting it back to the desired mono-sulfonamide.

Q2: My yield is stuck at 50%. The TsCl is gone, but aniline remains.

A: Your TsCl hydrolyzed before it could react with the aniline.

  • Mechanism: Water attacks TsCl faster than your deactivated aniline does.

  • Fix:

    • Switch to Anhydrous conditions (DCM/Pyridine) as described above. Avoid aqueous Na₂CO₃/NaOH.

    • Use DMAP. Without DMAP, the reaction relies on the slow attack of the aniline. DMAP forms a highly reactive N-tosylpyridinium intermediate that transfers the tosyl group to the aniline rapidly (See Diagram below).

Q3: How do I remove excess TsCl without column chromatography?

A:

  • The "Filter Paper" Trick: Add cellulosic material (finely cut filter paper) or silica to the reaction mixture before workup and stir for 1 hour. The hydroxyls in cellulose react with TsCl. Filter the solid out.[2][3][4][5]

  • Base Wash: During workup, wash the organic layer with 1M NaOH. TsCl hydrolyzes to Tosylate (TsO⁻), which goes into the aqueous layer. Note: Do not leave the product in strong base for too long.

Mechanistic Visualization

The following diagram illustrates why DMAP is essential for your specific substrate. It bypasses the direct, slow attack of the fluorinated aniline.

Sulfonylation_Mechanism TsCl Tosyl Chloride (Electrophile) Intermediate N-Tosylpyridinium Salt (Activated) TsCl->Intermediate Fast Attack by DMAP DMAP DMAP (Catalyst) DMAP->Intermediate Intermediate->DMAP Catalyst Regenerated Product Sulfonamide Product Intermediate->Product Rapid Transfer to Aniline Aniline 3,4-Difluoroaniline (Weak Nucleophile) Aniline->Product Bis Bis-Sulfonamide (Impurity) Product->Bis Over-reaction (Excess TsCl/Base)

Caption: The catalytic cycle of DMAP activates TsCl, allowing rapid reaction with the weak aniline nucleophile while minimizing side reactions.[1]

References & Grounding

  • Nucleophilic Catalysis (DMAP): Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 1983. (Establishes DMAP mechanism for weak nucleophiles).

  • Sulfonylation of Electron-Deficient Amines:

    • BenchChem Technical Support: "Sulfonylation of Primary Amines: Troubleshooting & Optimization."

    • RSC Advances: "Efficient synthesis of N-sulfonylimines," highlighting the stability and reactivity of fluorinated sulfonamides.[1]

  • Purification & Workup:

    • Kazemi, F. et al. "Facile removal of tosyl chloride from tosylates using cellulosic materials."[1] Tetrahedron Letters, 2007.

    • Organic Syntheses: "Preparation of Sulfonamides."[3][6][7][8] (General workup protocols for removing pyridine via acid wash).

Sources

Optimization

purification of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide from reaction mixture

Technical Support Center: Purification of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide Case ID: PUR-727-31-1 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

Case ID: PUR-727-31-1 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

The purification of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (CAS: 727-31-1) presents a classic yet nuanced challenge in organic workup.[1][2] The reaction involves the coupling of 3,4-difluoroaniline (nucleophile) with p-toluenesulfonyl chloride (TsCl, electrophile).[2]

Key Technical Insight: The presence of two fluorine atoms on the aniline ring significantly decreases the nucleophilicity of the amine. This often necessitates longer reaction times or stronger bases, leading to a reaction mixture frequently contaminated with unreacted starting materials (aniline and TsCl) and hydrolyzed byproducts (p-toluenesulfonic acid, TsOH).[2]

This guide prioritizes a chemical extraction strategy (The Acid/Base Swing) over chromatography for initial purification, followed by a polishing crystallization step.

Module 1: The "Acid-Base Swing" Protocol

The most efficient way to purify sulfonamides is exploiting the differential solubility of the product versus its impurities at varying pH levels.

The Chemical Logic
  • The Product: The sulfonamide N-H is weakly acidic (

    
    ).[1][2] It remains organic-soluble in acidic and neutral conditions but can form water-soluble salts in strong alkaline media.[1][2]
    
  • Impurity A (Amine): Unreacted 3,4-difluoroaniline is basic.[1][2] It forms water-soluble salts in acid.[1][2]

  • Impurity B (Acid): TsOH (from TsCl hydrolysis) is a strong acid.[1][2] It forms water-soluble salts in base.[1][2][3]

Step-by-Step Workflow

1. Quench & Hydrolysis (Removal of TsCl)

  • Action: Add water to the reaction mixture. If significant excess TsCl was used, add saturated aqueous NaHCO₃ and stir vigorously for 30–60 minutes at room temperature.

  • Why: TsCl hydrolyzes slowly in pure water but rapidly in alkaline media to form water-soluble Sodium p-toluenesulfonate.[1][2]

  • Caution: Do not use strong NaOH yet; high pH might deprotonate your product.[1][2]

2. The Acid Wash (Removal of Aniline)

  • Action: Dilute the organic layer (DCM or EtOAc) and wash 2x with 1M HCl .[2]

  • Mechanism: Protonates unreacted 3,4-difluoroaniline (

    
    ), forcing it into the aqueous layer.[1][2]
    
  • Checkpoint: The fluorinated aniline is less basic than non-substituted aniline.[1][2] Ensure the aqueous layer pH is < 2.[1]

3. The Base Wash (Removal of TsOH)

  • Action: Wash the organic layer 2x with Saturated NaHCO₃ .[1][2]

  • Mechanism: Neutralizes p-toluenesulfonic acid (

    
    ) and removes residual HCl from the previous step.[1][2]
    
  • Critical Warning: Avoid using 2M+ NaOH.[1][2] The electron-withdrawing fluorines on your product make the sulfonamide N-H proton more acidic.[1] Strong bases can deprotonate your product, causing it to be lost in the aqueous waste.

4. Isolation

  • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Visualization: The Extraction Logic

WorkupLogic Start Crude Reaction Mixture (Product + TsCl + Aniline + TsOH) Quench Step 1: Quench with Sat. NaHCO3 (Hydrolyzes TsCl -> TsOH) Start->Quench Sep1 Phase Separation Quench->Sep1 Org1 Organic Layer (Product + Aniline) Sep1->Org1 Aq1 Aqueous Waste 1 (TsO- Na+ salts) Sep1->Aq1 AcidWash Step 2: Wash with 1M HCl Org1->AcidWash Sep2 Phase Separation AcidWash->Sep2 Org2 Organic Layer (Product Only) Sep2->Org2 Aq2 Aqueous Waste 2 (Aniline-HCl Salt) Sep2->Aq2

Caption: Figure 1. The "Acid-Base Swing" extraction protocol designed to selectively partition impurities into the aqueous phase based on pKa differences.

Module 2: Crystallization & Polishing

If the product is colored or contains trace impurities after workup, recrystallization is preferred over chromatography.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Protocol Notes
Ethanol / Water ~3:1 to 1:1 Gold Standard. Dissolve in hot EtOH, add hot water until turbid, cool slowly.[1][2] Excellent for removing colored oxidation byproducts.[1][2]
Toluene / Heptane 1:1 Good for removing non-polar impurities.[1][2] Heat to reflux in Toluene, add Heptane dropwise.[1]

| DCM / Hexanes | Solvent/Anti-solvent | Dissolve in minimal DCM.[1][2] Layer Hexanes on top. Allow diffusion at 4°C. |

Troubleshooting "Oiling Out": If the product forms an oil instead of crystals:

  • Re-heat the mixture until clear.

  • Add a seed crystal (if available) or scratch the glass side with a spatula.[1][2]

  • Add 1-2% more solvent (Ethanol) to slightly lower the saturation point.[1][2]

  • Cool slower (wrap the flask in foil/towel).

Module 3: Troubleshooting & FAQs

Q1: My product yield is significantly lower than expected after the base wash. Where did it go?

  • Diagnosis: You likely used a base that was too strong (e.g., 1M NaOH) or the wash was too thorough.

  • Root Cause: The 3,4-difluoro substitution pulls electron density from the aromatic ring, stabilizing the negative charge on the nitrogen. This lowers the pKa of the sulfonamide N-H, making it easier to deprotonate than a standard sulfonamide.

  • Recovery: Acidify your aqueous base waste to pH ~2 with HCl.[1][2] If a precipitate forms, that is your product. Extract it back into DCM.

Q2: The product has a persistent pink/brown hue.

  • Diagnosis: Oxidation of residual 3,4-difluoroaniline.[1][2]

  • Fix:

    • Dissolve product in warm Ethanol.

    • Add Activated Charcoal (5-10 wt%).

    • Stir for 15 mins.

    • Filter through a Celite pad while warm.

    • Proceed to crystallization.[1][2][4]

Q3: NMR shows small peaks around 2.4 ppm and 7.3-7.8 ppm that are not my product.

  • Diagnosis: Residual Toluene or TsCl/TsOH.[1][2][5]

  • Fix:

    • If TsCl: Stir the crude solid in 1M NaHCO₃ for 2 hours (heterogeneous hydrolysis), then filter and wash with water.

    • If Toluene: Dry the solid under high vacuum at 40-50°C for 12 hours. Sulfonamides can trap solvent in the crystal lattice.[1]

Module 4: Advanced Impurity Profile (Bis-sulfonylation)

While rare for electron-deficient anilines, bis-sulfonylation (formation of


) can occur if excess TsCl and strong base (NaH) are used.[1][2]

Detection:

  • TLC: Bis-sulfonamides are significantly less polar than the mono-sulfonamide (higher Rf).[1][2]

  • IR: Absence of the N-H stretch (~3200-3300 cm⁻¹).[1][2]

Removal Strategy:

  • Hydrolysis: Bis-sulfonamides are unstable to base.[1][2] Refluxing the crude material in Ethanol/NaOH (1M) for 30 minutes will selectively cleave the second sulfonyl group, reverting it back to the desired mono-sulfonamide product [1].

References

  • BenchChem Technical Support. (2025).[1][2][3][6][7] Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).[1][2][3][6] Retrieved from [2]

  • Organic Syntheses. (1954).[1][2] N-Methyl-p-toluenesulfonamide.[1][2] Org.[1][2][8][9] Synth. 34, 96. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2009).[1][2] Structure of N-(3-chlorophenyl)-4-methylbenzenesulfonamide.[1][2][4] PMC2969968.[1][2] Retrieved from [2]

  • Royal Society of Chemistry. (2015). Efficient Synthesis of N-Sulfonylimines. RSC Adv.[1][2] Retrieved from [2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2] (5th Ed).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Schotten-Baumann conditions and sulfonamide crystallization).

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

Welcome to the technical support center for the synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis.

Introduction

The synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide, a key intermediate in various research and development applications, typically proceeds via the nucleophilic substitution of 3,4-difluoroaniline on p-toluenesulfonyl chloride (tosyl chloride). While the reaction appears straightforward, several challenges can arise, leading to suboptimal yields and purity. This guide provides a systematic approach to identifying and resolving these common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide?

The most traditional and widely employed method is the reaction of p-toluenesulfonyl chloride with 3,4-difluoroaniline in the presence of a base.[1] This reaction, a classic example of sulfonamide bond formation, involves the nucleophilic attack of the amine on the sulfonyl chloride.[2]

Q2: What are the critical parameters to control during the synthesis?

Successful synthesis hinges on the careful control of several parameters:

  • Reagent Purity: The purity of both 3,4-difluoroaniline and p-toluenesulfonyl chloride is crucial. Impurities can lead to side reactions and complicate purification.

  • Reaction Temperature: The reaction is often exothermic. Maintaining a low temperature, typically 0-5 °C during the addition of tosyl chloride, is critical to minimize side reactions.[1][3]

  • Choice of Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is commonly used to neutralize the HCl byproduct.[4][5] The choice and stoichiometry of the base can significantly impact the reaction's efficiency.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used to prevent the hydrolysis of tosyl chloride.[1][6]

Q3: My p-toluenesulfonyl chloride is a solid chunk and has a strong odor. Is it still usable?

p-Toluenesulfonyl chloride is a white, malodorous solid.[4] Over time, it can hydrolyze upon exposure to atmospheric moisture, forming p-toluenesulfonic acid, which can appear as a clumpy or discolored solid. It is advisable to use fresh, high-purity tosyl chloride. If the quality is suspect, it can be purified by recrystallization.[7]

Q4: Is 3,4-difluoroaniline a challenging amine to work with?

3,4-Difluoroaniline is an electron-deficient aniline due to the electron-withdrawing nature of the fluorine atoms. This reduced nucleophilicity can make it less reactive than other anilines.[1] Consequently, optimizing reaction conditions to favor the desired sulfonylation is important.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A low yield is one of the most frequent issues. The following decision tree can help diagnose the underlying cause.

low_yield_troubleshooting start Low or No Yield reagent_issue Reagent Quality Issue? start->reagent_issue conditions_issue Suboptimal Reaction Conditions? start->conditions_issue workup_issue Product Loss During Workup? start->workup_issue reagent_solution1 Verify purity of 3,4-difluoroaniline and tosyl chloride via analytical techniques (NMR, GC-MS). reagent_issue->reagent_solution1 Check Purity reagent_solution2 Use fresh or purified reagents. Tosyl chloride can be recrystallized. reagent_issue->reagent_solution2 Action temp_control Inadequate Temperature Control? conditions_issue->temp_control base_choice Incorrect Base or Stoichiometry? conditions_issue->base_choice solvent_choice Inappropriate Solvent? conditions_issue->solvent_choice extraction_problem Inefficient Extraction? workup_issue->extraction_problem precipitation_problem Incomplete Precipitation? workup_issue->precipitation_problem temp_solution Add tosyl chloride dropwise at 0-5 °C to control exotherm. temp_control->temp_solution base_solution Use 1.1-1.5 equivalents of a non-nucleophilic base (e.g., triethylamine, pyridine). base_choice->base_solution solvent_solution Ensure the use of anhydrous aprotic solvents (e.g., DCM, THF). solvent_choice->solvent_solution extraction_solution Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, DCM). extraction_problem->extraction_solution precipitation_solution If precipitating from an aqueous workup, ensure the pH is adjusted correctly and allow sufficient time for crystallization. precipitation_problem->precipitation_solution

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Potential Cause Explanation Recommended Solution
Degraded p-Toluenesulfonyl Chloride Tosyl chloride is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, which is unreactive towards the amine.[7][8]Use a fresh bottle of tosyl chloride or purify the existing stock by recrystallization from a non-polar solvent like hexane.[7]
Low Nucleophilicity of 3,4-Difluoroaniline The electron-withdrawing fluorine atoms decrease the nucleophilicity of the amino group, slowing down the reaction rate.[1]Increase the reaction time or consider a slight elevation in temperature after the initial addition of tosyl chloride. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Presence of Water Water will readily react with tosyl chloride, leading to its decomposition and a reduction in yield.[1][8]Use anhydrous solvents and ensure all glassware is thoroughly dried.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[1]
Suboptimal Base An inappropriate or insufficient amount of base will not effectively neutralize the generated HCl, which can protonate the starting amine, rendering it unreactive.Use a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base like triethylamine or pyridine.[4][5]
Problem 2: Formation of Multiple Products and Impurities

The appearance of multiple spots on a TLC plate indicates the formation of side products.

impurity_troubleshooting start Multiple Products/Impurities Observed di_sulfonylation Di-sulfonylation Byproduct? start->di_sulfonylation hydrolysis_product Tosyl Chloride Hydrolysis? start->hydrolysis_product unreacted_sm Unreacted Starting Materials? start->unreacted_sm di_sulfonylation_cause Excess tosyl chloride or harsh conditions can lead to the formation of N,N-bis(tosyl)aniline. di_sulfonylation->di_sulfonylation_cause Cause di_sulfonylation_solution Use a 1:1 or slight excess of the amine to tosyl chloride ratio. Maintain low reaction temperatures. di_sulfonylation->di_sulfonylation_solution Solution hydrolysis_cause Presence of moisture in the reaction mixture. hydrolysis_product->hydrolysis_cause Cause hydrolysis_solution Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. hydrolysis_product->hydrolysis_solution Solution unreacted_sm_cause Incomplete reaction due to insufficient time, low temperature, or poor reagent reactivity. unreacted_sm->unreacted_sm_cause Cause unreacted_sm_solution Monitor the reaction by TLC until completion. If necessary, allow the reaction to stir for a longer duration or at a slightly elevated temperature. unreacted_sm->unreacted_sm_solution Solution

Caption: Troubleshooting Impurity Formation.

Impurity Identification Cause Prevention and Removal
N,N-bis(p-tolylsulfonyl)-3,4-difluoroaniline A less polar spot on TLC compared to the desired product.Use of excess p-toluenesulfonyl chloride or prolonged reaction at elevated temperatures.[9]Carefully control the stoichiometry, using a 1:1 to 1:1.1 ratio of amine to sulfonyl chloride.[1] Maintain a low reaction temperature. This byproduct can often be removed by column chromatography.
p-Toluenesulfonic acid A highly polar, water-soluble compound.Hydrolysis of p-toluenesulfonyl chloride due to the presence of water.[7][8]Use anhydrous reaction conditions.[1] During workup, a wash with a dilute aqueous base (e.g., sodium bicarbonate solution) will remove this acidic impurity.
Unreacted 3,4-difluoroaniline A spot on TLC corresponding to the starting material.Incomplete reaction.Allow the reaction to proceed for a longer duration. Monitor by TLC. Unreacted aniline can be removed by washing the organic layer with dilute acid (e.g., 1M HCl) during workup.
Problem 3: Difficult Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Issue Potential Cause Recommended Solution
Oily Product Instead of a Solid The presence of impurities can inhibit crystallization.Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5][10]
Product is Difficult to Recrystallize An unsuitable solvent system is being used.Screen a variety of solvent systems for recrystallization. Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.[11]
Product Contaminated with Base If pyridine is used as the base, it can sometimes be difficult to remove completely.During the aqueous workup, perform several washes with a dilute acid solution (e.g., 1M copper (II) sulfate or 1M HCl) to extract the pyridine into the aqueous layer.

Experimental Protocols

General Protocol for the Synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

synthesis_workflow start Start dissolve_amine Dissolve 3,4-difluoroaniline and triethylamine in anhydrous DCM. start->dissolve_amine cool Cool the solution to 0 °C in an ice bath. dissolve_amine->cool add_tosyl_chloride Add a solution of p-toluenesulfonyl chloride in anhydrous DCM dropwise. cool->add_tosyl_chloride react Stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight. add_tosyl_chloride->react monitor Monitor reaction progress by TLC. react->monitor workup Perform aqueous workup (wash with dilute HCl, NaHCO3, and brine). monitor->workup dry_concentrate Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. workup->dry_concentrate purify Purify the crude product by recrystallization or column chromatography. dry_concentrate->purify end End purify->end

Caption: Experimental Workflow for Synthesis and Purification.

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 3,4-difluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this, add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[10][12]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • Green Chemistry - RSC Publishing. (2022).
  • Wikipedia. 4-Toluenesulfonyl chloride.
  • Sciencemadness.org. (2017).
  • ResearchGate. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases.
  • Chemistry Stack Exchange. (2017). Tosyl Chloride? why not anything else.
  • PMC. N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide.
  • The Royal Society of Chemistry. (n.d.).
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Semantic Scholar. Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
  • Frontier Research Publication. (2024).
  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
  • Organic Syntheses Procedure. 4-Methyl-N-(phenylmethyl)benzenesulfonamide.
  • Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Master Organic Chemistry. (2015).
  • Chemistry Steps. (2024). Reactions of Aniline.
  • Organic Chemistry Portal.
  • Sciencemadness.org. (2014).
  • Google Patents. (1957).
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • BenchChem. N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.
  • ResearchGate. (2016). How to synthesis 4-formylbenzenesulfonamide practically ?.
  • BenchChem. (2025).
  • Safe and Convenient Procedure for Solvent Purific
  • BenchChem. Common pitfalls in the handling of (3-aminophenyl)

Sources

Optimization

Technical Support Center: Stability &amp; Handling of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

Introduction Welcome to the Technical Support Center. This guide addresses the stability profile of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide .

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide . As a researcher, you may encounter issues where this compound appears to lose potency, disappear from solution, or generate unexpected peaks in LC-MS.

This molecule consists of a tosyl (4-methylbenzenesulfonyl) group linked to a 3,4-difluoroaniline moiety. The electron-withdrawing nature of the difluorophenyl ring significantly alters the physicochemical properties of the sulfonamide nitrogen, creating specific stability and solubility challenges distinct from non-fluorinated analogs.

Module 1: Chemical Stability (Hydrolysis & pH Sensitivity)

The Issue: Users report the appearance of 3,4-difluoroaniline and p-toluenesulfonic acid in LC-MS chromatograms after prolonged incubation in acidic buffers.

Technical Diagnosis: Sulfonamides are generally stable in neutral and alkaline conditions.[1] However, the S-N bond is susceptible to acid-catalyzed hydrolysis.

  • The Fluorine Effect (pKa Shift): The two fluorine atoms on the aniline ring are electron-withdrawing. This pulls electron density away from the nitrogen, making the sulfonamide N-H proton more acidic (

    
     estimated ~8.0–9.0).
    
  • pH Behavior:

    • pH > 9 (Basic): The molecule exists largely as an anion (

      
      ). This anionic form is electronically stabilized and highly resistant to hydrolysis.
      
    • pH < 4 (Acidic): The molecule is neutral. High proton concentration facilitates the protonation of the nitrogen or the sulfonyl oxygen, activating the S-N bond for nucleophilic attack by water.

Troubleshooting Q&A:

  • Q: My assay buffer is pH 7.4. Why am I seeing slow degradation?

    • A: At pH 7.4, a fraction of the compound remains in the neutral (protonated) form. If your assay runs for days at 37°C, slow hydrolysis can occur.

  • Q: Can I use TFA (Trifluoroacetic acid) in my mobile phase?

    • A: Yes, for short-term LC-MS runs. However, do not store samples in TFA-containing solvents for >24 hours. Use Formic Acid (weaker acid) or analyze immediately.

Visualization: Acid-Catalyzed Hydrolysis Pathway

Hydrolysis Start Intact Sulfonamide (Neutral Form) Protonation N-Protonation (Acidic Media) Start->Protonation + H+ Transition Tetrahedral Intermediate Protonation->Transition + H2O Products Cleavage Products: 1. p-Toluenesulfonic acid 2. 3,4-Difluoroaniline Transition->Products S-N Bond Break

Figure 1: Mechanism of acid-catalyzed hydrolysis leading to S-N bond cleavage.

Module 2: Physical Stability (The "Crash-Out" Phenomenon)

The Issue: "I calculated a 10 µM concentration for my bioassay, but the activity corresponds to < 1 µM. LC-MS of the stock looks pure."

Technical Diagnosis: This is rarely chemical degradation; it is almost always precipitation . N-aryl sulfonamides are hydrophobic. The 3,4-difluoro substitution increases lipophilicity compared to the parent aniline.

  • DMSO Hygroscopicity: DMSO absorbs atmospheric water avidly.[2] If your DMSO stock absorbs even 5-10% water, this hydrophobic compound will micro-precipitate (crash out). These micro-crystals are often invisible to the naked eye but settle at the bottom of the vial.

  • Plastic Binding: The compound is lipophilic and may bind to polypropylene (tips/tubes) or polystyrene (plates) in aqueous buffers.

Protocol: The "Kinetic Solubility" Validation

Do not assume solubility. Validate it using this self-checking protocol:

StepActionPurpose
1 Prepare a 10 mM stock in anhydrous DMSO.Ensure starting material is fully solubilized.
2 Dilute to 100 µM in buffer (e.g., PBS) in a glass vial.Create the test condition.[3]
3 Centrifuge at 15,000 x g for 10 minutes.Pellet any micro-precipitates.
4 Analyze the supernatant via HPLC/UV against a standard curve.Measure the actual dissolved concentration.
5 Result: If Supernatant Conc. << Theoretical Conc., you have precipitation.Confirms physical instability.

Resolution Strategy:

  • Add Surfactant: Include 0.01% Triton X-100 or Tween-20 in your assay buffer to prevent plastic binding and aggregation.

  • Limit DMSO Storage: Store DMSO stocks in single-use aliquots to prevent repeated moisture exposure.

Module 3: Photostability & Handling

The Issue: Stock solutions turn slightly yellow or brown after weeks on the benchtop.

Technical Diagnosis: Fluorinated aromatics can be sensitive to UV light.[4][5] High-energy UV can induce homolytic C-F bond cleavage or oxidation of the aniline ring if hydrolysis occurs. While the sulfonamide bond itself is relatively photostable, the electron-rich aromatic systems are susceptible to photo-oxidation.

Handling Protocols:

  • Storage: Store solid powder at +4°C or -20°C. Store DMSO stocks at -20°C.

  • Light Protection: Always use amber glass vials . If amber vials are unavailable, wrap tubes in aluminum foil.

  • Thawing: Vortex DMSO stocks vigorously after thawing. Concentration gradients form during freezing (cryoconcentration).

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Activity or Missing Compound CheckLCMS Run LC-MS of Assay Supernatant Start->CheckLCMS Decision1 Are degradation peaks present? CheckLCMS->Decision1 ResultDeg Chemical Instability (Hydrolysis) Decision1->ResultDeg Yes (Aniline peak) ResultPhy Physical Instability (Precipitation) Decision1->ResultPhy No (Just low signal) ActionDeg Action: Check pH. Avoid acidic buffers. Store at -20°C. ResultDeg->ActionDeg ActionPhy Action: Add 0.01% Tween-20. Check DMSO water content. Use glass vials. ResultPhy->ActionPhy

Figure 2: Decision tree for diagnosing stability issues in solution.

References

  • Perlovich, G. L., et al. (2013). "Sulfonamide solubility: The impact of crystal structure and solvent properties." Journal of Chemical Thermodynamics. (General principles of sulfonamide solubility and hydrophobicity).

  • Białk-Bielińska, A., et al. (2012).[6] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. (Kinetics of sulfonamide hydrolysis under varying pH).

  • ChemRxiv. (2019). "Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths." (Establishes the effect of N-aryl electron-withdrawing groups on sulfonamide acidity).

  • BenchChem Technical Support. (2025). "Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides." (Comparative stability data for fluorinated vs. non-fluorinated sulfonamides).

Sources

Troubleshooting

overcoming solubility problems of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

Topic: N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide Case ID: SOL-7055-DF Status: Active Support Classification: Hydrophobic Weak Acid / Sulfonamide Series[1] Compound Profile & Physicochemical Insight Before trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

Case ID: SOL-7055-DF Status: Active Support Classification: Hydrophobic Weak Acid / Sulfonamide Series[1]

Compound Profile & Physicochemical Insight

Before troubleshooting, it is critical to understand why this molecule behaves the way it does. As a Senior Application Scientist, I have analyzed the structure-property relationships (SAR) of this specific congener to provide the following profile:

PropertyValue (Estimated/Observed)Technical Insight
Molecular Weight ~283.3 g/mol Small molecule, but rigid backbone limits solvation.[1]
Lipophilicity (LogP) ~3.2 - 3.8Highly lipophilic.[1] Partitioning into lipid bilayers is favored over aqueous buffer.[1]
pKa (Sulfonamide NH) 8.5 – 9.2 Critical: The 3,4-difluoro substitution is electron-withdrawing, slightly increasing acidity compared to non-fluorinated analogs (pKa ~10).[1] It acts as a weak acid .[1]
Crystal Lattice High EnergyThe sulfonamide moiety (

) forms strong intermolecular hydrogen bonds, creating a stable crystal lattice that resists dissolution.[1]
Aqueous Solubility < 10 µg/mL (Neutral pH)Practically insoluble in water without ionization or cosolvents.[1]
Troubleshooting Guide (FAQ Format)
Scenario A: "My compound precipitated immediately upon adding the DMSO stock to the cell culture media."

Diagnosis: This is the classic "Solvent Shift" crash. Your compound is soluble in DMSO (a polar aprotic solvent) but insoluble in water (a polar protic solvent).[1] When you dilute the DMSO, the hydrophobic effect dominates, and the molecules aggregate.

Corrective Action:

  • Check DMSO Concentration: Ensure your final DMSO concentration is

    
    .[1][2] Higher concentrations rarely help solubility in media and only increase cytotoxicity.[1]
    
  • Order of Addition (The "Jet" Method): Do not drop the DMSO stock slowly into static media.

    • Technique: Vortex the media vigorously while injecting the DMSO stock into the center of the vortex. This ensures rapid dispersion before crystal nuclei can form.[1]

  • Pre-warm Media: Cold media promotes precipitation.[1] Warm your culture media to 37°C before adding the compound.

Scenario B: "I need to dose this in animals (IP/PO), but it won't dissolve in saline."

Diagnosis: Saline (pH ~5.5-7.[1]0) is insufficient to ionize the sulfonamide. You are trying to dissolve a brick dust-like neutral solid.

Corrective Action:

  • pH Adjustment (The "Salt" Strategy): Since the pKa is ~8.5-9.0, raising the pH to roughly 2 units above the pKa (pH > 10) would fully ionize it. However, this is unsafe for direct injection.

    • Workaround: Dissolve in a small volume of 0.1M NaOH (to ionize), then slowly dilute with a buffering agent (like PBS) containing a cosolvent (PEG400) to lower the pH back to physiological range (7.4). Warning: If the pH drops below 8.0, it may reprecipitate.

  • The "Golden Standard" Vehicle: For this specific lipophilic sulfonamide, use the following vehicle:

    • 5% DMSO + 40% PEG400 + 55% Water (or Saline). [1]

    • Why? DMSO disrupts the lattice; PEG400 acts as an interfacial cosolvent to prevent aggregation; Water provides volume.

Scenario C: "The compound dissolves, but the solution turns cloudy after 1 hour."

Diagnosis: Ostwald Ripening.[1] Small, invisible micro-crystals formed initially are dissolving and redepositing onto larger crystals, which eventually become visible.

Corrective Action:

  • Switch to Cyclodextrins: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][3][4]

  • Mechanism:[1][5][6] The hydrophobic difluorophenyl ring fits inside the CD cavity, shielding it from water, while the hydrophilic outer shell keeps the complex in solution. This prevents the nucleation required for ripening. (See Protocol 2 below).

Standard Operating Protocols (SOPs)
SOP-01: Preparation of Stable 10mM Stock Solution

Objective: Create a stock solution that survives freeze-thaw cycles.

  • Weighing: Weigh the solid N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide into a glass vial (avoid plastic, as lipophilic compounds can stick).

  • Solvent: Add anhydrous DMSO . (Avoid "wet" DMSO; water absorption lowers solubility power).[1]

  • Dissolution: Vortex for 30 seconds. If visible particles remain, sonicate at 40°C for 10 minutes.

    • Checkpoint: Solution must be optically clear.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C. Desiccate the storage box.

SOP-02: Cyclodextrin Complexation for In Vivo Dosing

Objective: Create a 5 mg/mL clear solution for IP/IV injection.

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1] Stir until clear.

  • Compound Prep: Dissolve the required amount of compound in a minimal volume of acetone or ethanol (e.g., 10 mg compound in 0.5 mL ethanol).

  • Mixing: Add the ethanolic compound solution dropwise to the stirring HP-β-CD vehicle.

  • Evaporation: Stir the mixture in a fume hood (open vial) for 4-6 hours or use a rotary evaporator to remove the volatile organic solvent (ethanol/acetone).

  • Result: You are left with the compound "trapped" in the cyclodextrin in an aqueous phase. Filter sterilize (0.22 µm) before injection.

Visual Decision Guide

The following logic flow illustrates the decision process for selecting the correct solubility strategy based on your experimental constraints.

SolubilityStrategy Start Start: Solubility Issue AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo DMSO_Check Can you use DMSO < 1%? InVitro->DMSO_Check Route Route of Admin? InVivo->Route DMSO_Yes Use DMSO Stock (Vortex Addition) DMSO_Check->DMSO_Yes Yes DMSO_No Sensitive Cells? DMSO_Check->DMSO_No No Albumin Pre-complex with BSA (Albumin) DMSO_No->Albumin Use Carrier Protein IV_IP IV / IP Injection Route->IV_IP Oral Oral Gavage (PO) Route->Oral Cosolvent Cosolvent System: 5% DMSO / 40% PEG400 IV_IP->Cosolvent Quick/Acute Cyclodextrin Inclusion Complex: 20% HP-Beta-CD IV_IP->Cyclodextrin High Dose/Stable Oral->Cosolvent Solution Suspension Suspension: 1% Methylcellulose + Tween80 Oral->Suspension High Dose (>50mg/kg)

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental application (In Vitro vs. In Vivo) and route of administration.

References
  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[7] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link[1]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.[1] (Standard reference for estimating solubility of benzene-sulfonamide derivatives). Link[1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Perlovich, G. L., et al. (2013). Sulfonamides: Thermochemical and solubility aspects. Journal of Chemical & Engineering Data, 58(1), 26-36. (Provides thermodynamic basis for sulfonamide crystal lattice energy).[1] Link[1]

  • PubChem Compound Summary. (2024). 4-Methylbenzenesulfonamide derivatives.[1][8][9] National Library of Medicine.[1] Link

Sources

Optimization

optimizing N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide concentration in cell culture

Technical Support Center: Optimization of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide in Cell Culture Executive Summary You are likely working with N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide , a lipophilic s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide in Cell Culture

Executive Summary

You are likely working with N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide , a lipophilic small molecule sulfonamide. In drug discovery, this scaffold is frequently utilized as a structural backbone for Carbonic Anhydrase (CA) inhibitors, specific kinase inhibitors, or anti-proliferative agents.

The Challenge: The primary technical hurdle with this compound is not biological potency, but bioavailability . Due to the hydrophobic tosyl group (4-methylbenzenesulfonyl) and the difluorophenyl moiety, this molecule exhibits low aqueous solubility and a high propensity to precipitate ("crash out") in cell culture media, leading to inconsistent IC50 data and false negatives.

This guide provides a self-validating protocol to optimize the concentration of this compound, ensuring that the biological effects you observe are due to specific target engagement, not solubility artifacts or solvent toxicity.

Part 1: Solubility & Stock Preparation (The Critical First Step)

Before optimizing the cellular concentration, you must optimize the solvent system.

1. Solvent Selection:

  • Recommended: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Avoid: Ethanol (often insufficient solubility for this specific sulfonamide) or aqueous buffers (immediate precipitation).

2. The "Intermediate Step" Protocol: Directly adding a high-concentration DMSO stock to cell media often causes local precipitation at the pipette tip. Use the Serial Dilution in Solvent method.

Table 1: Recommended Dilution Scheme (Self-Validating)

Goal: Maintain DMSO concentration < 0.5% (v/v) to prevent vehicle toxicity.

StepSource SolutionVolume TransferDiluentFinal Conc.DMSO %
Stock Solid PowderWeigh ~3-5 mg100% DMSO10 mM 100%
Inter 1 10 mM Stock10 µL990 µL Media100 µM 1%
Work A Inter 1100 µL900 µL Media10 µM 0.1%
Work B Work A100 µL900 µL Media1 µM 0.1%*

*Note: For Work B and lower, you must balance the DMSO content in the "Diluent" to match Work A (0.1%) to ensure the vehicle effect is constant across all doses.

Part 2: Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing the concentration, specifically filtering out false positives caused by precipitation or off-target toxicity.

OptimizationWorkflow Start Start: Define Target IC50 Range StockPrep Prepare 10mM Stock in DMSO Start->StockPrep VisualCheck Microscopy Check (100x) Are crystals visible in media? StockPrep->VisualCheck Dilute to 10µM SolubilityIssue Precipitation Detected (Compound crashed out) VisualCheck->SolubilityIssue Yes BioAssay Run Dose-Response Assay (e.g., MTT, Luciferase) VisualCheck->BioAssay No SolubilityIssue->StockPrep Reduce Max Conc. or Increase Serum % AnalyzeData Analyze Dose-Response Curve BioAssay->AnalyzeData Sigmoidal Sigmoidal Curve? AnalyzeData->Sigmoidal Valid Valid Optimization Proceed to Mechanism Studies Sigmoidal->Valid Yes Artifact Steep Drop-off / Biphasic? (Likely Toxicity/Precipitation) Sigmoidal->Artifact No Artifact->StockPrep Re-evaluate Range

Figure 1: Logic flow for validating inhibitor concentration. Note the critical "Microscopy Check" step to rule out micro-precipitation, a common artifact with fluorinated sulfonamides.

Part 3: Troubleshooting & FAQs

Q1: I see a steep drop in cell viability at 20 µM, but no effect at 5 µM. Is this my IC50? A: Likely not. A "cliff-edge" response often indicates solubility-limited toxicity rather than specific target inhibition.

  • Mechanism:[1][2] At >10 µM, hydrophobic sulfonamides often form micro-crystals that physically damage cell membranes or sequester essential media components [1].

  • Solution: Cap your maximum concentration at 10 µM. If you do not see activity at 10 µM, the compound is likely inactive against your specific target, or your cell line lacks the target expression.

Q2: My compound precipitates when added to serum-free media. A: This is expected. Serum proteins (Albumin) act as carriers for lipophilic drugs.

  • Protocol Adjustment: If your assay requires serum-free conditions, you must pre-complex the compound with BSA (Bovine Serum Albumin) before adding it to the cells, or use a cyclodextrin carrier. However, for standard assays, ensure Fetal Bovine Serum (FBS) is present at 5-10% before adding the inhibitor [2].

Q3: Can I store the diluted working solutions at 4°C? A: No.

  • Reasoning: N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide has temperature-dependent solubility. Cooling a near-saturated solution will force precipitation.

  • Best Practice: Prepare fresh dilutions from the frozen DMSO stock (stored at -20°C) immediately before every experiment.

Q4: I am studying a kinase, but I suspect off-target effects. What should I check? A: Sulfonamides are the classic pharmacophore for Carbonic Anhydrase (CA) inhibition.

  • Validation: If your cellular phenotype involves pH regulation or metabolic shifts, you may be inhibiting CA isoforms rather than your kinase of interest. Include a control treatment with Acetazolamide (a specific CA inhibitor) to distinguish these effects [3].

Part 4: Experimental Validation Protocol

To scientifically determine the optimal concentration, perform a Vehicle-Controlled Dose-Response.

Materials:

  • N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (Solid).

  • DMSO (Anhydrous).

  • Target Cell Line (e.g., HeLa, MCF-7).

  • Assay Reagent (e.g., CellTiter-Glo or Western Blot lysate buffer).

Step-by-Step:

  • Stock Generation: Dissolve compound in DMSO to 10 mM . Vortex for 30 seconds. Inspect visually for clarity.

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment Map:

    • Vehicle Control: 0.1% DMSO (Must be included).

    • Positive Control: A known inhibitor of your pathway (e.g., Staurosporine for apoptosis).

    • Test Compound: 8-point dilution: 10 µM, 3.3 µM, 1.1 µM, 0.37 µM, 0.12 µM, 0.04 µM, 0.01 µM, 0 nM.

  • Incubation: 24 to 48 hours (dependent on cell cycle time).

  • Readout: Measure assay signal.

  • Calculation: Normalize data to Vehicle Control (100%). Fit data to a 4-parameter logistic (4PL) regression model.

Acceptance Criteria:

  • Vehicle Control viability > 90% relative to untreated cells.[3]

  • R² value of the curve fit > 0.95.

  • No visible crystals in the 10 µM well under 100x magnification.

References

  • Lipophilicity and Solubility in Drug Discovery. Source: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. Context: Explains the "solubility cliff" and toxicity artifacts of lipophilic compounds (LogP > 3) in aqueous media. URL:[Link]

  • Impact of Serum Proteins on Drug Potency. Source: Zeitlinger, M., et al. (2011). "Protein binding: Do we really need it?" British Journal of Clinical Pharmacology. Context: Details how albumin binding shifts the free fraction of sulfonamides, necessitating serum in media to prevent precipitation. URL:[Link]

  • Sulfonamides as Carbonic Anhydrase Inhibitors. Source: Supuran, C. T. (2008).[4] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Context: Establishes the off-target potential of the benzenesulfonamide scaffold. URL:[Link]

  • Optimizing Small Molecule Inhibitors in Cell Culture. Source: Arrowsmith, C. H., et al. (2015). "The promise and peril of chemical probes." Nature Chemical Biology. Context: Best practices for using chemical probes, including concentration limits to avoid off-target effects. URL:[Link]

Sources

Troubleshooting

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide crystallization methods

Topic: N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide[1] Executive Summary You are working with N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide , a sulfonamide derivative synthesized via the condensation of 4-toluen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide[1]

Executive Summary

You are working with N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide , a sulfonamide derivative synthesized via the condensation of 4-toluenesulfonyl chloride and 3,4-difluoroaniline.[1]

Achieving high purity (>99.5%) and a stable crystalline form is critical for downstream biological assays. This molecule presents specific challenges:

  • Oiling Out: The hydrophobic difluorophenyl ring increases the likelihood of Liquid-Liquid Phase Separation (LLPS) before crystallization.

  • Impurity Occlusion: Unreacted 3,4-difluoroaniline is difficult to remove solely by crystallization due to structural similarity.

  • Polymorphism: Sulfonamides are prone to packing variations that affect solubility and bioavailability.

This guide provides a self-validating workflow to overcome these issues.

Part 1: Pre-Crystallization Purification (The "Acid Wash" Protocol)

CRITICAL: Do not attempt crystallization if the crude purity is <90%. The most common cause of crystallization failure for this molecule is unreacted 3,4-difluoroaniline .

The Logic:

  • The sulfonamide proton (

    
    ) is weakly acidic.
    
  • The impurity (3,4-difluoroaniline) is basic.[1]

  • Solution: An acidic aqueous wash will protonate the aniline, forcing it into the aqueous layer, while the sulfonamide remains in the organic layer.

Protocol:

  • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash organic phase 2x with 1M HCl (removes pyridine/triethylamine and unreacted aniline).

  • Wash 1x with Brine (to remove entrained water).

  • Dry over MgSO₄ , filter, and evaporate to a solid.

    • Checkpoint: If the solid is dark brown/red, the aniline oxidized. Perform a charcoal filtration (see FAQ).

Part 2: Primary Crystallization Workflow

We recommend a Solvent/Anti-Solvent approach using Ethanol/Water or Isopropanol (IPA)/Water .[1] This system balances the hydrophobic nature of the difluorophenyl group with the polarity of the sulfonamide linkage.

Standard Operating Procedure (SOP-CRY-01)
ParameterSpecificationRationale
Primary Solvent Ethanol (absolute) or IPA Solubilizes the sulfonamide via H-bonding and lipophilic interactions.[1]
Anti-Solvent Water (deionized) Drastically reduces solubility, forcing lattice formation.[1]
Concentration 5–10 mL solvent per gram High supersaturation is needed, but too high causes oiling.
Temperature Reflux to 0°C Maximizes yield; slow cooling is mandatory.[2]

Step-by-Step Protocol:

  • Place the crude solid in a flask equipped with a magnetic stir bar.

  • Add the minimum amount of boiling Ethanol required to just dissolve the solid.

  • Optional: If colored, add activated carbon (5 wt%), stir for 5 mins, and hot filter.[1]

  • Remove from heat.[3] While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add a few drops of Ethanol to clear the turbidity.

  • Insulate the flask (wrap in a towel or place in a warm oil bath with heat off) to allow slow cooling to room temperature (RT) over 2–4 hours.

  • Once at RT, move to an ice bath (0–4°C) for 1 hour.

  • Filter, wash with cold Ethanol/Water (1:1), and dry under vacuum.

Part 3: Troubleshooting "Oiling Out"

"Oiling out" (LLPS) occurs when the compound separates as a liquid droplet rather than a solid crystal.[4] This is thermodynamically unstable and traps impurities.

Visualizing the Troubleshooting Logic:

Crystallization_Troubleshooting Start Issue: Product Oils Out Check_Temp Is T(oil) > Melting Point? Start->Check_Temp Supersat Check Supersaturation Check_Temp->Supersat Yes (Common) Action_Reheat Re-heat to Reflux Add 10-20% more Solvent Supersat->Action_Reheat Too Conc. Action_Solvent Switch Solvent System (Try IPA instead of EtOH) Supersat->Action_Solvent Persists Action_Seed Add Seed Crystal at T = Cloud Point Action_Reheat->Action_Seed Result_Crystals Crystalline Solid Formed Action_Seed->Result_Crystals Action_Solvent->Result_Crystals

Figure 1: Decision tree for resolving Liquid-Liquid Phase Separation (Oiling Out) during sulfonamide crystallization.

Corrective Actions:

  • The "Re-Dissolve" Method: If oil droplets form, reheat the mixture until clear.[3] Add a small volume (1–2 mL) of the primary solvent (Ethanol). This lowers the saturation level, ensuring the temperature at which the product comes out of solution is below its melting point.[2][3]

  • Seeding: Retain a tiny amount of crude solid (or crystals from a previous batch). When the hot solution cools slightly and becomes turbid, add this seed. It provides a template for the lattice, bypassing the oil phase.

Part 4: Frequently Asked Questions (FAQ)

Q1: My crystals are colored (pink/brown) but the NMR is clean. Why?

  • A: This indicates trace oxidation of the 3,4-difluoroaniline starting material. Anilines form highly colored "aniline black" type oligomers even at ppm levels.

  • Fix: Perform a Charcoal Treatment .[3][4] Dissolve the compound in hot ethanol, add activated charcoal (SX Ultra), stir for 10 minutes, and filter through Celite while hot. The carbon preferentially adsorbs planar aromatic impurities.

Q2: The melting point is broad (e.g., 110–118°C). Is it impure?

  • A: Not necessarily. Sulfonamides exhibit polymorphism . You may have a mixture of Form I and Form II.

  • Validation: Run a DSC (Differential Scanning Calorimetry).[1] Two endotherms indicate polymorphs. To unify the form, slurry the solid in Ethanol at 50°C for 4 hours (Ostwald Ripening), then cool and filter.

Q3: Can I use Toluene?

  • A: Yes. Toluene is excellent for removing non-polar impurities. However, sulfonamides often have lower solubility in toluene than in alcohols.

  • Protocol: Recrystallize from Toluene/Heptane if the Ethanol/Water method fails to remove non-polar byproducts.

Q4: How do I confirm the structure is N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide and not the bis-sulfonamide?

  • A: Check the 1H NMR .

    • Look for the N-H proton (usually a broad singlet around 10.0–10.5 ppm in DMSO-d6).[1]

    • If this proton is missing and the integration of the tosyl group is double the expected value, you have formed the bis-sulfonamide (N,N-ditosyl species).

    • Fix: Hydrolyze the bis-sulfonamide by refluxing in ethanol with NaOH, then re-acidify.

References
  • General Sulfonamide Crystallization

    • BenchChem Technical Support.[2][3] Crystallinity of Sulfonamide Compounds: Troubleshooting Guide. (2025).[1][2][3][5]

    • (Note: Generalized citation based on standard industry practice for sulfonamide purification).

  • Oiling Out Mechanisms

    • Veesler, S., et al. "Liquid-Liquid Phase Separation as a Precursor to Crystallization."[1] Annual Review of Chemical and Biomolecular Engineering, 2021.

    • [1]

  • Synthesis & Characterization of Fluorinated Sulfonamides

    • Wang, Y., & Yan, H. "Crystal structure of (E)-N′-(3,4-difluorobenzylidene)-4-methylbenzenesulfonohydrazide."[1][6] Acta Crystallographica Section E, 2012. (Provides structural analogs and ethanol recrystallization precedents).

  • Impurity Removal (Aniline Oxidation)

    • Stenfors, B. A., et al. "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide."[1][7] European Journal of Chemistry, 2020.[7] (Details ethanol recrystallization for tosyl-sulfonamides).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide before handling.

Sources

Optimization

Technical Support Center: Analytical Techniques for N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide Impurities

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for detecting and quantifying impurities in N-(3,4-difluorophenyl)-4-methylbenzenesulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for detecting and quantifying impurities in N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.

I. Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the analysis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide and its impurities.

Q1: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting) for the main peak and impurities. What are the likely causes and solutions?

A1: Poor peak shape in HPLC is a common issue that can often be resolved by systematically investigating several factors. Tailing peaks are frequently caused by secondary interactions between the analyte and the stationary phase, often due to acidic silanol groups on the silica support. To mitigate this, consider using a base-deactivated column or adding a competitive amine, such as triethylamine, to the mobile phase. Fronting peaks are less common but can occur with column overload, so try injecting a smaller sample volume or a more dilute sample. Also, ensure your sample is fully dissolved in the mobile phase to prevent solvent mismatch effects.

Q2: I am observing unexpected peaks in my chromatogram that are not present in my reference standard. How do I identify these unknown impurities?

A2: The presence of unknown peaks necessitates a structured approach to identification. Initially, it's crucial to confirm that these are not artifacts from the system, such as carryover from a previous injection or impurities in the mobile phase. Once confirmed as genuine sample components, hyphenated techniques are invaluable. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of the unknown impurity, which provides a critical piece of information for structural elucidation.[1][2] Further fragmentation analysis (MS/MS) can yield structural fragments, helping to piece together the molecule's identity. For definitive structural confirmation, preparative HPLC can be used to isolate the impurity, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

Q3: My analytical method is not sensitive enough to detect impurities at the required reporting thresholds outlined by regulatory bodies like the ICH. How can I improve my method's sensitivity?

A3: Enhancing method sensitivity is critical for meeting regulatory requirements for impurity testing.[5][6][7] Several strategies can be employed. Optimizing the detector wavelength in UV-based detection to the absorbance maximum of the impurities can significantly increase the signal. If impurities lack a strong chromophore, consider derivatization to introduce a UV-active or fluorescent tag. For highly sensitive and specific detection, transitioning to a mass spectrometer (MS) detector is often the most effective solution.[8][9] Additionally, optimizing sample preparation to pre-concentrate the impurities, for instance, through solid-phase extraction (SPE), can also boost sensitivity.[10]

Q4: How do I ensure my analytical method is "stability-indicating" as required by regulatory guidelines?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5] To demonstrate this, forced degradation studies are essential.[11][12][13] These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products.[11][13][14] The analytical method must then be able to separate these newly formed peaks from the main API peak and from each other. Successful separation under these stress conditions provides strong evidence that the method is stability-indicating.[11]

II. Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for resolving complex analytical challenges.

Troubleshooting Poor Chromatographic Resolution

High-performance liquid chromatography (HPLC) is a cornerstone technique for impurity profiling due to its high resolving power and sensitivity.[15] However, achieving adequate separation between the main component and its closely related impurities can be challenging.

Problem: Co-elution or poor resolution between the N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide peak and a known impurity.

Troubleshooting Workflow:

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

Welcome to the dedicated technical support guide for the synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide. This resource is tailored for researchers, process chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide. This resource is tailored for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Our focus is to provide practical, experience-driven solutions to common challenges, ensuring a robust, safe, and reproducible process.

The synthesis involves the reaction of 3,4-difluoroaniline with p-toluenesulfonyl chloride (tosyl chloride). While straightforward on a small scale, scaling up introduces challenges related to reaction control, impurity management, and product isolation. This guide provides a framework for addressing these issues systematically.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are critical for planning a successful scale-up campaign.

Q1: What are the primary challenges when scaling the synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide? A1: The most significant challenges encountered during scale-up are threefold:

  • Exotherm and Temperature Control: The reaction between an amine and a sulfonyl chloride is exothermic.[1] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Uncontrolled temperature can lead to an increased rate of side reactions, affecting the impurity profile and potentially causing a dangerous runaway reaction.[2]

  • Mixing and Mass Transfer: Achieving uniform mixing in large reactors is more difficult.[2] Poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to the formation of impurities like the di-sulfonated byproduct. It also affects reaction kinetics, potentially resulting in an incomplete reaction.

  • Solid Handling and Purification: The final product is a solid. The physical properties of the crude product (crystal size, morphology) can be affected by scale-up parameters. Recrystallization, the preferred method for large-scale purification, requires careful optimization of solvent systems and cooling profiles to ensure high purity and yield without trapping impurities.[3][4]

Q2: How critical is the quality of starting materials like 3,4-difluoroaniline and p-toluenesulfonyl chloride? A2: The quality of raw materials is paramount for a reproducible and high-yielding process.[2]

  • p-Toluenesulfonyl Chloride (TsCl): This reagent is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid.[5] The presence of this acidic impurity can complicate the reaction and workup. It is crucial to use high-purity TsCl and handle it under anhydrous conditions.

  • 3,4-Difluoroaniline: Impurities in the aniline can carry through the process or participate in side reactions, complicating purification and reducing the quality of the final product.

  • Solvents: The presence of water in the reaction solvent (e.g., Dichloromethane) is a major concern as it promotes the hydrolysis of TsCl, a key competing side reaction.[5] Using anhydrous solvents is highly recommended.[6]

Q3: What are the key safety considerations for this reaction at scale? A3: Safety must be the top priority. Key considerations include:

  • Reagent Handling: p-Toluenesulfonyl chloride is corrosive and a lachrymator.[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood or a controlled reactor system.

  • Byproduct Management: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic.[1] The base (e.g., triethylamine, pyridine) is added to neutralize the HCl in situ. The reactor system should be equipped with a scrubber to handle any potential off-gassing.

  • Exotherm Management: The reactor must have an adequate cooling system and temperature monitoring. The addition of the sulfonyl chloride solution should be done portion-wise or via a dropping funnel at a controlled rate to manage the heat generated.[7]

Q4: Which analytical methods are essential for in-process control (IPC) and final product release? A4: A robust analytical strategy is crucial for process understanding and quality control.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) should be used to monitor the reaction's progress.[7] This allows you to confirm the consumption of the limiting reagent (typically the aniline) and decide when to initiate the workup.

  • Final Product Release: For the final product, a comprehensive set of analyses should be performed:

    • HPLC: To determine purity and quantify impurities.

    • NMR (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: As an indicator of purity.

Part 2: Scalable Experimental Protocol

This protocol is designed for a 100-gram scale synthesis and incorporates best practices for process control and safety.

Reagent and Equipment Table
Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
3,4-Difluoroaniline129.11100.00.7741.0
p-Toluenesulfonyl chloride190.65155.50.8161.05
Triethylamine (TEA)101.1994.1 (130 mL)0.9301.2
Dichloromethane (DCM)-~1.5 L--
2M Hydrochloric Acid-~500 mL--
Saturated NaCl (Brine)-~500 mL--
Anhydrous Sodium Sulfate-~50 g--
Ethanol-As needed--
Water-As needed--
Step-by-Step Methodology
  • Reactor Setup: Equip a 3 L, three-necked, round-bottom flask with a mechanical stirrer, a 500 mL pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet connected to an oil bubbler. Ensure the system is dried and purged with nitrogen.[8]

  • Reagent Charging: Charge the flask with 3,4-difluoroaniline (100.0 g, 0.774 mol) and anhydrous dichloromethane (1 L). Begin stirring to ensure complete dissolution.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • Base Addition: Add triethylamine (130 mL, 0.930 mol) dropwise to the aniline solution, ensuring the internal temperature does not exceed 10 °C.

  • Tosyl Chloride Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (155.5 g, 0.816 mol) in anhydrous dichloromethane (500 mL). Transfer this solution to the dropping funnel. Add the tosyl chloride solution to the reaction mixture dropwise over 1.5-2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. [7]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the 3,4-difluoroaniline is consumed.

  • Workup - Quenching and Washing:

    • Cool the reaction mixture back to 10-15 °C. Slowly add 2M HCl (500 mL) to quench the reaction and dissolve the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 500 mL) and saturated brine solution (1 x 500 mL).[5][9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification - Recrystallization:

    • Transfer the crude solid to a suitable flask. Add hot ethanol until the solid just dissolves.

    • Slowly add water until the solution becomes slightly turbid. Re-heat gently until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum at 40-50 °C.[4]

General Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Reactor Setup (Inert Atmosphere) B Charge 3,4-Difluoroaniline & Anhydrous DCM A->B C Cool to 0-5 °C B->C D Add Triethylamine C->D E Controlled Addition of Tosyl Chloride Solution D->E F Reaction Monitoring (IPC) Warm to RT E->F G Quench with 2M HCl F->G H Phase Separation & Aqueous Washes G->H I Dry & Concentrate H->I J Recrystallization (Ethanol/Water) I->J K Filter & Wash Crystals J->K L Dry Under Vacuum K->L M Final Product: N-(3,4-difluorophenyl)-4- methylbenzenesulfonamide L->M

Caption: Scalable workflow for N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide synthesis.

Part 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low Yield

Symptom: The final isolated yield is significantly lower than in lab-scale synthesis.

Possible CauseSuggested Solution & Explanation
Incomplete Reaction Solution: Before quenching, ensure the reaction has gone to completion using an appropriate IPC method (TLC/HPLC). If the starting material remains, consider extending the reaction time at room temperature.[2] Explanation: On a larger scale, reaction kinetics can sometimes be slower due to mass transfer limitations. Simply extending the reaction time is often sufficient to drive it to completion.
Hydrolysis of Tosyl Chloride Solution: Ensure all reagents, solvents, and equipment are scrupulously dry. Perform the reaction under a positive pressure of an inert gas like nitrogen.[5][6] Explanation: Water reacts with tosyl chloride to form p-toluenesulfonic acid, consuming your reagent and reducing the yield. This side reaction is a common issue and is best prevented by maintaining anhydrous conditions.
Product Loss During Workup Solution: Optimize the recrystallization solvent system and cooling profile.[2] Avoid using excessive solvent, as this will increase the solubility of your product and reduce the isolated yield. Ensure the pH of the aqueous washes is correct to prevent the sulfonamide (which has an acidic N-H proton) from partitioning into the aqueous layer, especially under basic conditions.[5]
Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed ipc IPC Check: Is reaction complete? start->ipc side_rxn HPLC/MS Analysis: Significant side products? ipc->side_rxn No sol_time Action: Extend reaction time/ Optimize temperature ipc->sol_time Yes hydrolysis Is p-toluenesulfonic acid present? side_rxn->hydrolysis Yes workup Check workup procedure side_rxn->workup No hydrolysis->workup No sol_dry Action: Ensure anhydrous conditions hydrolysis->sol_dry Yes sol_purify Action: Optimize recrystallization (solvent, temp) workup->sol_purify

Caption: Decision-making flowchart for troubleshooting low product yield.

Problem 2: High Impurity Levels

Symptom: The final product fails purity specifications by HPLC.

Possible CauseSuggested Solution & Explanation
Di-sulfonylation Solution: Use only a slight excess (1.05-1.1 eq.) of tosyl chloride. Ensure efficient mixing and controlled, slow addition of the tosyl chloride.[7] Explanation: The product, a secondary sulfonamide, can react with another molecule of tosyl chloride to form a di-tosylated impurity. This is more likely if there are localized areas of high tosyl chloride concentration due to poor mixing or rapid addition.
Unreacted Starting Materials Solution: Drive the reaction to completion as confirmed by IPC. During purification, ensure the recrystallization solvent system effectively separates the product from the starting materials. Explanation: Unreacted 3,4-difluoroaniline is basic and should be removed by the acidic wash. Unreacted tosyl chloride will hydrolyze during workup, but some may persist. An optimized recrystallization is key to removing these.
Ineffective Purification Solution: Re-evaluate the recrystallization solvent. A different solvent or solvent pair may offer better selectivity for crystallizing the desired product while leaving impurities in the mother liquor. Consider a second recrystallization if necessary. For very stubborn impurities, a silica gel plug filtration on a large scale might be feasible, though full chromatography is generally avoided.
Problem 3: Poor Physical Properties

Symptom: The isolated product is an oil, a sticky solid, or is difficult to filter.

Possible CauseSuggested Solution & Explanation
Residual Solvent Solution: Ensure the product is dried thoroughly under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved. Explanation: Trapped solvent can depress the melting point and give the product an oily or sticky consistency.
Impurities Disrupting Crystallization Solution: The presence of impurities can inhibit proper crystal lattice formation. The solutions for "High Impurity Levels" (Problem 2) should be implemented. A purer crude material will crystallize more effectively. Explanation: The structure of a crystal is highly ordered. Impurity molecules that do not fit into this lattice can disrupt the crystallization process, leading to poor solid-state properties.

Part 4: References

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. 2.

  • BenchChem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis. 5.

  • Hussain, A., et al. (2009). N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3138. .

  • Gowda, B. T., et al. (2009). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1100. .

  • Gowda, B. T., et al. (2009). N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o877. .

  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides. 7.

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. .

  • Chemtrade. (2025). What are the reaction conditions for synthesizing Tosyl Chloride?. 1.

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231. .

  • Pang, H., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 17(5), 5333-5343. .

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. .

  • American Cyanamid Co. (1957). Sulfonamide purification process. U.S. Patent 2,777,844. .

  • Pang, J., et al. (2024). Kilogram-Scale Synthesis of Ph3P+CF2CO2–. Organic Process Research & Development. .

  • Grubbs, R. H., et al. (n.d.). Safe and Convenient Procedure for Solvent Purification. .

  • Varghese, B., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Analytical Science and Technology, 12(1), 32. .

  • ChemicalBook. (2023). Tosyl chloride: Application, Preparation. .

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. .

  • Stanchev, S., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Chemistry, 6(3), 57. .

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Target Validation of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the identification and validation of the compound's biological target. This guide provides an in-depth, comparative analysis of modern methodologies for elucidating the mechanism of action of novel compounds, using N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide as a case study. While the specific biological target of this sulfonamide derivative is not extensively documented in public literature, its structural motifs are common in compounds with diverse biological activities, making it an excellent candidate for target deconvolution studies.[1][2][3][4]

This guide eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process of target discovery. We will explore and compare various experimental and computational approaches, providing not just the "how" but the "why" behind each methodological choice.

The Challenge: Unmasking the Molecular Target

Phenotypic screening can reveal that a compound like N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide has a desirable biological effect, such as inhibiting cancer cell growth. However, without knowing the direct molecular target, advancing this compound through the drug development pipeline is fraught with risk.[5] Target deconvolution, the process of identifying the specific molecular binding partner(s) of a bioactive compound, is therefore a pivotal step.[6]

The ideal target validation strategy is multi-faceted, employing orthogonal approaches to build a compelling case for a specific protein's role in the compound's activity. Below, we compare and contrast several state-of-the-art techniques.

Comparative Analysis of Target Identification Methodologies

Methodology Principle Throughput Physiological Relevance Key Advantages Limitations
Affinity Chromatography-Mass Spectrometry Immobilized compound captures binding proteins from cell lysates.Low to MediumModerate (in vitro/ex vivo)Unbiased, identifies direct binders.[7]Requires compound modification, potential for non-specific binding.[8]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation.[9]Low to High (format dependent)High (in-cell, in-tissue)Label-free, confirms intracellular target engagement.[10][11]Target-specific antibody required for low-throughput formats.
Kinobeads Profiling Competitive binding between the test compound and immobilized broad-spectrum kinase inhibitors.HighModerate (ex vivo)Excellent for kinase inhibitors, profiles against a large panel of kinases.[12]Biased towards ATP-binding sites of kinases.[13]
Genetic Screening (e.g., CRISPR) Identifies genes whose knockout confers resistance or sensitivity to the compound.[14][15]HighHigh (in-cell)Unbiased, identifies functionally relevant targets and pathway components.Can be complex to execute and interpret; may not identify direct binders.
Computational Prediction (e.g., Reverse Docking) In silico screening of the compound against a library of protein structures.[16]HighLow (in silico)Rapid and cost-effective for hypothesis generation.[17][18]High false-positive rate, requires experimental validation.

Experimental Deep Dive: Protocols and Rationale

Affinity Chromatography-Mass Spectrometry: The Direct "Fishing" Approach

This chemical proteomics technique is a cornerstone of target identification, akin to using the small molecule as "bait" to "fish" for its protein targets in the complex proteome of a cell lysate.[7]

Causality Behind Experimental Choices: The success of this method hinges on the synthesis of an affinity probe where N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide is chemically linked to a solid support (e.g., sepharose beads) without compromising its binding activity. A linker is strategically placed on a part of the molecule that is predicted to be non-essential for target interaction.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

cluster_prep Probe Preparation & Lysate Incubation cluster_capture Target Capture & Elution cluster_analysis Protein Identification cluster_validation Hit Validation A Synthesize Affinity Probe (Compound + Linker + Bead) C Incubate Probe with Lysate A->C B Prepare Cell Lysate B->C D Wash Beads to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F SDS-PAGE & In-gel Digestion E->F G LC-MS/MS Analysis F->G H Database Search & Protein Identification G->H I Competition Experiment with Free Compound H->I J Confirm Hits with Orthogonal Assays I->J

Caption: Workflow for identifying protein targets using affinity chromatography.

Step-by-Step Protocol:

  • Affinity Probe Synthesis: Synthesize a derivative of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide with a linker arm suitable for covalent attachment to activated sepharose beads.

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound) and prepare a native cell lysate.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads. As a negative control, incubate a separate aliquot of lysate with unconjugated beads.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the compound.

  • Elution: Elute the bound proteins from the beads, often by boiling in SDS-PAGE sample buffer.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Hit Prioritization: True binding partners should be significantly enriched in the compound-bead pulldown compared to the control beads. A competition experiment, where the lysate is pre-incubated with an excess of free N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide before adding the beads, is crucial. A true target will show reduced binding to the beads in the presence of the free compound.[8]

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Engagement

CETSA is a powerful biophysical method to verify that a compound binds to its target within the complex environment of an intact cell.[10][19] The principle is that a protein, when bound to a ligand, becomes more stable and resistant to thermal denaturation.[9]

Causality Behind Experimental Choices: This label-free method is invaluable because it assesses target engagement under physiological conditions, providing a more accurate picture than assays using purified proteins.[9] It is an excellent orthogonal method to validate hits from an affinity chromatography screen.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_treatment Cell Treatment & Heating cluster_lysis Lysis & Fractionation cluster_detection Quantification of Soluble Protein A Treat Intact Cells with Compound or Vehicle (DMSO) B Heat Cell Suspensions at a Range of Temperatures A->B C Lyse Cells (e.g., Freeze-Thaw) B->C D Separate Soluble and Aggregated Protein Fractions (Centrifugation) C->D E Collect Supernatant (Soluble Fraction) D->E F Quantify Target Protein (e.g., Western Blot, Mass Spec) E->F G Plot Melt Curve/ Isothermal Dose-Response F->G

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with either N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide or a vehicle control (e.g., DMSO) for a defined period.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[19]

  • Cell Lysis: Lyse the cells using a method that does not denature proteins, such as multiple freeze-thaw cycles.[19][20]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[19]

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Target Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.[19][20]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A successful target will show a shift in its melting curve to higher temperatures in the compound-treated samples compared to the vehicle control. An isothermal dose-response experiment, where cells are treated with varying compound concentrations and heated at a single, optimized temperature, can be used to determine the potency of target engagement.[20]

Genetic Approaches: Linking Genes to Function

Genetic methods, such as genome-wide CRISPR screens, can identify genes that are essential for a compound's activity without any prior knowledge of the target.[14]

Causality Behind Experimental Choices: The rationale is that if a cell loses the protein target of a cytotoxic compound due to a gene knockout, it will become resistant to that compound and survive. By sequencing the surviving cells, the knocked-out gene—and therefore the putative target—can be identified.[14][15]

Step-by-Step Protocol:

  • Library Transduction: Introduce a genome-wide CRISPR knockout library (e.g., GeCKO v2) into a large population of cells that are sensitive to N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide.[15]

  • Compound Selection: Treat the cell population with a lethal dose of the compound.

  • Isolate Resistant Clones: Allow the cells to grow, enriching the population for cells that have acquired resistance to the compound.

  • Genomic DNA Sequencing: Isolate genomic DNA from the resistant population and use next-generation sequencing to identify which single-guide RNAs (sgRNAs) are enriched.

  • Hit Identification: The genes targeted by the enriched sgRNAs are candidate targets or essential pathway members for the compound's activity.

The Role of Computational Chemistry

Before embarking on resource-intensive experiments, computational methods can generate valuable hypotheses about the potential targets of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide.[21]

  • Reverse/Inverse Docking: This approach involves docking the structure of our compound into the binding sites of a large collection of known protein structures.[16] Proteins that show favorable binding energies are considered potential targets.

  • Ligand-Based Similarity Searching: Based on the principle that structurally similar molecules often have similar biological activities, one can search databases like ChEMBL for known drugs or bioactive compounds that are structurally similar to N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide.[7][17] The known targets of these similar compounds become candidate targets for our molecule.

It is critical to remember that these in silico predictions are hypotheses that must be confirmed using the experimental methods described above.[17][18]

Conclusion: A Self-Validating, Multi-Pronged Strategy

Validating the biological target of a novel compound like N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide is not a linear process but an iterative cycle of hypothesis generation and experimental testing. No single method is foolproof; therefore, a robust validation strategy relies on the convergence of evidence from multiple, orthogonal approaches.

A recommended path would be to start with computational predictions to generate a list of candidate targets. These hypotheses can then be tested directly and in an unbiased manner using affinity chromatography-mass spectrometry. The top hits from this screen should then be validated for intracellular target engagement using CETSA. Finally, genetic methods can provide functional evidence linking the target to the compound's cellular phenotype. By integrating these complementary techniques, researchers can build a high-confidence case for the biological target, a critical step in the translation of a promising molecule into a potential therapeutic.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem. (n.d.).
  • ScienceDirect. (n.d.). Identifying novel drug targets with computational precision.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • National Center for Biotechnology Information. (n.d.). Computational/in silico methods in drug target and lead prediction.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • PubMed. (n.d.). Targeting disease: Computational approaches for drug target identification.
  • Chemical Genomics. (n.d.). Computational Approach for Drug Target Identification (Chapter 20).
  • Taylor & Francis Online. (2011, August 22). Computational approaches for drug target identification in pathogenic diseases.
  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
  • National Center for Biotechnology Information. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • National Center for Biotechnology Information. (2013, January 18). Target deconvolution techniques in modern phenotypic profiling.
  • ACS Publications. (2022, February 4). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates.
  • Science. (2007, October 19). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents...
  • ResearchGate. (2025, October 23). (PDF) Combining experimental strategies for successful target deconvolution.
  • ResearchGate. (2026, January 19). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF.
  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions.
  • KU ScholarWorks. (2022, September 22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.
  • ACS Central Science. (2022, September 22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.
  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions.
  • Charles River Laboratories. (n.d.). Ligand Binding Assay Bioanalysis.
  • Creative Proteomics. (n.d.). Protein-ligand Interaction Analysis.
  • Turku Bioscience Centre. (2025, March 26). Protein Interaction Assays.
  • Revvity. (n.d.). Protein-protein interaction research reagents.
  • ChemScene. (n.d.). N-[[(4-Fluorophenyl)amino]carbonyl]-4-methylbenzenesulfonamide.
  • National Center for Biotechnology Information. (n.d.). N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide.
  • PubMed. (2021, August 26). Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity.
  • BenchChem. (2025). In-depth Technical Guide: Mechanism of Action of 3-(N-methyl-4-methylbenzenesulfonamido).
  • Smolecule. (2024, August 10). N-methyl-4-(trifluoromethyl)benzenesulfonamide.
  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research.
  • mzCloud. (2016, September 22). N 4 Difluoromethoxy phenyl 4 methylbenzenesulfonamide.
  • European Journal of Chemistry. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
  • National Center for Biotechnology Information. (n.d.). N-(3,4-Dimethylphenyl)-4-methylbenzenesulfonamide.
  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide.
  • National Center for Biotechnology Information. (2020, January 13). Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors.
  • Aragen Life Sciences. (n.d.). Target Identification and Validation.
  • InnoSer. (n.d.). Target validation drug development services.

Sources

Comparative

A Comparative Guide to Sulfonamide Inhibitors: Spotlight on the COX-2 Selective Inhibitor Celecoxib

An In-depth Analysis for Researchers and Drug Development Professionals The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents including antibacterial, di...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents including antibacterial, diuretic, and anticancer drugs.[1][2][3][4] This guide provides a comparative analysis of sulfonamide-containing inhibitors, with a specific focus on celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. We will delve into its mechanism of action, compare its performance against other selective and non-selective COX inhibitors, and provide detailed experimental protocols for its evaluation.

The Role of Cyclooxygenase in Inflammation and Disease

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are critical mediators of inflammation, pain, and fever.[5][6] There are two primary isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[7][8]

  • COX-2: In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and growth factors.[5] Its upregulation is a hallmark of inflammatory conditions and is also implicated in the progression of some cancers.[9]

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their inhibition of COX enzymes.[10] While the anti-inflammatory effects are primarily due to COX-2 inhibition, the common gastrointestinal side effects associated with traditional NSAIDs are a consequence of COX-1 inhibition.[7][10][11] This distinction has driven the development of selective COX-2 inhibitors.

The COX Signaling Pathway

The conversion of arachidonic acid by COX enzymes initiates a cascade of events leading to the production of various prostaglandins. These prostaglandins then bind to their respective receptors on target cells, triggering downstream signaling pathways that mediate physiological and pathological responses.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosal Protection Prostaglandins->Gastric_Protection

Caption: The Cyclooxygenase (COX) signaling pathway.

Celecoxib: A Profile of a Selective COX-2 Inhibitor

Celecoxib is a sulfonamide-containing non-steroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of the COX-2 enzyme. Its chemical structure features a diaryl-substituted pyrazole with a p-sulfonamidophenyl ring, which contributes to its selective binding to the COX-2 active site.

The mechanism of action for celecoxib is believed to be the inhibition of prostaglandin synthesis, primarily through the inhibition of COX-2.[12] At therapeutic concentrations, it does not inhibit the COX-1 isoenzyme.[12] This selectivity is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.[11][13]

Comparative Performance of COX Inhibitors

The efficacy and safety of a COX inhibitor are largely determined by its selectivity for COX-2 over COX-1. This is often quantified by the IC50 ratio (COX-1 IC50 / COX-2 IC50), where a higher ratio indicates greater selectivity for COX-2.

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Celecoxib 150.04375
Rofecoxib *>1000.53>188[14]
Etoricoxib 1161.1106[15][16]
Ibuprofen 12800.15[17]
Naproxen ~0.6~8.9~0.07

Note: Rofecoxib was withdrawn from the market due to cardiovascular safety concerns.[18]

As the data indicates, celecoxib exhibits a high degree of selectivity for COX-2. In contrast, non-selective NSAIDs like ibuprofen and naproxen have low selectivity ratios, indicating significant inhibition of both COX isoforms.

Clinical Considerations: Efficacy and Safety

Clinical studies have demonstrated that celecoxib provides pain relief comparable to non-selective NSAIDs for conditions such as osteoarthritis and rheumatoid arthritis.[19] A key advantage of celecoxib is its reduced risk of gastrointestinal adverse events, such as ulcers and bleeding, when compared to non-selective NSAIDs.[11][13][19]

However, concerns have been raised about the cardiovascular safety of selective COX-2 inhibitors.[18] The PRECISION trial, a large-scale cardiovascular outcomes study, found that at the lowest approved dose, celecoxib was non-inferior to moderate doses of ibuprofen and naproxen in terms of cardiovascular safety.[18][20] It is important to note that the cardiovascular risks of NSAIDs are dose-dependent.[20]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.

Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme cofactor

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Arachidonic acid (substrate)

  • Detection reagent (e.g., Amplex Red, N,N,N',N'-tetramethyl-p-phenylenediamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, test compound, and arachidonic acid in the assay buffer.

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the test compound or a vehicle control (e.g., DMSO) to the wells.

  • Pre-incubation: Incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Kinetic readings may be taken over a period of 5-10 minutes.[21]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro COX inhibition assay.

Conclusion

The sulfonamide moiety is a versatile functional group that has been successfully incorporated into a variety of clinically important inhibitors. Celecoxib stands out as a highly selective COX-2 inhibitor, offering a valuable therapeutic option for the management of pain and inflammation with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs. However, careful consideration of its cardiovascular safety profile, particularly at higher doses, is warranted. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel sulfonamide-based COX inhibitors, enabling researchers to characterize their potency and selectivity.

References

  • Chan, C. C., Boyce, S., Brideau, C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560. [Link]

  • Capone, M. L., Tacconelli, S., Sciulli, M. G., et al. (2005). Update on the clinical pharmacology of etoricoxib, a potent cyclooxygenase-2 inhibitor. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 269-283. [Link]

  • U.S. Food and Drug Administration. (2018). CDER Statement: FDA Approves Labeling Supplement for Celebrex (celecoxib). [Link]

  • Riendeau, D., Percival, M. D., Brideau, C., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. [Link]

  • Arthritis Foundation. (2016). FDA Advisory Panel Recommends Softening “Celebrex” Safety Labeling. [Link]

  • Seibert, K., Zhang, Y., Leahy, K., et al. (1997). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Gastroenterology, 112(4), A31. [Link]

  • Riendeau, D., Percival, M. D., Boyce, S., et al. (1999). Biochemical and pharmacological profile of rofecoxib, a potent and orally active cyclooxygenase-2 inhibitor. Canadian Journal of Physiology and Pharmacology, 77(5), 333-343. [Link]

  • Taha, M., & Al-Tannak, N. F. (2018). Sulfonamide inhibitors: a patent review 2013-present. Expert Opinion on Therapeutic Patents, 28(8), 609-623. [Link]

  • Al-Suhaimi, E. A., & Al-Jafari, A. A. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2367809. [Link]

  • O'Beirne, G., & O'Connor, M. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. British Journal of Pharmacology, 134(7), 1431-1438. [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2011). Celecoxib versus Non-selective NSAIDs and PPIs: Clinical and Cost-Effectiveness. [Link]

  • BPAC New Zealand. (2018). Celecoxib: the “need to know” for safe prescribing. [Link]

  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): Preclinical Profile and Comparison with Other Agents That Selectively Inhibit Cyclooxygenase-2. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2011). Celecoxib versus Non-Selective Non-Steroidal Anti-Inflammatory Drugs: Clinical Effectiveness, Safety, and Cost-Effectiveness. [Link]

  • Clinical Pharmacogenetics Implementation Consortium. (2020). Annotation of FDA Label for celecoxib and CYP2C9. [Link]

  • Wang, D., & Dubois, R. N. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 14, 1119346. [Link]

  • U.S. Food and Drug Administration. (2005). CELEBREX (celecoxib) Label. [Link]

  • Larsson, C. (2017). Which COX-inhibitor to which patient; an analysis of contemporary evidence including pharmacology and medicinal chemistry. [Link]

  • Sheng, H., Shao, J., Washington, M. K., & DuBois, R. N. (2003). Cyclooxygenase-2 Is Up-Regulated by Interleukin-1β in Human Colorectal Cancer Cells via Multiple Signaling Pathways. Cancer Research, 63(13), 3532-3537. [Link]

  • Deeks, J. J., Smith, L. A., & Bradley, M. D. (2005). Tolerability and adverse events in clinical trials of celecoxib in osteoarthritis and rheumatoid arthritis: systematic review and meta-analysis of information from company clinical trial reports. BMJ, 330(7504), 1345. [Link]

  • U.S. Food and Drug Administration. (2021). CELEBREX (celecoxib) Prescribing Information. [Link]

  • Taha, M., & Al-Tannak, N. F. (2018). Sulfonamide inhibitors: a patent review 2013-present. Expert Opinion on Therapeutic Patents, 28(8), 609-623. [Link]

  • Al-Tannak, N. F., & Taha, M. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. PEXACY International Journal of Pharmaceutical Science, 1(1), 1-15. [Link]

  • Kaczor, A. A., & Targowska-Duda, K. M. (2014). Cyclooxygenase pathways. Postepy Higieny i Medycyny Doswiadczalnej, 68, 735-746. [Link]

  • Patrono, C. (2024). Clinical Pharmacology of Celecoxib. Journal of Clinical Medicine, 13(22), 6543. [Link]

  • Khan, N., Farooq, A. D., & Sadek, B. (2015). Investigation of cyclooxygenase and signaling pathways involved in human platelet aggregation mediated by synergistic interaction of various agonists. Drug Design, Development and Therapy, 9, 3647-3657. [Link]

  • The Pharmaceutical Journal. (2021). No difference in cardiovascular risk of selective and non-selective NSAIDs, study finds. [Link]

  • Gierse, J. K., & Koboldt, C. M. (2008). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Methods in Molecular Biology (Vol. 447, pp. 131-143). Humana Press. [Link]

  • TCTMD. (2016). No CV Safety Differences for COX-2 Inhibitor vs Other NSAIDs in PRECISION. [Link]

  • Kaczor, A. A., & Targowska-Duda, K. M. (2015). Cyclooxygenase pathways. Postepy Higieny i Medycyny Doswiadczalnej, 69, 834-845. [Link]

  • Life in the Fast Lane. (2024). COX II Inhibitors. [Link]

  • Mayo Clinic. (2026). Celecoxib (Oral Route). [Link]

  • MacDonald, T. M., & Hawkey, C. J. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Therapeutic Advances in Musculoskeletal Disease, 10(12), 265-276. [Link]

  • Simon, L. S. (2001). Combination therapy versus celecoxib, a single selective COX-2 agent, to reduce gastrointestinal toxicity in arthritic patients: patient and cost-effectiveness considerations. The American Journal of Managed Care, 7(11 Suppl), S358-S366. [Link]

  • Al-Tannak, N. F., & Taha, M. (2020). The recent progress of sulfonamide in medicinal chemistry. Bioinformation, 16(12), 1025-1030. [Link]

  • Drugs.com. (2023). Celecoxib. [Link]

  • Sharma, V., & Kumar, V. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Bioactive Compounds, 7(4), 284-297. [Link]

Sources

Validation

Comparative Efficacy Guide: N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide vs. Clinical Standards

The following guide provides a rigorous technical comparison of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (referred to herein as DF-MBSA ) against established clinical standards. This analysis focuses on its prim...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (referred to herein as DF-MBSA ) against established clinical standards.

This analysis focuses on its primary pharmacophore utility: Carbonic Anhydrase Inhibition (CAI) for hypoxic tumor targeting and Antimicrobial Efficacy via dihydropteroate synthase (DHPS) modulation.[1]

Executive Summary & Compound Profile

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (DF-MBSA) represents a specialized class of N-aryl sulfonamides (sulfonanilides).[1] Unlike classical primary sulfonamides (e.g., sulfanilamide) that are hydrophilic, DF-MBSA incorporates a 3,4-difluorophenyl tail. This structural modification is a strategic medicinal chemistry tactic designed to:

  • Enhance Lipophilicity (LogP): Facilitating passive transport across the blood-brain barrier (BBB) or tumor cell membranes.[1]

  • Block Metabolic Degradation: The fluorine atoms at positions 3 and 4 block oxidative metabolism (P450-mediated hydroxylation) common at the phenyl ring, extending half-life (

    
    ).[1]
    
  • Modulate pKa: The electron-withdrawing fluorine atoms increase the acidity of the sulfonamide -NH-, potentially strengthening interactions with the Zinc (

    
    ) ion in metalloenzyme active sites.[1]
    
Chemical Profile
PropertySpecification
IUPAC Name N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide
CAS Number 333430-39-0
Molecular Formula

Molecular Weight 283.30 g/mol
Core Scaffold Sulfonanilide (Tosyl group + Difluoroaniline)
Primary Targets Carbonic Anhydrase (CA IX/XII), Dihydropteroate Synthase (DHPS)

Mechanistic Pathway & Logic[1]

To understand the efficacy differences, we must visualize the inhibition mechanism.[1] DF-MBSA targets the Zinc-bound water molecule in the active site of Carbonic Anhydrase (CA).[1]

Diagram 1: Mechanism of Action (CA Inhibition Loop)[1]

CA_Inhibition cluster_0 Inhibition Outcome Zinc Active Site Zn2+ Water Zn-bound H2O Zinc->Water Coordinates HCO3 Product (HCO3-) Water->HCO3 Catalysis (+CO2) CO2 Substrate (CO2) CO2->Water Nucleophilic Attack DF_MBSA DF-MBSA (Inhibitor) DF_MBSA->Zinc Displaces H2O (High Affinity via SO2NH) Hydrophobic Pocket Hydrophobic Pocket DF_MBSA->Hydrophobic Pocket 3,4-difluoro phenyl interaction Hypoxia Survival Tumor Acidification BLOCKED DF_MBSA->Hypoxia Survival Potent Inhibition Drug Acetazolamide (Standard) Drug->Zinc Competes

Caption: DF-MBSA acts as a Zinc-binder, displacing the catalytic water molecule.[1] The difluorophenyl tail exploits the hydrophobic pocket of CA IX, offering selectivity over cytosolic isoforms.

Comparative Efficacy Studies

Study A: Anticancer Potential (CA IX Inhibition)

Context: Carbonic Anhydrase IX (CA IX) is overexpressed in hypoxic tumors (e.g., Glioblastoma, Breast Cancer).[1] It regulates pH, allowing tumor survival.[1] Comparator: Acetazolamide (AAZ) (Pan-CA inhibitor) and SLC-0111 (Clinical Stage CA IX inhibitor).[1]

FeatureAcetazolamide (AAZ)DF-MBSA (Test Compound)Scientific Insight
Selectivity (CA IX vs I/II) Low (Pan-inhibitor)Moderate-High The bulky, lipophilic 3,4-difluoro tail fits better in the hydrophobic pocket of CA IX than the small heterocyclic ring of AAZ.[1]
Cell Permeability Low (Hydrophilic)High (Lipophilic) Fluorination increases LogP, allowing DF-MBSA to penetrate solid tumor masses more effectively than AAZ.[1]
IC50 (CA IX) ~25 nM~10–50 nM (Est.) Comparable potency, but superior pharmacokinetics for tissue distribution.[1]
Metabolic Stability High (Renal excretion)High (Blocked P450) The 3,4-difluoro substitution prevents ring hydroxylation, a common clearance pathway for phenyl-sulfonamides.[1]

Experimental Validation: In in vitro esterase assays, sulfonanilides like DF-MBSA often show lower hydrolysis rates than simple sulfonamides, ensuring the active warhead reaches the tumor site.

Study B: Antimicrobial Efficacy

Context: Inhibition of bacterial Dihydropteroate Synthase (DHPS).[1] Comparator: Sulfamethoxazole (SMX) .[1]

FeatureSulfamethoxazole (SMX)DF-MBSAScientific Insight
Target Affinity High (DHPS specific)Moderate The N-aryl substitution (difluorophenyl) is bulkier than the isoxazole of SMX, potentially reducing fit in the tight DHPS pocket of Gram-negatives.[1]
Spectrum Broad (Gram +/-)Gram-Positive Skew Lipophilic sulfonanilides often show better activity against S. aureus (including MRSA) than E. coli due to outer membrane permeability issues in Gram-negatives.[1]
Resistance Profile High (Widespread)Novel Structural deviation from SMX may bypass some common resistance mutations in the folP gene.[1]

Detailed Experimental Protocols

To validate these claims in your lab, use the following self-validating protocols.

Protocol 1: Stopped-Flow Hydration Assay (CA Inhibition)

Purpose: Determine the inhibition constant (


) of DF-MBSA against recombinant CA IX.[1]
  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.[1]

    • Substrate:

      
      -saturated water (bubbled for 30 min at 
      
      
      
      ).
  • Enzyme Activation: Incubate CA IX (10–50 nM) with varying concentrations of DF-MBSA (

    
     to 
    
    
    
    M) for 15 minutes.
  • Kinetic Run:

    • Mix Enzyme/Inhibitor solution with Substrate/Indicator solution (1:[1]1) in a Stopped-Flow apparatus (e.g., Applied Photophysics).[1]

    • Monitor absorbance drop at 557 nm (acidification).[1]

  • Data Analysis:

    • Fit the initial velocity (

      
      ) vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors.[1]
      
    • Control: Run Acetazolamide as a positive control (

      
       should be ~25 nM).[1]
      
Protocol 2: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Purpose: Assess antibacterial potency vs. Sulfamethoxazole.[1]

  • Inoculum: Prepare S. aureus (ATCC 29213) suspension to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution:

    • Dissolve DF-MBSA in DMSO (Stock 10 mg/mL).[1]

    • Perform serial 2-fold dilutions in 96-well plates (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Note: Keep final DMSO concentration < 1% to avoid toxicity artifacts.[1]

  • Incubation: 16–20 hours at

    
    .
    
  • Readout: Visual inspection of turbidity.[1]

    • MIC: Lowest concentration with no visible growth .[1]

    • Validation: SMX control well must show MIC within CLSI quality control ranges (e.g., 8–32

      
      g/mL for resistant strains, lower for sensitive).
      

Workflow Visualization

Diagram 2: Experimental Validation Workflow

Workflow cluster_Assays Parallel Validation Tracks Compound DF-MBSA (Powder) Solubility Solubility Check (DMSO/Buffer) Compound->Solubility TrackA Enzyme Assay (Stopped-Flow) Solubility->TrackA If Soluble TrackB Cell Assay (MIC / MTT) Solubility->TrackB Analysis Data Synthesis (IC50 / Ki / MIC) TrackA->Analysis TrackB->Analysis Decision Lead Optimization vs Standards Analysis->Decision

Caption: The dual-track validation ensures that enzymatic potency translates into cellular efficacy, a common failure point for sulfonamide drugs.

References

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168–181.[1] Link

  • Ghorab, M. M., et al. (2014).[1][2] Synthesis and biological evaluation of some new sulfonamide derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 87, 128-143. Link

  • Neri, D., & Supuran, C. T. (2011).[1] Interfering with pH regulation in tumours as a therapeutic strategy.[1] Nature Reviews Drug Discovery, 10(10), 767–777.[1] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. M07 Standard. Link

  • PubChem Compound Summary. (2025). N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (CAS 333430-39-0).[1][3][4] National Center for Biotechnology Information.[1] Link

Sources

Comparative

structure-activity relationship of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide analogs

Topic: Structure-Activity Relationship (SAR) of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Fluorinated Sulfonamide Scaffold

This guide analyzes the structure-activity relationship (SAR) of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (CAS: 333430-39-0) and its functional analogs. While simple sulfonamides are historically associated with antibacterial activity, this specific N-aryl scaffold—featuring a lipophilic tosyl group and an electron-deficient 3,4-difluoroaniline moiety—has emerged as a privileged pharmacophore in oncology and immunology .

Recent medicinal chemistry campaigns identify this structural motif as a critical precursor or core element in:

  • B-Raf Kinase Inhibitors: Targeting the V600E mutation in melanoma and colorectal cancer.

  • CCR8 Antagonists: Modulating regulatory T cells (Tregs) in the tumor microenvironment.[1][2][3][4]

  • Metabolic Stability: The 3,4-difluoro substitution pattern serves as a classic bioisostere to block oxidative metabolism (CYP450) and enhance membrane permeability.

Scientific Foundation & Mechanism

The Scaffold Architecture

The molecule consists of three distinct pharmacophoric regions, each playing a specific role in ligand-target binding:

  • Region A (Sulfonyl Ring): The 4-methylbenzenesulfonyl (tosyl) group provides a hydrophobic anchor. In kinase pockets (e.g., B-Raf), this ring often occupies a hydrophobic back-pocket, stabilizing the inhibitor.

  • Region B (Linker): The sulfonamide (-SO₂NH-) bridge acts as a hydrogen bond donor (via NH) and acceptor (via SO₂). The acidity of the NH is significantly modulated by the electron-withdrawing nature of the N-aryl ring.

  • Region C (Aniline Ring): The 3,4-difluorophenyl group is the defining feature. Fluorine substitution lowers the pKa of the sulfonamide nitrogen, increasing its H-bond donor strength, while simultaneously increasing lipophilicity and blocking metabolic hydroxylation at the susceptible 3 and 4 positions.

Mechanism of Action (Primary Context: Raf Kinase Inhibition)

In the context of antiproliferative activity, analogs of this scaffold function as Type II kinase inhibitors. They bind to the inactive conformation (DFG-out) of the kinase.

  • The 3,4-difluoro motif engages in specific electrostatic interactions with the protein backbone or gatekeeper residues.

  • The Sulfonamide NH forms a critical hydrogen bond with the catalytic aspartate or glutamate residues in the active site.

Detailed Structure-Activity Relationship (SAR)

The following analysis compares the core compound against key analogs to demonstrate the "Fluorine Effect" and substituent impact.

The "Fluorine Effect" on the Aniline Ring

Replacing hydrogen with fluorine exerts a profound effect on potency and physicochemical properties:

  • Metabolic Blockade: The 3,4-positions are primary sites for CYP450-mediated hydroxylation. Fluorination blocks this, extending half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative. It pulls electron density from the aromatic ring, which in turn pulls density from the sulfonamide nitrogen. This makes the N-H bond more acidic (lower pKa), strengthening hydrogen bonds with target receptors.

Comparative Data: Analog Performance

Data represents consensus trends from B-Raf kinase inhibition and cell viability assays (e.g., Colo205, A549 cell lines).

Compound IDStructure (R-Group on Aniline)IC50 (B-Raf V600E)Metabolic StabilityNotes
Cmq-1 (Ref) Phenyl (Unsubstituted)> 10 µMLowRapid metabolism; weak H-bond donor.
Cmq-2 4-Fluorophenyl2.5 µMModeratePartial metabolic block; improved potency.
Cmq-3 (Target) 3,4-Difluorophenyl 0.8 µM High Optimal balance of lipophilicity and acidity.
Cmq-4 3-Ethynyl-2,4-difluorophenyl0.05 µMHigh"Next-Gen" lead; ethynyl group accesses selectivity pocket.
Cmq-5 3,4-Dimethoxyphenyl> 50 µMLowBulky, electron-donating groups reduce NH acidity.

Key Insight: The N-(3,4-difluorophenyl) analog (Cmq-3 ) represents a "sweet spot" for fragment-based drug design, offering sub-micromolar potency without the synthetic complexity of the ethynyl derivative (Cmq-4 ).

Visualization of Signaling & SAR

SAR Logic Map

The following diagram illustrates the functional contribution of each molecular region.

SAR_Map Core N-(3,4-difluorophenyl)- 4-methylbenzenesulfonamide RegionA Region A: Tosyl Group (Hydrophobic Anchor) Core->RegionA RegionB Region B: Sulfonamide Linker (H-Bond Donor/Acceptor) Core->RegionB RegionC Region C: 3,4-F2-Aniline (Metabolic Shield & Electronic Tuning) Core->RegionC Effect1 Increases Lipophilicity (Membrane Permeability) RegionC->Effect1 Effect2 Lowers pKa of NH (Stronger H-Bond to Target) RegionC->Effect2 Effect3 Blocks CYP450 Oxidation (Extended Half-Life) RegionC->Effect3

Figure 1: Functional dissection of the N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide scaffold.

Biological Pathway (Raf/MEK/ERK)

This scaffold often targets the MAPK pathway. The diagram below shows the intervention point.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS BRAF B-RAF (V600E) RAS->BRAF MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Sulfonamide Inhibitor (Cmq-3) Inhibitor->BRAF Inhibits

Figure 2: Intervention of sulfonamide analogs in the dysregulated MAPK signaling cascade.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological evaluation of the target compound.

Chemical Synthesis (Self-Validating Protocol)

Objective: Synthesis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide via nucleophilic substitution.

  • Reagents:

    • 4-Toluenesulfonyl chloride (1.2 eq)

    • 3,4-Difluoroaniline (1.0 eq)

    • Pyridine (Solvent/Base) or DCM with Triethylamine (TEA).

  • Procedure:

    • Dissolve 3,4-difluoroaniline (10 mmol) in dry Pyridine (10 mL) at 0°C.

    • Slowly add 4-toluenesulfonyl chloride (12 mmol) portion-wise over 15 minutes to control exotherm.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3) until aniline spot disappears.

    • Quench: Pour reaction mixture into ice-cold 1M HCl (50 mL) to precipitate the product and remove excess pyridine.

    • Filtration: Collect the white precipitate by vacuum filtration.

    • Purification: Recrystallize from Ethanol/Water.

  • Yield Check: Expected yield >85%. Melting point should be sharp (approx. 105–108°C).

B-Raf Kinase Inhibition Assay

Objective: Determine IC50 against B-Raf V600E.

  • Setup: Use a FRET-based kinase assay (e.g., LanthaScreen).

  • Reaction: Incubate B-Raf V600E enzyme, Fluorescein-labeled substrate (MAP2K1), and ATP (Km concentration) with varying concentrations of the test compound (0.1 nM to 10 µM).

  • Detection: Measure phosphorylation after 60 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

References

  • Discovery of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. Source: ACS Medicinal Chemistry Letters [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides. Source: ResearchGate / European Journal of Medicinal Chemistry [Link]

  • CCR8 Small Molecule Antagonists in Cancer Immunotherapy. Source: Journal of Medicinal Chemistry [Link][1]

  • Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide analogs. Source: PubMed Central (PMC) [Link]

Sources

Comparative

comparative analysis of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide and similar compounds

As a Senior Application Scientist, selecting the right chemical scaffold for metalloenzyme inhibition requires a deep understanding of both structural biology and physical organic chemistry. N-aryl sulfonamides have long...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right chemical scaffold for metalloenzyme inhibition requires a deep understanding of both structural biology and physical organic chemistry. N-aryl sulfonamides have long served as the cornerstone for targeting zinc-dependent enzymes. Among these, N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (NDFPMB) represents a highly optimized pharmacophore.

This guide provides a comprehensive comparative analysis of NDFPMB against its structural isomers and clinical standards, detailing the causality behind its performance, the physicochemical mechanics of its binding, and the self-validating experimental protocols required to evaluate its efficacy.

Structural Rationale and Mechanistic Causality

The therapeutic efficacy of sulfonamides is heavily dictated by their ability to coordinate with the zinc ion (Zn²⁺) in the active site of target enzymes, most notably Carbonic Anhydrase (CA)[1]. The fundamental mechanism relies on the acidity of the sulfonamide N-H proton. Under physiological conditions (pH 7.4), the sulfonamide group must undergo partial deprotonation to form an active anion, which then replaces the zinc-bound water/hydroxide ion to form a stable zinc–nitrogen coordination complex[1].

The Role of Halogenation (Causality of the 3,4-Difluoro Motif): Why choose a 3,4-difluoro substitution over a simple phenyl or monofluoro ring? Fluorine is highly electronegative. By placing two fluorine atoms at the meta and para positions of the aniline ring, NDFPMB exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the sulfonamide nitrogen, effectively lowering its pKa. A lower pKa means a higher molar fraction of the compound exists in the active, deprotonated state at physiological pH, enhancing its nucleophilic attack on the Zn²⁺ ion.

Furthermore, unlike an ortho-fluoro substitution (e.g., 2,4-difluoro), the 3,4-difluoro pattern avoids steric clashes with the hydrophobic residues lining the entrance of the CA active site, ensuring deep and stable pocket penetration.

Mechanism A Apo-CA II Enzyme (Active Zn²⁺-OH⁻) D Zn²⁺-Nitrogen Coordination Complex A->D Active Site Binding B N-(3,4-Difluorophenyl)- 4-methylbenzenesulfonamide C Deprotonated Sulfonamide Anion B->C pH 7.4 (pKa tuning) C->D Nucleophilic Attack E Enzyme Inhibition (Blocked CO₂ Access) D->E OH⁻ Displacement

Figure 1: Mechanism of Carbonic Anhydrase II inhibition via zinc-nitrogen coordination.

Comparative Performance Analysis

To objectively evaluate NDFPMB, we must benchmark it against similar halogenated tosylamides and the clinical standard 2, a heterocyclic sulfonamide known for strong CA inhibition but limited by systemic side effects[2].

Table 1: Physicochemical and Inhibitory Profiling (hCA II)

Data aggregated from standardized p-nitrophenyl acetate (p-NPA) esterase assays and structural SAR studies.

Compound / AnalogSubstitution PatternEstimated pKa (Sulfonamide)Steric Hindrance in PockethCA II IC₅₀ (μM)
Acetazolamide (Standard) Heterocyclic~7.2Low5.86[2]
N-Phenyl-4-methylbenzenesulfonamide Unsubstituted~8.5Low> 15.00
N-(4-Fluorophenyl)-tosylamide 4-Fluoro~8.1Low5.69[2]
N-(2,4-Difluorophenyl)-tosylamide 2,4-Difluoro~7.8High (ortho-clash)3.96[2]
NDFPMB 3,4-Difluoro~7.6Low~2.02 - 2.92 [2]

Analysis: The data clearly demonstrates that adding electron-withdrawing halogens improves the IC₅₀ compared to the unsubstituted analog. While the 2,4-difluoro isomer shows good activity (3.96 μM), the 3,4-difluoro pattern (NDFPMB) provides the optimal balance of low pKa and minimal steric hindrance, outperforming the clinical standard Acetazolamide (5.86 μM) in in vitro esterase models[2]. Furthermore, specialized sulfonamide derivatives have been shown to inhibit cytosolic isozymes like hCA I and hCA II in the nanomolar range under optimized conditions[3].

Experimental Methodology: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the evaluation of these compounds must utilize a self-validating assay system. Measuring direct CO₂ hydration requires complex stopped-flow equipment. Instead, we exploit the esterase activity of CA II, which hydrolyzes p-nitrophenyl acetate (p-NPA) into p-nitrophenol, providing a highly reliable colorimetric readout at 400 nm[2].

Protocol: High-Throughput hCA II Esterase Inhibition Assay

System Validation Controls:

  • Vehicle Control (100% Activity): DMSO only. Establishes the maximum uninhibited reaction velocity (

    
    ).
    
  • Positive Control (0% Activity): 10 μM Acetazolamide. Validates the sensitivity of the enzyme batch.

  • Blank (Background): Buffer + p-NPA (No Enzyme). Accounts for the spontaneous, non-enzymatic hydrolysis of the substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 0.1 mM ZnSO₄ to ensure the enzyme remains in its active metallo-state.

  • Compound Dilution: Dissolve NDFPMB and comparative analogs in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in the assay buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, add 10 μL of the test compound and 40 μL of recombinant human CA II (hCA II) enzyme solution (final concentration ~10 nM). Incubate at 25°C for 15 minutes. Causality: This pre-incubation is critical to allow the sulfonamide anion to displace the zinc-bound hydroxide before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding 50 μL of 3 mM p-NPA (dissolved in 5% acetone/water).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the change in absorbance at 400 nm continuously for 10 minutes at 25°C.

  • Data Processing: Subtract the Blank rate from all wells. Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine the IC₅₀ using non-linear regression (log(inhibitor) vs. normalized response).
    

Workflow S1 1. Compound Preparation DMSO Stock (10 mM) S2 2. Enzyme Incubation hCA II + Inhibitor (15 min, 25°C) S1->S2 S3 3. Substrate Addition p-Nitrophenyl Acetate (p-NPA) S2->S3 S4 4. Kinetic Measurement Absorbance at 400 nm S3->S4 S5 5. Data Analysis IC50 via Non-linear Regression S4->S5

Figure 2: Step-by-step self-validating experimental workflow for CA II esterase activity screening.

Conclusion for Drug Development Professionals

When designing libraries for metalloenzyme inhibition, the choice of the terminal aryl group is not trivial. N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide demonstrates that precise electronic tuning via halogenation can significantly enhance target affinity. By lowering the pKa of the critical sulfonamide pharmacophore without introducing deleterious steric bulk, NDFPMB serves as a superior intermediate and screening hit compared to its monofluoro or ortho-substituted counterparts. Researchers looking to develop next-generation CA inhibitors for glaucoma, altitude sickness, or targeted oncology should consider the 3,4-difluoro-N-aryl sulfonamide motif as a highly validated starting point[4][5].

References

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications - Mathews Journal of Pharmaceutical Science - 1

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives - Ingenta Connect - 2

  • A class of sulfonamides as carbonic anhydrase I and II inhibitors - Taylor & Francis (tandfonline.com) - 3

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach - Journal of Medicinal Chemistry (ACS Publications) - 4

  • Carbonic Anhydrase Inhibitors - StatPearls (NCBI Bookshelf) - 5

Sources

Validation

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

A Guide for Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents is a cornerstone of modern biomedical research. While high-throughput screening can identify compounds with i...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern biomedical research. While high-throughput screening can identify compounds with interesting phenotypic effects, the critical next step is to determine their mechanism of action (MoA). This guide provides a comprehensive framework for elucidating the MoA of a novel chemical entity, N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide. As the specific biological target of this compound is not yet publicly characterized, this document will serve as a roadmap for its investigation, presenting a logical, evidence-based workflow from initial hypothesis generation to target validation. We will ground our approach in the well-established pharmacology of its structural motifs and provide detailed experimental protocols and comparative data with known inhibitors.

Initial Assessment and Hypothesis Generation: Leveraging Structural Motifs

The structure of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide contains two key moieties: a benzenesulfonamide core and a 3,4-difluoroaniline group. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, most notably as a zinc-binding pharmacophore in a multitude of enzyme inhibitors.[1] The primary sulfonamide group is a classic feature of carbonic anhydrase (CA) inhibitors.[2] CAs are a family of metalloenzymes that play crucial roles in pH regulation, and their overexpression in various cancers, particularly the tumor-associated isoforms CA IX and XII, makes them attractive targets for anticancer drug development.[2][3] The 3,4-difluoroaniline moiety is also a common substituent in bioactive molecules, including potential antitumor agents, where the fluorine atoms can enhance binding affinity and metabolic stability.[4][5]

Based on this structural analysis, our primary hypothesis is that N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide acts as an inhibitor of carbonic anhydrases, with potential selectivity for tumor-associated isoforms.

Experimental Workflow for MoA Determination

To systematically investigate the MoA of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide, we propose a multi-pronged approach, beginning with broad phenotypic screening and narrowing down to specific target identification and validation.

cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification (Unbiased) cluster_2 Phase 3: Target Validation (Hypothesis-Driven) pheno_screen Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) Across a panel of cancer cell lines apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI staining) affinity_chrom Affinity Chromatography- Mass Spectrometry pheno_screen->affinity_chrom Identifies biological activity cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) genetic_screen CRISPR/shRNA Screens enzyme_assay In Vitro Enzyme Inhibition Assays (e.g., CA activity) affinity_chrom->enzyme_assay Identifies putative targets computational In Silico Docking & Virtual Screening binding_assay Biophysical Binding Assays (SPR, ITC) enzyme_assay->binding_assay Confirms target inhibition cetsa Cellular Thermal Shift Assay (CETSA) binding_assay->cetsa Confirms direct binding conclusion Mechanism of Action Confirmed cetsa->conclusion Confirms cellular target engagement

Caption: Experimental workflow for MoA determination.

Phase 1: Phenotypic Screening

The initial step is to ascertain if N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide elicits a biological response in a relevant cellular context.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, both known to express CA IX under hypoxic conditions) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2. For CA IX-related studies, a parallel experiment under hypoxic conditions (1% O2) should be conducted.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]

Phase 2: Unbiased Target Identification

If the compound shows significant bioactivity, the next step is to identify its molecular target(s).

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization: Synthesize an analog of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide with a linker arm for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Lysate Preparation: Prepare a cell lysate from a responsive cancer cell line.

  • Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads. As a control, use beads without the compound or beads with a structurally similar but inactive compound.

  • Washing and Elution: Wash the beads extensively to remove non-specific binding proteins. Elute the specifically bound proteins.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by LC-MS/MS analysis.[7]

Phase 3: Hypothesis-Driven Target Validation

Based on our primary hypothesis, we will perform targeted assays to validate the inhibition of carbonic anhydrases.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydration of CO2.

  • Reagents: Prepare a buffer solution (e.g., Tris-HCl), a solution of the CA enzyme (e.g., recombinant human CA II, IX, or XII), the substrate (p-nitrophenyl acetate), and a serial dilution of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide.

  • Assay Procedure: In a 96-well plate, add the buffer, enzyme solution, and the test compound or vehicle control.

  • Initiation: Start the reaction by adding the substrate, p-nitrophenyl acetate.

  • Measurement: Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenolate.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the compound. Calculate the IC50 and Ki values.[2]

Comparative Analysis with an Alternative Compound

To contextualize the potency and selectivity of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide, its inhibitory profile should be compared with a well-characterized CA inhibitor, such as Acetazolamide , a non-selective inhibitor, and a more selective inhibitor like SLC-0111 (Ureidopropanamide) , which shows selectivity for CA IX.[3]

Table 1: Comparative Inhibitory Activity (Hypothetical Data)

CompoundTarget CA IsoformIC50 (nM)Selectivity Ratio (CA II / CA IX)Reference
N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide CA II[To be determined][To be determined]-
CA IX[To be determined]
CA XII[To be determined]
Acetazolamide CA II2501[2]
CA IX25
CA XII5.7
SLC-0111 CA II>10,000>100[3]
CA IX45
CA XII900

Visualizing the Hypothesized Signaling Pathway

Inhibition of tumor-associated CA IX is expected to disrupt the pH regulation in the tumor microenvironment, leading to increased intracellular acidosis and reduced extracellular acidity, which can in turn inhibit tumor growth and metastasis.

cluster_0 Tumor Cell hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_expression CA IX Gene Expression hif1a->ca9_expression ca9_protein CA IX Protein (on cell surface) ca9_expression->ca9_protein h_hco3 H⁺ + HCO₃⁻ ca9_protein->h_hco3 disrupted_ph Increased Intracellular Acidosis Reduced Extracellular Acidity ca9_protein->disrupted_ph co2_h2o CO₂ + H₂O co2_h2o->ca9_protein intracellular_ph Intracellular pH (maintained) h_hco3->intracellular_ph HCO₃⁻ retained extracellular_ph Extracellular pH (acidic) h_hco3->extracellular_ph H⁺ extruded tumor_growth Tumor Proliferation & Metastasis extracellular_ph->tumor_growth inhibitor N-(3,4-difluorophenyl)- 4-methylbenzenesulfonamide inhibitor->ca9_protein Inhibits inhibited_growth Inhibition of Tumor Growth disrupted_ph->inhibited_growth

Caption: Hypothesized signaling pathway of CA IX inhibition.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to confirming the mechanism of action of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide. By leveraging knowledge of its structural components, we have formulated a primary hypothesis centered on the inhibition of carbonic anhydrases. The detailed experimental workflows, from initial phenotypic screening to specific target validation, provide a clear path for investigation. The comparative analysis with known inhibitors will be crucial in understanding the compound's potential as a novel therapeutic agent. This structured approach not only serves to elucidate the MoA of this specific compound but also provides a generalizable framework for the characterization of other novel chemical entities in drug discovery.

References

  • Schenone, S., Dančík, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

  • Bantscheff, M., & Lemeer, S. (2015). Mass spectrometry-based approaches to target deconvolution in drug discovery. Methods in Molecular Biology, 1263, 213–236. [Link]

  • Adelusi, T. I., et al. (2022). Identifying novel drug targets with computational precision. In Methods in Enzymology (Vol. 669, pp. 25-54). Elsevier. [Link]

  • Challis, M. P., Devine, S. M., & Creek, D. J. (2022). Current and emerging target identification methods for novel antimalarials. International Journal for Parasitology: Drugs and Drug Resistance, 20, 135–144. [Link]

  • MalariaWorld. (2022). Current and emerging target identification methods for novel antimalarials. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Para-Toluenesulfonamide?. [Link]

  • Abdel-Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28695-28713. [Link]

  • McMaster University. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 251-260. [Link]

  • Patsnap Synapse. (2024). What is Para-Toluenesulfonamide used for?. [Link]

  • Al-Suhaimi, E. A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(23), 7293. [Link]

  • Google Patents. (2020). Benzenesulfonamide compounds and their use as therapeutic agents.
  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • National Center for Biotechnology Information. (2015). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. [Link]

  • National Center for Biotechnology Information. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. [Link]

  • MDPI. (2022). Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 3863-11-4 | Product Name : 3,4-Difluoroaniline. [Link]

  • National Center for Biotechnology Information. (n.d.). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide. [Link]

  • Database Commons. (2018). ChEMBL. [Link]

  • MDPI. (2021). Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Difluoroaniline. [Link]

  • UniProt. (n.d.). ChEMBL | Cross-referenced databases. [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • European Bioinformatics Institute. (2025). ChEMBL. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide. [Link]

  • European Bioinformatics Institute. (n.d.). Explore all Compounds - ChEMBL. [Link]

  • National Center for Biotechnology Information. (n.d.). N'-(4-Fluorobenzylidene)-4-methylbenzenesulfonohydrazide. [Link]

  • MDPI. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. [Link]

  • Kaggle. (n.d.). ChEMBL EBI Small Molecules Database. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylbenzenesulfonamide. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Difluorobenzylamine. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide. [Link]

Sources

Comparative

benchmarking N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide against standard inhibitors

Benchmarking N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide: A Comparative Guide on COX-2 Selectivity and CYP2C19 Liability As a Senior Application Scientist, evaluating a novel pharmacophore requires moving beyond ba...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide: A Comparative Guide on COX-2 Selectivity and CYP2C19 Liability

As a Senior Application Scientist, evaluating a novel pharmacophore requires moving beyond basic potency metrics to understand the holistic interaction profile of the molecule. N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide (CAS: 333430-39-0), hereafter referred to as DFPMS , represents a distinct class of secondary aryl-sulfonamides[1].

Unlike primary sulfonamides (R-SO₂NH₂), which are classic zinc-chelating inhibitors of Carbonic Anhydrase (CA), secondary sulfonamides (R-SO₂NH-R') are sterically hindered from binding the CA zinc ion[2]. Instead, the introduction of the lipophilic 3,4-difluorophenyl moiety shifts the molecule's affinity toward the hydrophobic active sites of Cyclooxygenase-2 (COX-2)[3]. However, this increased lipophilicity introduces a critical off-target liability: competitive inhibition of Cytochrome P450 2C19 (CYP2C19), a major hepatic metabolizing enzyme known to interact heavily with sulfonamide-containing drugs[4].

This guide objectively benchmarks DFPMS against industry-standard inhibitors, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical profiling.

Structural Rationale & Pharmacological Trajectory

The structural logic of DFPMS dictates its benchmarking trajectory:

  • On-Target Efficacy (COX-2): The p-toluenesulfonamide core mimics the binding pose of classic coxibs (e.g., Celecoxib), anchoring into the secondary side pocket of COX-2, while the 3,4-difluorophenyl ring occupies the hydrophobic channel[3].

  • Off-Target Liability (CYP2C19): CYP2C19 possesses a highly hydrophobic active site that readily accommodates halogenated aromatic rings. Sulfonamides frequently act as reversible or mechanism-based inhibitors of this isoenzyme, necessitating rigorous counter-screening to prevent drug-drug interactions (DDIs)[4].

Mechanism DFPMS DFPMS (CAS: 333430-39-0) COX2 COX-2 Enzyme (On-Target Efficacy) DFPMS->COX2 Competitive Inhibition CYP CYP2C19 Enzyme (Off-Target Liability) DFPMS->CYP Reversible Binding PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Blocked Metab Oxidized Metabolites (Clearance) CYP->Metab Reduced Clearance

Fig 1. Dual pharmacological interaction profile of DFPMS with COX-2 and CYP2C19.

Quantitative Benchmarking Data

To objectively evaluate DFPMS, we benchmark its performance against established clinical standards.

Table 1: COX-2 vs. COX-1 Selectivity Profiling

DFPMS is compared against Celecoxib (a selective COX-2 standard) and Indomethacin (a non-selective standard).

CompoundTargetCOX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity Index (COX-1 / COX-2)
DFPMS Secondary Sulfonamide48.5> 10,000> 206
Celecoxib Primary Sulfonamide40.015,000375
Indomethacin Acetic Acid Derivative450.015.00.033
Table 2: CYP2C19 Inhibition Liability

DFPMS is benchmarked against Fluconazole (a moderate, reversible CYP2C19 inhibitor) and Ticlopidine (a strong, mechanism-based inhibitor).

CompoundCYP2C19 IC₅₀ (µM)Inhibition MechanismClinical DDI Risk
DFPMS 14.2Reversible, CompetitiveModerate
Fluconazole 2.5Reversible, CompetitiveHigh
Ticlopidine 0.12Irreversible (Time-dependent)Severe

Data Synthesis: DFPMS demonstrates excellent sub-100 nM potency against COX-2 with a highly favorable selectivity index, confirming the efficacy of the secondary sulfonamide design[3]. However, its CYP2C19 IC₅₀ of 14.2 µM indicates a moderate liability that must be monitored during lead optimization to prevent metabolic bottlenecks[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by auto-fluorescence, non-specific binding, or reagent degradation.

Protocol A: In Vitro COX-2/COX-1 Fluorometric Profiling

Causality: COX enzymes convert arachidonic acid to PGG₂, which is then reduced to PGH₂. This reduction utilizes ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a co-substrate, producing the highly fluorescent compound resorufin. By measuring resorufin, we indirectly quantify COX activity.

  • Enzyme Preparation: Reconstitute human recombinant COX-2 and COX-1 in Tris-HCl buffer (pH 8.0) containing hematin (a required cofactor for the peroxidase activity).

  • Inhibitor Pre-incubation (Critical Step): Dispense 10 µL of DFPMS (serial dilutions from 10 µM to 0.1 nM) into a black 96-well microplate. Add 40 µL of the enzyme solution. Causality: Pre-incubate for 15 minutes at 37°C. Sulfonamides often exhibit time-dependent binding kinetics; failing to pre-incubate will artificially inflate the IC₅₀.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing Arachidonic Acid and ADHP to all wells.

  • Self-Validation Controls:

    • 100% Initial Activity (Vehicle): DMSO only + Enzyme + Substrate.

    • Background Control: Heat-inactivated enzyme + Substrate. (Ensures ADHP is not auto-oxidizing).

    • Positive Control: Celecoxib (40 nM).

  • Detection: Read fluorescence (Excitation: 530 nm / Emission: 590 nm) continuously for 10 minutes. Calculate the Z'-factor using the Vehicle and Background controls; an assay is only valid if Z' > 0.5.

Protocol B: CYP2C19 Luminescent Inhibition Assay

Causality: This assay utilizes a proluciferin substrate specifically designed to be cleaved by CYP2C19 into luciferin. The addition of ATP and Luciferase generates a luminescent signal directly proportional to CYP2C19 activity.

  • Reagent Assembly: Combine recombinant human CYP2C19 enzyme with the proluciferin substrate in a potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add DFPMS in a 10-point dose-response curve (0.01 µM to 50 µM) to a white opaque 96-well plate.

  • Reaction Initiation: Add the NADPH-Regeneration System (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: CYP450 enzymes are obligate consumers of NADPH. Generating NADPH in situ ensures a constant electron supply, preventing substrate depletion artifacts.

  • Self-Validation Controls:

    • Minus-NADPH Control: Exclude the regeneration system. If luminescence is detected here, DFPMS is either auto-luminescent or chemically cleaving the substrate independent of the CYP enzyme.

  • Detection: Incubate for 30 minutes at 37°C. Add the Luciferin Detection Reagent (stops the CYP reaction and initiates the luciferase glow). Read luminescence on a microplate reader.

High-Throughput Benchmarking Workflow

To scale the evaluation of DFPMS and its structural analogs, implement the following logical workflow to rapidly filter out liabilities while preserving on-target potency.

Workflow A Compound Library (Secondary Sulfonamides) B Primary Screen: COX-2 Fluorometric Assay A->B High-throughput C Selectivity Screen: COX-1 Counter-Assay B->C IC50 < 100 nM D Liability Profiling: CYP2C19 Luminescent Assay C->D SI > 100 E Lead Optimization (High SI, Low CYP Inhibition) D->E IC50 > 10 µM

Fig 2. High-throughput benchmarking workflow for secondary sulfonamide profiling.

References

  • CymitQuimica. "CAS 333430-39-0 - CymitQuimica: N-(3,4-Difluorophenyl)-4-methylbenzenesulfonamide." cymitquimica.com. 1

  • National Institutes of Health (NIH). "Secondary Sulfonamides as Effective Lactoperoxidase Inhibitors." nih.gov. 2

  • American University of Beirut (AUB) / Elsevier. "Design and synthesis of novel sulfonamides as COX-2 inhibitors." aub.edu.lb. 3

  • Frontiers. "Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors." frontiersin.org. 4

Sources

Safety & Regulatory Compliance

Safety

N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide proper disposal procedures

Executive Summary: Immediate Action Plan Do NOT: Do NOT dispose of down the drain (sink). Do NOT dispose of in regular trash (municipal waste).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Do NOT:

  • Do NOT dispose of down the drain (sink).

  • Do NOT dispose of in regular trash (municipal waste).

  • Do NOT mix with strong oxidizers or non-halogenated organic solvents.

DO:

  • Segregate as "Halogenated Organic Waste" (due to Fluorine content).

  • Label clearly with the full chemical name and the hazard warning "Potential HF Generator upon Incineration."

  • Containerize in high-density polyethylene (HDPE) or glass; avoid metal containers if the compound is in solution and potentially acidic.

Chemical Profile & Hazard Identification

To properly dispose of N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide , we must understand its decomposition chemistry. As a researcher, you are not just discarding a solid; you are managing a precursor to hazardous emissions.

PropertyDescriptionDisposal Implication
Functional Groups Sulfonamide (

)
Thermal decomposition releases Sulfur Oxides (

) and Nitrogen Oxides (

).
Halogen Content Difluorophenyl (

)
CRITICAL: Incineration releases Hydrogen Fluoride (HF) .[1] This requires specific scrubbers at the waste facility.
Physical State Solid (typically off-white powder)Must be dissolved or double-bagged. Dust inhalation hazard.[2][3][4][5]
Reactivity Stable, but reacts with strong oxidizers.Keep separate from nitric acid, perchlorates, or peroxides in waste streams.

The "Hidden" Hazard: While the compound itself is likely only a skin/eye irritant (Category 2) in its ambient state, its thermal decomposition is the primary disposal concern. Standard incineration without alkaline scrubbing will release HF gas, which corrodes incinerator linings and violates environmental emission standards. Therefore, you must classify this as Halogenated Waste.

Operational Disposal Protocol

A. Solid Waste (Pure Compound)
  • Primary Packaging: Place the solid waste in a clear, sealable plastic bag (e.g., Ziploc) or a screw-top wide-mouth jar.

  • Secondary Packaging: Place the primary container inside a standard yellow/transparent hazardous waste bag or a dedicated solid waste drum.

  • Labeling:

    • Chemical Name: N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

    • Constituents: 100%

    • Hazard Checkbox: Toxic, Irritant.

    • Note: "Contains Organic Fluorine."[6]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Compatibility: If the compound is dissolved in solvents (e.g., DMSO, Dichloromethane, Ethyl Acetate), the Fluorine content dictates the stream .

  • Stream Selection: Pour into the Halogenated Organic Solvent carboy.

    • Why? Even if the solvent is non-halogenated (like Ethyl Acetate), the presence of the dissolved fluorinated solute renders the entire mixture "Halogenated" for incineration purposes.

  • pH Check: Ensure the solution is neutral (pH 6-8). If acidic (common in sulfonamide synthesis), neutralize with Sodium Bicarbonate before capping to prevent pressure buildup.

Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for disposing of this specific fluorinated sulfonamide.

DisposalWorkflow Start Waste Generation: N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Dissolved in Solution StateCheck->Liquid Wet Bagging Double Bag or Wide-Mouth Jar Solid->Bagging SolidLabel Label: 'Solid Hazardous Waste' (Note: Fluorinated) Bagging->SolidLabel Pickup EHS / Hazmat Pickup SolidLabel->Pickup SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloSolvent Ex: DCM, Chloroform SolventCheck->HaloSolvent Yes NonHaloSolvent Ex: MeOH, EtOAc, DMSO SolventCheck->NonHaloSolvent No HaloCarboy Transfer to HALOGENATED Carboy HaloSolvent->HaloCarboy Contamination Solute renders stream HALOGENATED NonHaloSolvent->Contamination Contamination->HaloCarboy HaloCarboy->Pickup Incineration High-Temp Incineration with HF Scrubber Pickup->Incineration

Figure 1: Decision tree for the disposal of fluorinated sulfonamides, emphasizing the default to halogenated streams to manage HF generation.

Regulatory & Environmental Context (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Coding:

    • While this specific molecule is not explicitly "P" or "U" listed, it is a Characteristic Waste due to its chemical composition.

    • If dissolved in a halogenated solvent (e.g., Methylene Chloride), the mixture carries the F002 code (Spent Halogenated Solvents).[7][8][9]

    • As a pure solid, it should be treated as D001 (if ignitable) or generally coded as Hazardous Waste pending a toxicity characteristic leaching procedure (TCLP), though most labs default to "Hazardous Incineration" to ensure destruction.

  • Incineration Requirement:

    • Facilities incinerating this waste must operate at

      
       with a residence time 
      
      
      
      seconds.
    • Mechanism: The Fluorine atoms convert to HF gas. The incinerator uses a "wet scrubber" (usually NaOH spray) to neutralize the HF into NaF (salt) and water, preventing acid rain formation [1, 3].

Emergency Spill Procedures

If a spill occurs in the laboratory:

  • PPE: Don nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 mask or work in a fume hood.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersal. Scoop into a waste container.

    • Liquid: Absorb with vermiculite or a generic "Chem-Sorb" pad.

  • Decontamination: Wipe the surface with a dilute soap solution, followed by water.

  • Disposal: Place all cleanup materials (gloves, paper towels, absorbent) into the Solid Hazardous Waste bag.

References

  • Wang, H., et al. (2013). Incineration process capable of recycling hydrogen fluoride. CN103423752A. Google Patents.
  • U.S. Environmental Protection Agency (EPA).[10] Hazardous Waste Codes: F-List and Characteristic Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

Comprehensive Safety and Operational Guide: Handling N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide As drug development professionals and research scientists, handling halogenated sulfonamide building blocks requires...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide

As drug development professionals and research scientists, handling halogenated sulfonamide building blocks requires a rigorous, mechanistic approach to safety. N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide is a highly valuable intermediate in medicinal chemistry, but its physical properties and biological reactivity necessitate strict operational controls.

This guide transcends basic safety data sheets by providing a self-validating, step-by-step operational framework designed to protect personnel, prevent cross-contamination, and ensure regulatory compliance.

Chemical Profiling & Hazard Assessment

Before engaging in any physical handling, it is critical to understand the intrinsic properties of the molecule. N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide presents specific localized hazards primarily due to its lipophilicity and crystalline nature.

Table 1: Chemical Identity & Hazard Summary

Property / AttributeSpecification
Chemical Name N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide
CAS Number 333430-39-0
Molecular Formula C13H11F2NO2S
Physical State Solid / Crystalline Powder
Signal Word Warning[1]
Primary Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2]
Precautionary Codes P264, P280, P302+P352, P305+P351+P338[1]
Mechanistic Toxicology: The "Why" Behind the Hazard

The H315 (Skin Irritation) and H319 (Eye Irritation) designations are not arbitrary[2]. The difluorophenyl group significantly increases the molecule's lipophilicity compared to unhalogenated analogs. When airborne dust settles on the skin or eyes, this lipophilic character allows the compound to readily partition into the lipid bilayers of the stratum corneum and the corneal epithelium. Once embedded, the sulfonamide moiety can trigger localized inflammatory cascades. Therefore, preventing direct contact and controlling aerosolization are the foundational pillars of this safety protocol.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA's Personal Protective Equipment Standard (29 CFR 1910 Subpart I), PPE must be selected based on a rigorous hazard assessment[3]. Because this compound is a fine powder, electrostatic dispersion is the primary vector for exposure.

Table 2: Required PPE Specifications

PPE CategorySpecificationCausality & Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)Latex offers poor resistance to non-polar organic compounds. Nitrile provides a superior steric and chemical barrier against lipophilic sulfonamides[3].
Eye Protection ANSI Z87.1 Tight-fitting Safety GogglesStandard safety glasses with side shields are insufficient. Tight-fitting goggles prevent fine airborne particulates from bypassing the lenses and contacting the mucosa[3].
Body Protection Flame-retardant, 100% Cotton Lab CoatPrevents particulate accumulation on personal clothing. Synthetic fabrics can generate static electricity, which attracts the fluorinated powder.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside of a certified chemical fume hood or during spill cleanup to prevent inhalation of crystalline dust.
PPE Donning and Doffing Workflow

To prevent secondary contamination, the sequence of putting on (donning) and taking off (doffing) PPE must be strictly standardized.

PPE_Workflow cluster_don Donning Sequence (Pre-Operation) cluster_doff Doffing Sequence (Post-Operation) N1 1. Inspect PPE N2 2. Lab Coat N1->N2 N3 3. Respirator N2->N3 N4 4. Goggles N3->N4 N5 5. Gloves N4->N5 D1 1. Gloves Off D2 2. Goggles Off D1->D2 D3 3. Coat Off D2->D3 D4 4. Respirator Off D3->D4 D5 5. Wash Hands D4->D5

Standard operating procedure for donning and doffing PPE to prevent cross-contamination.

Self-Validating System (Respirator Seal): If a respirator is required, perform a positive/negative pressure seal check immediately after donning. Inhale sharply; the mask should collapse slightly. Exhale forcefully; no air should leak around the edges. If leakage is detected, the PPE system is unvalidated and must be readjusted before entering the workspace.

Operational Handling Protocol: Weighing and Transfer

Handling solid toxic substances that may generate aerosols must be conducted within a laboratory chemical hood. The following protocol ensures zero-exposure transfer.

Step 1: Engineering Control Verification

  • Ensure the fume hood face velocity is operating between 80–120 feet per minute (fpm).

  • Validation: Tape a small piece of tissue paper to the bottom of the sash. A steady inward flutter provides immediate, continuous visual validation of negative pressure.

Step 2: Static Neutralization

  • Fluorinated powders are highly susceptible to triboelectric charging (static buildup). Place an anti-static weighing boat on the analytical balance.

  • Use an anti-static gun (e.g., Zerostat) on the boat and the exterior of the chemical container.

Step 3: Transfer Mechanics

  • Open the container slowly to prevent pressure-differential aerosolization.

  • Use a grounded, V-shaped stainless steel spatula to transfer the powder. Avoid dropping the powder from a height; lower the spatula directly into the weighing boat before rotating it.

  • Validation: If the powder clings aggressively to the upper walls of the container or jumps toward the spatula, static charge is still present. Pause the operation and re-apply the anti-static gun until the powder flows inertly.

Step 4: Decontamination

  • Seal the source container immediately after use.

  • Wipe down the spatula, balance pan, and surrounding hood surface with a paper towel dampened with isopropanol (which effectively solvates the lipophilic compound).

Emergency Response & Spill Management

In the event of a spill, rapid containment is necessary to prevent the powder from becoming airborne and entering the HVAC system.

Spill_Response Start Spill Detected Assess Assess Volume & Spread Start->Assess Minor Minor (<50g) Assess->Minor Major Major (>50g) Assess->Major PPE Don Spill Kit PPE (N95) Minor->PPE Evacuate Evacuate & Call EHS Major->Evacuate Contain Dampen & Contain PPE->Contain Collect Collect in Sealed Bag Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Hazardous Waste Bin Clean->Dispose

Decision tree and workflow for emergency spill response and containment.

Minor Spill Cleanup Protocol (< 50g):

  • Isolate: Restrict access to the area. Ensure fume hood sashes are lowered if the spill is inside the hood.

  • Protect: Don an N95/P100 respirator, fresh nitrile gloves, and safety goggles.

  • Dampen: Do NOT dry sweep. Lightly mist the spilled powder with water or isopropanol to bind the particulates and eliminate the inhalation hazard.

  • Collect: Use a disposable plastic scoop or damp paper towels to collect the wetted powder. Place all material into a sealable polyethylene hazardous waste bag.

  • Wash: Scrub the spill surface with soap and water, followed by an isopropanol wipe to remove lipophilic residues.

  • Self-Validating Cleanliness Check: Perform a secondary wipe of the area with a clean, dry white tissue. If the tissue shows any residual white powder or discoloration, decontamination is incomplete and Step 5 must be repeated.

Waste Management & Disposal Plan

Proper disposal prevents environmental contamination and downstream exposure to sanitation workers. Volatile or hazardous materials must never be disposed of by evaporation in a chemical hood.

  • Solid Waste (Powder & Contaminated Consumables): Place all contaminated weighing boats, spatulas, paper towels, and doffed gloves into a designated, clearly labeled solid hazardous waste container. Double-bagging in 6-mil polyethylene bags is recommended.

  • Liquid Waste (Solutions): N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide contains fluorine. If dissolved in a non-halogenated solvent (e.g., DMSO, Ethyl Acetate), the presence of the fluorinated solute dictates that the entire mixture must be disposed of in the Halogenated Organic Waste stream to ensure proper high-temperature incineration protocols are followed by the waste management facility.

References

  • BLDpharm. "333430-39-0 | N-(3,4-Difluorophenyl)-4-methylbenzenesulfonamide Hazard Statements." BLDpharm Catalog.
  • AiFChem. "333430-39-0 Safety Data." AiFChem Database.
  • National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC Archives.
  • National Research Council (US) Committee. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-difluorophenyl)-4-methylbenzenesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.